molecular formula C4H5Cl2NS B176925 5-(Chloromethyl)thiazole hydrochloride CAS No. 131052-44-3

5-(Chloromethyl)thiazole hydrochloride

Cat. No.: B176925
CAS No.: 131052-44-3
M. Wt: 170.06 g/mol
InChI Key: ZIESYFUVRJDNNW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole hydrochloride is a versatile and high-value chemical intermediate designed for advanced research and development in medicinal chemistry. Its core research value lies in its molecular structure, which features a thiazole heterocycle—a privileged scaffold in drug discovery—functionalyzed with a reactive chloromethyl group. This structure makes it a critical precursor for the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system. The thiazole ring is a common motif in pharmaceuticals and agrochemicals, and its incorporation can be crucial for modulating the electronic properties, binding affinity, and metabolic stability of a target compound . The reactive chloromethyl handle allows researchers to efficiently link the thiazole moiety to other molecular fragments through various coupling reactions, enabling the rapid exploration of structure-activity relationships. As a specialized building block, this compound is for Research Use Only. It is strictly intended for use by qualified professional researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIESYFUVRJDNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624702
Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-44-3
Record name Thiazole, 5-(chloromethyl)-, hydrochloride (1:1)
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Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
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Record name 5-(chloromethyl)-1,3-thiazole hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support laboratory and development activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its corresponding free base for comparative purposes. Data has been compiled from various chemical and safety data sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₅Cl₂NSPubChem
Molecular Weight 170.06 g/mol PubChem[1], Sigma-Aldrich[2]
Appearance Solid (usually white or off-white powder)Quinoline[3], Sigma-Aldrich[4][5]
Melting Point Data may vary, typically in a certain rangeQuinoline[3]
Solubility in Water Soluble (due to the hydrochloride salt form)Quinoline[3]
pH in Aqueous Solution Acidic due to the hydrochloride groupQuinoline[3]
Stability Stable under normal conditions. Avoid heat, flames, and sparks.Apollo Scientific[6], AK Scientific, Inc.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Apollo Scientific[6], AK Scientific, Inc.[7], Fisher Scientific
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen chloride gas.Apollo Scientific[6], AK Scientific, Inc.[7], TCI Chemicals[8]

Table 2: Physicochemical Properties of the Related Free Base (2-Chloro-5-(chloromethyl)thiazole)

PropertyValueSource(s)
Molecular Formula C₄H₃Cl₂NSChemSrc[9], AK Scientific, Inc.[7]
Molecular Weight 168.04 g/mol ChemSrc[9], AK Scientific, Inc.[7]
Appearance Liquid or SolidApollo Scientific[6], AK Scientific, Inc.[7]
Melting Point 29-31 °CChemSrc[9], AK Scientific, Inc.[7]
Boiling Point 268.6 ± 32.0 °C at 760 mmHgChemSrc[9]
Solubility in Water InsolubleApollo Scientific[6]
Density 1.5 ± 0.1 g/cm³ChemSrc[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Melting Point by Capillary Method

Objective: To determine the melting range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a clean, dry mortar.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. A sample height of 2-4 mm is ideal.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 20°C below the approximate melting point observed in the preliminary run.

  • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the initial melting point).

  • Record the temperature at which the entire sample has completely melted (the final melting point). The melting range is the span between these two temperatures.

Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus:

  • Analytical balance

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible.

  • Seal the flask and place it in a shaking incubator set at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, either centrifuge the solution and take the supernatant or pass the solution through a syringe filter.

  • Dilute the clear, saturated solution with a known volume of deionized water to a concentration within the linear range of the analytical method.

  • Determine the concentration of the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[1][10]

Assessment of Chemical Stability by HPLC

Objective: To evaluate the stability of this compound under specific conditions (e.g., temperature, pH).

Apparatus:

  • HPLC system with a suitable detector (e.g., UV)

  • HPLC column appropriate for the analyte (e.g., C18)

  • Environmental chamber or oven

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Add a portion of the stock solution to solutions of known acidic and basic pH (e.g., 0.1 N HCl, 0.1 N NaOH) and incubate at a set temperature.

    • Thermal Stress: Store a portion of the solid sample and the stock solution in an environmental chamber at an elevated temperature (e.g., 60°C).

    • Oxidative Stress: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acid/base samples.

  • HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Data Analysis: Quantify the peak area of the intact compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The rate of degradation can be calculated to assess stability under each condition.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical intermediate like this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Stability & Safety Assessment cluster_3 Data Compilation & Reporting A Compound Acquisition (5-(Chloromethyl)thiazole HCl) B Literature Search (Existing Data) A->B C Purity Analysis (e.g., NMR, LC-MS) A->C D Molecular Weight (Mass Spectrometry) C->D E Melting Point (Capillary Method) C->E F Solubility (Shake-Flask Method) C->F G pKa (Potentiometric Titration) C->G K Tabulate Quantitative Data D->K E->K H Forced Degradation (Acid, Base, Heat, Oxidation) F->H F->K G->H G->K I Stability Analysis (HPLC) H->I I->K J Safety Data Sheet Review J->I L Document Experimental Protocols K->L M Generate Technical Report L->M

Caption: Workflow for Physicochemical Characterization.

Synthesis and Purification Workflow

The diagram below outlines a generalized workflow for the synthesis and purification of a chemical intermediate, based on common laboratory practices.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification cluster_3 Analysis & Characterization A Reactant Preparation B Chemical Reaction (e.g., Chlorination, Cyclization) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Quenching C->D E Extraction D->E F Drying of Organic Layer E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Crystallization / Recrystallization H->I J Filtration I->J K Drying of Pure Product J->K L Purity Assessment (HPLC, GC) K->L M Structural Confirmation (NMR, IR, MS) K->M N Final Product Storage L->N M->N

References

An In-depth Technical Guide to 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)thiazole hydrochloride, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and summarizes its known physicochemical properties. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its significance is highlighted through its close structural relationship to key intermediates used in the synthesis of prominent pharmaceutical and agrochemical agents. This guide explores the synthetic utility of the chloromethylthiazole scaffold by examining the reaction pathways leading to the antiviral drug Ritonavir and the neonicotinoid insecticides Thiamethoxam and Clothianidin. Detailed experimental methodologies for relevant synthetic transformations are provided, alongside a discussion of the compound's safety profile. The aim of this whitepaper is to serve as a valuable resource for researchers utilizing thiazole derivatives in the design and development of novel bioactive molecules.

Chemical Identity and Structure

This compound is a salt of the heterocyclic compound 5-(chloromethyl)thiazole. The presence of the thiazole ring, a common motif in pharmacologically active compounds, and the reactive chloromethyl group makes it a versatile building block in organic synthesis.

CAS Number: 131052-44-3[1][2]

Molecular Formula: C₄H₅Cl₂NS[2]

Molecular Weight: 170.06 g/mol [1][2][3]

Structure:

The chemical structure consists of a thiazole ring substituted at the 5-position with a chloromethyl group (-CH₂Cl). The hydrochloride salt is formed by the protonation of the thiazole nitrogen atom.

Synonyms: 5-(Chloromethyl)-1,3-thiazole hydrochloride[2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, based on available information for the free base and related compounds, the following properties can be inferred.

PropertyValueSource
Physical FormSolid[4]
Molecular Weight170.06 g/mol [2][3]
InChI1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H[4]
InChI KeyZIESYFUVRJDNNW-UHFFFAOYSA-N[4]
SMILESClCC1=CN=CS1.Cl[4]

Note: Some physical properties like melting and boiling points are more readily available for the related compound 2-chloro-5-(chloromethyl)thiazole and should not be directly attributed to this compound.

Synthesis and Reactivity

While specific synthetic protocols for this compound are not detailed in the searched literature, the synthesis of the closely related and commercially significant 2-chloro-5-(chloromethyl)thiazole provides insight into the formation of this structural motif.

General Synthetic Approach for Chloromethylthiazoles

A common method for the synthesis of 2-chloro-5-(chloromethyl)thiazole involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from the synthesis of 2-chloro-5-(chloromethyl)thiazole, a key intermediate.

Materials:

  • Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates

  • Chloroform

  • Chlorine gas

  • Sodium bicarbonate

Procedure:

  • A solution of crude cis- and trans-3-chloropropenyl isothiocyanates (3.79 mol) in chloroform (600 mL) is charged into a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser vented to a sodium hydroxide trap.

  • The mixture is heated to reflux while stirring.

  • Chlorine gas (3.77 mol) is bubbled through the reaction mixture over a period of 6-8 hours.

  • The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.

  • Upon completion, the reaction mixture is cooled and filtered.

  • The filtrate is concentrated using a rotary evaporator to remove the chloroform.

  • Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrated filtrate.

  • The product, 2-chloro-5-(chloromethyl)thiazole, is purified by vacuum distillation at 97 °C (6 mm/Hg).[5]

The reactivity of the chloromethyl group is central to the utility of this class of compounds, making them excellent electrophiles for substitution reactions.

Applications in Drug Discovery and Agrochemicals

The 5-(chloromethyl)thiazole moiety is a key structural component in several commercially important molecules. Its presence underscores the importance of this heterocyclic scaffold in achieving desired biological activity. The following sections detail the role of a closely related intermediate, 2-chloro-5-(chloromethyl)thiazole, in the synthesis of major products.

Role in the Synthesis of Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[6] The synthesis of Ritonavir involves the coupling of two complex fragments, one of which can be derived from a thiazole-containing building block. While the exact precursor in all patented syntheses may vary, the incorporation of a functionalized thiazole is a key step.

Ritonavir_Synthesis_Pathway thiazole Thiazole Derivative (e.g., 2-isopropyl-4-formylthiazole) intermediate1 Functionalized Thiazole Side Chain thiazole->intermediate1 Reaction with N-methylamine, etc. side_chain Side Chain Precursor side_chain->intermediate1 core Core Diamino Alcohol ritonavir Ritonavir core->ritonavir intermediate1->ritonavir Coupling

Caption: Synthesis of Ritonavir highlighting the incorporation of a thiazole moiety.

Role in the Synthesis of Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)thiazole is a crucial intermediate in the production of the widely used neonicotinoid insecticides, Thiamethoxam and Clothianidin.[5] These insecticides act on the central nervous system of insects.[7]

The final step in the synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-(chloromethyl)thiazole.[7]

Experimental Protocol: Synthesis of Thiamethoxam

Materials:

  • 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

  • 2-chloro-5-(chloromethyl)thiazole

  • Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • In a 1000 L enamel reactor, 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole are added to 350 kg of DMF.[8]

  • The resulting mixture is heated to and maintained at approximately 65°C.[8]

  • Potassium carbonate is used as a base in this reaction.

  • The reaction proceeds to yield Thiamethoxam.

Thiamethoxam_Synthesis start1 S-Methyl-N-nitro-isothiourea intermediate1 N-methyl nitroguanidine start1->intermediate1 start2 Methylamine start2->intermediate1 intermediate2 3-methyl-4-nitroimino- 1,3,5-oxadiazinane intermediate1->intermediate2 Mannich Reaction start3 Formaldehyde start3->intermediate2 thiamethoxam Thiamethoxam intermediate2->thiamethoxam N-alkylation thiazole_intermediate 2-chloro-5-(chloromethyl)thiazole thiazole_intermediate->thiamethoxam Clothianidin_Synthesis start1 2-chloro-5-(chloromethyl)thiazole clothianidin Clothianidin start1->clothianidin Reaction start2 N-methyl-N'-nitroguanidine start2->clothianidin Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase building_block Chemical Building Block (e.g., 5-(Chloromethyl)thiazole HCl) synthesis Chemical Synthesis building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

References

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms, experimental protocols, and quantitative data for the preparation of 5-(Chloromethyl)thiazole hydrochloride. This key intermediate is crucial in the manufacturing of various pharmaceuticals and agrochemicals, including Ritonavir, Thiamethoxam, and Clothianidin.[1][2]

Core Synthesis Pathways

The synthesis of this compound, or its neutral form 2-chloro-5-(chloromethyl)thiazole, can be achieved through several strategic pathways. These routes primarily involve the construction of the thiazole ring from acyclic precursors followed by or concurrent with chlorination. The hydrochloride salt is typically formed in situ during the reaction or by subsequent treatment with an acid.

The most prevalent synthetic strategies commence with readily available starting materials and employ various chlorinating agents. Below are the key approaches identified in the literature:

  • From 1,3-Dichloropropene and Sodium Thiocyanate: This method involves the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[3][3]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which is then chlorinated to form the final product.[1]

  • From 2,3-Dichloropropene and Sodium Thiocyanate: A "one-pot" process where 2,3-dichloropropene and sodium thiocyanate react, followed by isomerization and a chlorination-cyclization reaction to yield 2-chloro-5-chloromethylthiazole.[3]

  • From Allyl Isothiocyanate Derivatives: Various allyl isothiocyanate derivatives serve as precursors. For instance, 1-isothiocyanate-2-chloro-2-propenyl can be directly chlorinated.[4] Similarly, 2-haloallyl isothiocyanates are reacted with a chlorinating agent to produce the target molecule.[5] Another approach involves the reaction of allyl isothiocyanate with a chlorinating agent, followed by an oxidizing agent.[6]

Reaction Mechanism and Experimental Workflow

The fundamental mechanism involves the formation of an isothiocyanate intermediate, which then undergoes cyclization and chlorination to form the thiazole ring. The following diagrams illustrate a generalized reaction pathway and a typical experimental workflow.

Synthesis_Mechanism cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Cyclization and Chlorination A Allylic Dichloride (e.g., 1,3-Dichloropropene) C Allyl Thiocyanate Intermediate A->C + NaSCN B Sodium Thiocyanate (NaSCN) D Allyl Isothiocyanate Intermediate C->D Thermal Rearrangement ([3,3]-sigmatropic shift) F 5-(Chloromethyl)thiazole Hydrochloride D->F + Chlorinating Agent E Chlorinating Agent (e.g., Cl2, SO2Cl2) E->F

A generalized reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Charge Reactants (e.g., Isothiocyanate, Solvent) start->reactants chlorination Introduce Chlorinating Agent (e.g., Chlorine gas) at controlled temperature reactants->chlorination reaction Stir for specified duration chlorination->reaction workup Work-up (e.g., Centrifugation, Filtration) reaction->workup wash Wash with base (e.g., NaHCO3 solution) to neutralize workup->wash extraction Separate organic layer wash->extraction drying Dry and concentrate extraction->drying product Obtain 5-(Chloromethyl)thiazole drying->product hcl_salt Treat with HCl for Hydrochloride salt (optional) product->hcl_salt end Final Product hcl_salt->end

A typical experimental workflow for the synthesis and isolation of the product.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Starting Material(s)Chlorinating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1-isothiocyanate-2-chloro-2-propeneChlorineDichloromethane25-30388.599.7[4]
1-isothiocyanate-2-chloro-2-propeneChlorine1,2-dichloroethane35-40787.399.6[4]
1-isothiocyanate-2-chloro-2-propeneChlorineRecycled filtrate30-351296.399.6[4]
2,3-dichloropropene, Sodium thiocyanateSulfuryl chlorideToluene80 (reflux), then 1204, then 381.393[3]
cis/trans-3-chloropropenyl isothiocyanatesChlorineChloroformReflux6-8~65 (crude)-[1]
2-chloroallyl isothiocyanateChlorineAcetonitrile10-1527194[5]
2-chloroallyl isothiocyanateChlorineAcetonitrile-29396[5]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis from 1-isothiocyanate-2-chloro-2-propene[4]
  • Reaction Setup: A reaction flask is charged with 150g of 1-isothiocyanate-2-chloro-2-propene and 300g of dichloromethane.

  • Chlorination: The mixture is maintained at a temperature of 25-30°C. Chlorine gas (87.8g, molar ratio 1:1.1) is slowly introduced over a period of 2 hours.

  • Reaction: After the addition of chlorine is complete, the reaction mixture is stirred at the same temperature for 3 hours to facilitate the formation of 2-chloro-5-chloromethylthiazole hydrochloride.

  • Isolation: The resulting mixture is centrifuged, and the filtrate is set aside for potential reuse.

  • Neutralization and Purification: The filter cake, containing 2-chloro-5-chloromethylthiazole hydrochloride, is washed with a 10% aqueous sodium bicarbonate solution until the pH reaches 4-5. The lower organic layer is separated, which is the 2-chloro-5-chloromethylthiazole product.

  • Final Product: Decompression dehydration of the organic layer yields 167g of the final product with a purity of 99.7% and a yield of 88.5%.

Protocol 2: Synthesis from 1,3-Dichloropropene and Sodium Thiocyanate[1]

This protocol involves the initial preparation of the isothiocyanate intermediate, which is then used for the synthesis of the final product.

Part A: Preparation of cis- and trans-3-chloropropenyl isothiocyanates

  • Intermediate Synthesis: A mixture of cis- and trans-3-chloropropenyl isothiocyanates is prepared from 1,3-dichloropropene and sodium thiocyanate, followed by thermal rearrangement.

Part B: Synthesis of 2-chloro-5-(chloromethyl)thiazole

  • Reaction Setup: A 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser (vented to a sodium hydroxide trap) is charged with the crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).

  • Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.

  • Monitoring: The conversion of the isothiocyanates to 2-chloro-5-(chloromethyl)thiazole is monitored by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated on a rotary evaporator to remove the chloroform.

  • Purification: The concentrated filtrate is treated with sodium bicarbonate (approximately 0.25 equivalents), and the product, 2-chloro-5-chloromethylthiazole, is distilled at 97°C under vacuum (6 mm/Hg). The yield after distillation is 43%.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The choice of starting materials and reaction conditions can be tailored to achieve high yields and purity. The protocols outlined in this guide, derived from patent literature and academic publications, provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. Careful control of reaction parameters, particularly temperature and the rate of chlorination, is critical for optimizing the synthesis and ensuring the quality of the final product.

References

Spectroscopic Analysis of 5-(Chloromethyl)thiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound and its corresponding free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HH-2
~8.0 - 8.5Singlet1HH-4
~5.0 - 5.5Singlet2H-CH₂Cl

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160C-2
~145 - 150C-4
~135 - 140C-5
~40 - 45-CH₂Cl

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are derived from the known frequencies of its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch (thiazole ring)
2950 - 2850MediumAliphatic C-H stretch (-CH₂)
~1620 - 1580Medium-StrongC=N stretch (thiazole ring)
~1550 - 1450Medium-StrongC=C stretch (thiazole ring)
1450 - 1400MediumCH₂ scissoring
800 - 600StrongC-Cl stretch
~850 - 750StrongC-H out-of-plane bending (thiazole ring)
Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., using electron ionization), this compound will lose the hydrogen chloride molecule, and the resulting mass spectrum will be that of the free base, 5-(chloromethyl)thiazole (Molecular Weight: 133.6 g/mol ). Thiazole derivatives are known to exhibit a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 5-(Chloromethyl)thiazole

m/zRelative IntensityAssignment
133/135High[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
98Medium[M - Cl]⁺
84Medium[M - CH₂Cl]⁺
58Medium[C₂H₂S]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard.[1]

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternative Solid Method (KBr pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the sample (ATR unit or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and will likely be suitable.[3] Electrospray Ionization (ESI) can also be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 5-(Chloromethyl)thiazole Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-(Chloromethyl)thiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these fundamental physicochemical properties is critical for process development, formulation design, and ensuring the quality and efficacy of the final product.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Due to the presence of the hydrochloride salt, it is acidic in aqueous solutions.[1] The compound is known to be hygroscopic, meaning it can readily absorb moisture from the air.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H4ClNS · HCl[1]
Molecular Weight170.06 g/mol [2][3]
AppearanceWhite to off-white solid/powder[1]
pH in Aqueous SolutionAcidic[1]
HygroscopicityHygroscopic[1]

Solubility Profile

The hydrochloride salt form of 5-(chloromethyl)thiazole significantly enhances its solubility in aqueous media. It is also moderately soluble in polar organic solvents.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
MethanolSoluble
EthanolModerately Soluble[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units. For aqueous solutions, measure the pH of the saturated solution.

Stability Profile

This compound is relatively stable under recommended storage conditions but can degrade under stress conditions such as high temperature, extreme pH, and exposure to oxidizing agents.

Recommended Storage: Store in a cool, well-ventilated area, protected from light and moisture.[4] Recommended storage temperature is often between 2-8 °C.[4]

Incompatibilities: Avoid strong oxidizing agents and strong acids.[4][5]

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides.[6][7][8]

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[9][10][11] The typical extent of degradation sought is in the range of 5-20%.[12][13]

Table 3: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Hydrolytic 0.1 M HCl, reflux at 60°C for 30 minutesHydrolysis of the chloromethyl group
0.1 M NaOH, reflux at 60°C for 30 minutesHydrolysis and potential ring opening
Water, reflux at 60°C for 30 minutesSlow hydrolysis
Oxidative 3% H2O2 at room temperature for 24 hoursOxidation of the sulfur atom
Thermal Dry heat at 70°C for 48 hoursThermal decomposition
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines)Photodegradation
Experimental Protocol: Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Deionized water

  • HPLC grade solvents

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 30 minutes).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Heat the mixture at 60°C for a specified time (e.g., 30 minutes).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a flask, add a known volume of the stock solution and an equal volume of 3% H2O2.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[14][15]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be able to separate the parent compound from all significant degradation products.

    • Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start Solubility Study sol_flask Shake-Flask Method sol_start->sol_flask Equilibration sol_hplc HPLC Analysis sol_flask->sol_hplc Quantification sol_data Solubility Data (mg/mL) sol_hplc->sol_data stab_start Start Stability Study stab_hydrolysis Hydrolytic Stress (Acid, Base, Neutral) stab_start->stab_hydrolysis stab_oxidation Oxidative Stress (H2O2) stab_start->stab_oxidation stab_thermal Thermal Stress (Dry Heat) stab_start->stab_thermal stab_photo Photolytic Stress (Light Exposure) stab_start->stab_photo stab_hplc Stability-Indicating HPLC Analysis stab_hydrolysis->stab_hplc stab_oxidation->stab_hplc stab_thermal->stab_hplc stab_photo->stab_hplc stab_data Degradation Profile & Pathway stab_hplc->stab_data

Caption: Experimental workflow for solubility and stability studies.

Postulated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated under forced degradation conditions. The primary sites of degradation are the chloromethyl group and the thiazole ring itself.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 5-(Chloromethyl)thiazole hydrolysis_product 5-(Hydroxymethyl)thiazole parent->hydrolysis_product H2O / OH- oxidation_product Thiazole N-oxide or S-oxide parent->oxidation_product [O] photo_product Ring Cleavage Products parent->photo_product

Caption: Postulated degradation pathways for 5-(Chloromethyl)thiazole.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The provided experimental protocols serve as a foundation for researchers to conduct their own detailed investigations. A thorough understanding and characterization of these properties are paramount for the successful development and commercialization of products derived from this important chemical intermediate.

References

historical synthesis methods of chloromethylthiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Historical Synthesis Methods of Chloromethylthiazole Derivatives

Introduction

Thiazole derivatives are a cornerstone in heterocyclic chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals. Among these, chloromethylthiazole derivatives are particularly valuable as versatile intermediates. Their historical synthesis is a rich field of study, showcasing the evolution of synthetic organic chemistry. This guide provides a detailed overview of the core historical methods for synthesizing these critical compounds, with a focus on key intermediates like 2-chloro-5-chloromethylthiazole (CCMT), a precursor to neonicotinoid insecticides and antiviral drugs like Ritonavir.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the foundational synthetic routes, experimental protocols, and comparative data.

Core Historical Synthesis Methods

The synthesis of the thiazole ring is a well-established area of organic chemistry. Several classical methods have been adapted and modified over the years for the specific preparation of chloromethylthiazole derivatives.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is a fundamental method for creating the thiazole ring.[3] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[3][4] This method's versatility allows for the synthesis of various substituted thiazoles. For instance, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide.[4] A key adaptation of this method for chloromethylthiazole derivatives involves using 1,3-dichloroacetone as the α-haloketone source.

A notable example is the synthesis of 2-amino-4-chloromethylthiazole hydrochloride, a precursor for further derivatization. This process involves the cyclocondensation of 1,3-dichloroacetone with thiourea.[5]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 α-Haloketone (e.g., 1,3-Dichloroacetone) P1 Cyclocondensation R1->P1 R2 Thioamide (e.g., Thiourea) R2->P1 Prod Chloromethylthiazole Derivative (e.g., 2-Amino-4-chloromethylthiazole) P1->Prod Formation of thiazole ring

Caption: General workflow of the Hantzsch thiazole synthesis.

Synthesis from Dichloropropenes

A significant industrial route for producing 2-chloro-5-chloromethylthiazole (CCMT) starts from dichloropropenes. This multi-step synthesis is efficient and avoids some of the side reactions associated with other methods.[6]

The general pathway is as follows:

  • Thiocyanation : 1,3-Dichloropropene reacts with sodium thiocyanate (NaSCN) to yield 3-chloro-2-propenylthiocyanate.[1]

  • Isomerization : The resulting thiocyanate undergoes a thermal[6][6]-sigmatropic rearrangement upon heating to form the more stable 3-chloro-1-propenylisothiocyanate.[1]

  • Chlorinative Cyclization : The isothiocyanate intermediate is then treated with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), which leads to the formation of the thiazole ring and the final CCMT product.[1][6]

Dichloropropene_Route Start 1,3-Dichloropropene + Sodium Thiocyanate Step1 Thiocyanation Start->Step1 Int1 3-Chloro-2-propenylthiocyanate Step1->Int1 Step2 Thermal Rearrangement ([3,3]-Sigmatropic) Int1->Step2 Int2 3-Chloro-1-propenylisothiocyanate Step2->Int2 Step3 Chlorinative Cyclization (with Cl₂ or SO₂Cl₂) Int2->Step3 Product 2-Chloro-5-chloromethylthiazole (CCMT) Step3->Product

Caption: Synthesis of CCMT from 1,3-Dichloropropene.

Synthesis from Allyl Isothiocyanate and Derivatives

Another historically important pathway utilizes allyl isothiocyanate or its halogenated derivatives as the starting material. This method often involves direct chlorination to form the desired chloromethylthiazole product.

  • From Allyl Isothiocyanate : The process involves reacting allyl isothiocyanate with a chlorinating agent, followed by oxidation.[7]

  • From 2-Haloallyl Isothiocyanate : A more direct approach involves the reaction of a 2-haloallyl isothiocyanate (e.g., 2-chloroallyl isothiocyanate) with a chlorinating agent, often in the presence of a dipolar, aprotic solvent like acetonitrile. This method can produce CCMT in good yield and high purity.[8]

Isothiocyanate_Route cluster_start Starting Materials cluster_process Reaction cluster_product Product S1 Allyl Isothiocyanate P1 Chlorination & Oxidation S1->P1 S2 2-Haloallyl Isothiocyanate P2 Direct Chlorination (e.g., with Cl₂ in Acetonitrile) S2->P2 Prod 2-Chloro-5-chloromethylthiazole (CCMT) P1->Prod P2->Prod

Caption: Synthesis of CCMT from Isothiocyanate precursors.

Quantitative Data Summary

The efficiency of these historical methods varies significantly based on the starting materials, reagents, and reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Starting Material(s) Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference(s)
3-chloropropenyl isothiocyanates Chlorine (gas) Chloroform Reflux 6-8 ~65 (crude), 43 (distilled) - [1][2]
2,3-dichloropropene + NaSCN Sulfuryl chloride Toluene 80-120 7 81.3 93 [6]
2-chloroallyl isothiocyanate Chlorine (gas) Acetonitrile 10 to 25 2 71 94 [8]
1-isothiocyanato-2-chloro-2-propene Chlorine (gas) Organic Solvent 25-30 5 95.5 99.7 [9]

| Allyl isothiocyanate | Sulfuryl chloride | Dichloromethane | -40 to 30 | - | 52 | 85 |[7] |

Detailed Experimental Protocols

For reproducibility and further development, detailed experimental procedures are crucial. Below are protocols for key historical syntheses.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole from 3-Chloropropenyl Isothiocyanates[1][2]
  • Apparatus Setup : A 2-liter round-bottomed flask is equipped with a mechanical stirrer, thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

  • Charging the Reactor : Charge the flask with a crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).

  • Chlorination : Heat the mixture to reflux while stirring. Bubble chlorine gas (267.1 g, 3.77 mol) under the surface of the reaction mixture over a period of 6-8 hours.

  • Monitoring : Monitor the conversion of the isothiocyanates to the final product using Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, cool the mixture and filter it. Concentrate the filtrate on a rotary evaporator to remove the chloroform solvent.

  • Purification : Add sodium bicarbonate (approx. 0.25 equivalents) to the concentrated filtrate. Distill the product at 97 °C under vacuum (6 mmHg) to yield purified 2-chloro-5-chloromethylthiazole.

Protocol 2: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole from 2,3-Dichloropropene[6]
  • Apparatus Setup : A 500 mL three-necked flask is equipped with a condenser and a stirrer.

  • Initial Reaction : Add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL) to the flask.

  • Addition of Dichloropropene : While stirring, slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise.

  • Thiocyanation & Isomerization : Heat the mixture in an 80°C oil bath and reflux for 4 hours. Afterwards, increase the temperature directly to 120°C and maintain for 3 hours to induce isomerization.

  • Chlorination (Not fully detailed in source, but implied) : After cooling, the intermediate is reacted with a chlorinating agent like sulfuryl chloride to form the final product.

  • Work-up and Analysis : After the reaction is complete, cool the mixture. Evaporate the toluene solvent on a rotary evaporator. The resulting product can be analyzed by Gas Chromatography to determine purity and yield.

Protocol 3: Synthesis of 2-Amino-4-chloromethylthiazole Precursor[5]
  • Reaction Setup : A mixture of 1,3-dichloroacetone and thiourea is prepared.

  • Cyclocondensation : The reactants undergo a cyclocondensation reaction to form the 2-amino-4-chloromethylthiazole hydrochloride salt.

  • Mesylation : The resulting amino-thiazole is then reacted with methanesulfonyl chloride (mesylation) to produce 2-methylsulphonyl amino-4-chloromethyl thiazole.

  • Further Derivatization : This intermediate is then used for subsequent reactions, such as thioetherification by reacting it with a thiophenol in the presence of a base like sodium ethoxide in methanol.

Conclusion

The historical synthesis of chloromethylthiazole derivatives showcases a range of chemical strategies, from the foundational Hantzsch synthesis to more specialized industrial processes using dichloropropenes and isothiocyanates. Each method presents a unique balance of efficiency, safety, and scalability. The data and protocols summarized in this guide offer valuable insights for modern chemists seeking to understand, replicate, or improve upon these established routes for producing these vital chemical intermediates. The continuous refinement of these methods underscores the enduring importance of chloromethylthiazoles in the development of new medicines and crop protection agents.

References

Theoretical Reactivity of 5-(Chloromethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds, including Vitamin B1 (Thiamine). The introduction of a chloromethyl group at the 5-position of the thiazole ring creates a highly versatile intermediate, 5-(chloromethyl)thiazole. The reactivity of this compound is dominated by the chloromethyl group, which acts as a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

This technical guide provides an in-depth analysis of the theoretical aspects governing the reactivity of 5-(chloromethyl)thiazole. We will explore its electronic structure, the mechanism of its key reactions, and the computational methods used to predict its reactivity. This document is intended to serve as a resource for researchers leveraging this important synthetic intermediate.

Theoretical Framework for Reactivity

The reactivity of 5-(chloromethyl)thiazole is primarily dictated by the C-Cl bond of the chloromethyl group. This site is analogous to a benzylic halide, where the thiazole ring provides electronic stabilization to the transition state of nucleophilic substitution reactions. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand and predict this behavior.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It posits that reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Molecules often react by donating electrons from their HOMO, acting as a nucleophile.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Molecules can accept electrons into their LUMO, acting as an electrophile.[4]

In the context of 5-(chloromethyl)thiazole reacting with a nucleophile (Nu:), the key interaction is between the HOMO of the nucleophile and the LUMO of the 5-(chloromethyl)thiazole. The LUMO of 5-(chloromethyl)thiazole is expected to be localized primarily along the C-Cl bond of the chloromethyl group, making this carbon atom the primary site for nucleophilic attack. A smaller energy gap (ΔE) between the nucleophile's HOMO and the electrophile's LUMO indicates a more favorable interaction and higher reactivity.[5][6]

FMO_Interaction nuc_homo HOMO thia_lumo LUMO nuc_homo->thia_lumo Favorable Interaction (Reaction Driving Force) nuc_lumo LUMO nuc_lumo->nuc_homo thia_homo HOMO thia_lumo->thia_homo E_label Energy caption Conceptual FMO diagram for nucleophilic attack on 5-(chloromethyl)thiazole.

Figure 1. Conceptual FMO diagram for nucleophilic attack on 5-(chloromethyl)thiazole.

Global and Local Reactivity Descriptors

DFT calculations allow for the quantification of various electronic properties that serve as descriptors of reactivity.[7] These descriptors, derived from the energies of the frontier orbitals, provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Global Reactivity Descriptors from DFT

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ) μ = -(I + A) / 2The tendency of electrons to escape from a system.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.[8]
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the ability of a species to accept electrons.

Note: These descriptors provide a theoretical framework. The exact values for 5-(chloromethyl)thiazole require specific DFT calculations, but studies on analogous substituted thiazoles and benzothiazoles have shown these descriptors are invaluable for predicting reactivity trends.[9]

Reaction Mechanisms: Nucleophilic Substitution

The most significant reaction of 5-(chloromethyl)thiazole is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This process involves a pentacoordinate transition state. The thiazole ring, being electron-withdrawing, helps to stabilize this negatively charged transition state, thereby facilitating the reaction.

Figure 2. Generalized SN2 mechanism for 5-(chloromethyl)thiazole.

Computational Workflow for Reactivity Studies

A typical theoretical study on the reactivity of a molecule like 5-(chloromethyl)thiazole follows a structured workflow. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and subsequent analysis of electronic properties.

Computational_Workflow arrow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt arrow1 arrow1 freq_calc Frequency Calculation arrow2 arrow2 check_freq Check for Imaginary Frequencies check_freq->geom_opt One or more (Re-optimize) analysis Electronic Property Analysis check_freq->analysis None (Minimum) fmo FMO Analysis (HOMO/LUMO) analysis->fmo react_desc Reactivity Descriptors (Hardness, Electrophilicity) analysis->react_desc mep Molecular Electrostatic Potential (MEP) Map analysis->mep arrow1->freq_calc arrow2->check_freq caption Typical workflow for computational analysis of molecular reactivity.

Figure 3. Typical workflow for computational analysis of molecular reactivity.

Experimental Protocol: Synthesis of a 5-Substituted Thiazole Derivative

The theoretical principles discussed above are borne out in practical laboratory synthesis. The reaction of 5-(chloromethyl)thiazole with various nucleophiles is a common strategy for elaboration. Below is a representative protocol for the synthesis of a 5-(aminomethyl)thiazole derivative, a key step in building more complex pharmacophores.

Reaction: Nucleophilic substitution of 5-(chloromethyl)thiazole with a primary or secondary amine.

Materials:

  • 5-(chloromethyl)thiazole

  • Amine (e.g., piperidine, morpholine, etc.; 1.1 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate; 1.5 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

  • Reagent Addition: 5-(chloromethyl)thiazole (1.0 eq) is dissolved in the anhydrous solvent (approx. 0.1 M concentration).

  • The base (1.5 eq) is added to the solution, followed by the slow, dropwise addition of the amine (1.1 eq). The addition is typically performed at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation).

  • The residue is re-dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove salts and water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-(aminomethyl)thiazole derivative.

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

5-(Chloromethyl)thiazole is a valuable and reactive building block in medicinal chemistry and materials science. Its reactivity is centered on the electrophilic carbon of the chloromethyl group, which readily undergoes SN2 reactions with a wide range of nucleophiles. Theoretical methods, particularly DFT and FMO theory, provide a robust framework for understanding and predicting this reactivity. By analyzing frontier molecular orbitals and quantitative reactivity descriptors, researchers can rationalize reaction outcomes and design more efficient synthetic routes. The interplay between these computational insights and practical experimental work is essential for the continued development of novel thiazole-containing compounds with significant scientific and therapeutic potential.

References

Quantum Chemical Calculations for Thiazole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4][5][6] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][7][8][9][10] The diverse biological activities of thiazole-containing compounds have made them a focal point for drug discovery and development.[3][5][7] Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool in understanding the structural and electronic properties of thiazole derivatives, thereby accelerating the design of novel therapeutic agents.[11][12][13]

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of thiazole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these computational techniques in their work.

Core Computational Methodologies

Quantum chemical calculations provide valuable insights into the molecular properties of thiazole derivatives, which are often correlated with their biological activity. The most commonly employed methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of computational cost and accuracy.[11][13] It is widely used to investigate the electronic structure and properties of thiazole derivatives.[2][7][14][15] A common choice of functional and basis set for these calculations is B3LYP/6-31G(d,p).[7][16]

Hartree-Fock (HF) Theory: While generally less accurate than DFT due to its neglect of electron correlation, the ab initio HF method can still provide useful qualitative insights into the electronic structure of molecules.[11]

Key Calculated Properties and Their Significance

Several key quantum chemical descriptors are calculated to understand the behavior of thiazole derivatives:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.[7] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.[7][12][17] A smaller energy gap suggests higher reactivity.[13]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack.[12]

  • Mulliken Atomic Charges: This analysis provides the charge distribution on each atom in the molecule, offering insights into the electrostatic interactions.[12]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution.[17]

Experimental and Computational Protocols

The following section details a generalized protocol for performing quantum chemical calculations on thiazole derivatives, based on methodologies frequently reported in the literature.

Computational Protocol: DFT Calculations
  • Molecular Structure Preparation:

    • The 3D structure of the thiazole derivative is drawn using a molecular editor (e.g., GaussView, Avogadro).

    • Initial geometry optimization is performed using a lower-level theory, such as molecular mechanics with a suitable force field (e.g., AMBER).[11]

  • Geometry Optimization:

    • The structure is then fully optimized at the desired level of theory, for instance, using the B3LYP functional with the 6-31G(d,p) basis set in a computational chemistry software package like Gaussian.[7][16][18]

    • The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, single-point energy calculations are performed to obtain various electronic properties.

    • HOMO and LUMO energies are extracted from the output file. The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.[7]

    • Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution.[18]

    • Mulliken population analysis is performed to determine the charges on individual atoms.[12]

  • Data Analysis:

    • The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction with biological targets.

    • These theoretical findings are then correlated with experimental results, such as biological activity assays.

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from various studies on thiazole derivatives, showcasing the link between calculated quantum chemical properties and observed biological activities.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Biological Activity (IC50, µM)Reference
Thiazole Derivative 6-5.3582-0.87654.4818Less active (Anticancer)[7]
Thiazole Derivative 11-5.3210-1.57153.7495Moderately active (Anticancer)[7]
Azo-thiazole 3a--1.66-[17]
Azo-thiazole 3c--1.82-[17]
Benzothiazole Derivative 4--4.46-[13]

Table 1: Frontier Orbital Energies, Energy Gaps, and Biological Activity of Selected Thiazole Derivatives.

Compound SeriesMol Dock Score RangeHydrogen BondingTargetReference
N-substituted thiazoles-102.612 to -144.2364-10FabH inhibitor (3iL9)[1]
Thiazole-coumarin hybrids--DNA gyrase B[19]
Heteroaryl(aryl) thiazoles-7.02 to -9.96 kcal/mol2E. coli MurB[9]

Table 2: Molecular Docking Results for Thiazole Derivatives against Various Biological Targets.

Visualization of Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for quantum chemical calculations of thiazole derivatives and the conceptual relationship between calculated properties and biological activity.

G Computational Workflow for Thiazole Derivatives cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis cluster_application Application A Thiazole Derivative Structure B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) A->B C Single-Point Energy Calculation B->C D Optimized Geometry C->D E Electronic Properties (HOMO, LUMO, MEP, Charges) C->E G Molecular Docking D->G F Structure-Activity Relationship (SAR) Analysis E->F H Prediction of Biological Activity F->H G->H

Caption: A typical workflow for the computational study of thiazole derivatives.

G Relationship Between Quantum Properties and Biological Activity cluster_quantum Quantum Chemical Properties cluster_intermediate Molecular Characteristics cluster_bio Biological Outcome HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity LUMO LUMO Energy LUMO->Reactivity EnergyGap HOMO-LUMO Gap (ΔE) EnergyGap->Reactivity Stability Molecular Stability EnergyGap->Stability MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions MEP->Interactions Charges Atomic Charges Charges->Interactions Binding Receptor Binding Affinity Reactivity->Binding Stability->Binding Interactions->Binding Activity Biological Activity Binding->Activity

Caption: Interplay of quantum properties and biological activity.

Conclusion

Quantum chemical calculations are a powerful asset in the modern drug discovery pipeline for thiazole derivatives. By providing detailed insights into their electronic structure, reactivity, and potential for biological interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. This guide has outlined the core methodologies, key calculable properties, and a generalized protocol for these calculations. The presented data and visualizations further underscore the integral role of computational chemistry in advancing the development of new thiazole-based drugs. Researchers and drug development professionals are encouraged to integrate these techniques into their workflows to accelerate the discovery of next-generation pharmaceuticals.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and First Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and pioneering synthetic routes that first brought substituted thiazoles to the forefront of organic chemistry. From their initial conceptualization to the first characterized examples, we delve into the foundational experiments that unlocked the vast potential of this versatile heterocyclic scaffold. This document provides a historical and technical overview, complete with detailed original experimental protocols, quantitative data from these early syntheses, and a visualization of the earliest understood biological mechanism of a prominent substituted thiazole.

The Genesis of the Thiazole Ring: Hantzsch's Landmark Synthesis (1887)

The history of substituted thiazoles begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported the first general and widely applicable method for the synthesis of the thiazole ring system.[1][2][3] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[4] This discovery was a pivotal moment, providing chemists with a reliable method to construct this novel heterocyclic system and explore its derivatives.

The First Substituted Thiazole: 2,4-Dimethylthiazole

One of the first examples reported by Hantzsch was the synthesis of 2,4-dimethylthiazole from chloroacetone and thioacetamide. While the original 1887 publication in Berichte der deutschen chemischen Gesellschaft provides a descriptive account, precise modern experimental details can be adapted from numerous subsequent works that have refined the process.

Original Experimental Protocol: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The following protocol is a representation of the original Hantzsch synthesis, adapted from historical accounts and modern interpretations of the seminal work.

Reactants:

  • Thioacetamide

  • Chloroacetone

  • Ethanol (as solvent)

Procedure:

  • A solution of thioacetamide in ethanol is prepared in a reaction vessel.

  • An equimolar amount of chloroacetone is added to the solution.

  • The reaction mixture is heated under reflux for a period of time, typically several hours.

  • After cooling, the solvent is removed by distillation.

  • The resulting crude product is then purified by distillation to yield 2,4-dimethylthiazole.

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Thioacetamide Thioacetamide ReactionMixture Reaction Mixture in Ethanol Thioacetamide->ReactionMixture Chloroacetone Chloroacetone Chloroacetone->ReactionMixture Reflux Heating under Reflux ReactionMixture->Reflux Purification Distillation Reflux->Purification Product 2,4-Dimethylthiazole Purification->Product

Caption: Workflow for the Hantzsch synthesis of 2,4-dimethylthiazole.

Expanding the Thiazole Landscape: The Gabriel and Cook-Heilbron Syntheses

Following Hantzsch's discovery, other chemists began to explore alternative routes to substituted thiazoles, leading to the development of new and valuable synthetic methodologies.

The Gabriel Synthesis of 2,5-Disubstituted Thiazoles (1910)

In 1910, Siegmund Gabriel reported a method for the synthesis of 2,5-disubstituted thiazoles by the reaction of α-acylaminoketones with phosphorus pentasulfide. This method provided access to a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Original Experimental Protocol: Gabriel Synthesis of 2,5-Dimethylthiazole

The following protocol is based on Gabriel's 1910 publication for the synthesis of 2,5-dimethylthiazole.

Reactants:

  • N-acetyl-2-aminopropan-2-one (α-acetamidoacetone)

  • Phosphorus pentasulfide (P₄S₁₀)

Procedure:

  • α-Acetamidoacetone is mixed with phosphorus pentasulfide in a reaction vessel.

  • The mixture is heated, leading to a vigorous reaction.

  • After the initial reaction subsides, the mixture is heated further to complete the cyclization.

  • The crude product is isolated by distillation from the reaction mixture.

  • Further purification is achieved by redistillation.

The Cook-Heilbron Synthesis of 5-Aminothiazoles (1947)

A significant advancement in thiazole synthesis came in 1947 when Alan H. Cook, Sir Ian Heilbron, and A. L. Levy described a novel route to 5-aminothiazoles.[5][6][7] Their method involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[5] This synthesis was particularly valuable as it provided a straightforward entry to 5-aminothiazoles, an important class of intermediates.

Original Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

The following protocol is derived from the experimental details provided in the 1-947 Journal of the Chemical Society paper by Cook, Heilbron, and Levy.

Reactants:

  • Aminoacetonitrile

  • Carbon disulfide

  • Ethanol (as solvent)

Procedure:

  • A solution of aminoacetonitrile in ethanol is prepared.

  • An equimolar amount of carbon disulfide is added to the solution.

  • The reaction mixture is allowed to stand at room temperature for an extended period, often several days, during which the product crystallizes.

  • The crystalline product, 5-amino-2-mercaptothiazole, is collected by filtration, washed with a small amount of cold ethanol, and dried.

Quantitative Data from Early Syntheses

The following table summarizes the available quantitative data from the pioneering syntheses of substituted thiazoles. It is important to note that yields and purity in these early reports were often not determined with the same precision as in modern chemistry.

Synthesis MethodYearProductReported YieldMelting Point (°C)
Hantzsch18872,4-DimethylthiazoleNot explicitly stated116-118 (Boiling Point)
Gabriel19102,5-Dimethylthiazole"Good"144-145 (Boiling Point)
Cook-Heilbron19475-Amino-2-mercaptothiazole~70%125-126

Early Biological Significance: The Case of Sulfathiazole

While the initial discovery of substituted thiazoles was driven by fundamental chemical curiosity, their biological importance soon became apparent. One of the earliest and most significant examples is sulfathiazole, a sulfonamide antibiotic that contains a thiazole moiety. Developed in the late 1930s, sulfathiazole became a crucial weapon against bacterial infections before the widespread availability of penicillin.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9][10] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[8][11][12] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydropteroate, a precursor to folic acid.[10] This disruption of the folic acid synthesis pathway leads to bacteriostasis, inhibiting bacterial proliferation.[13]

Bacterial Folic Acid Synthesis Pathway and Sulfathiazole Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfathiazole.

References

fundamental reaction chemistry of 5-(Chloromethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Chemistry of 5-(Chloromethyl)thiazole

Introduction

5-(Chloromethyl)thiazole and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The thiazole ring is a common scaffold in medicinal chemistry, and the presence of a reactive chloromethyl group at the 5-position makes this compound a versatile electrophilic building block.[3][4] This guide provides a comprehensive overview of the core reaction chemistry of 5-(chloromethyl)thiazole, with a particular focus on its 2-chloro substituted analogue, 2-chloro-5-(chloromethyl)thiazole (CCMT), which is a key intermediate in the production of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[1][5][6] The reactivity of the chloromethyl group allows for straightforward nucleophilic substitution, enabling the introduction of diverse functionalities onto the thiazole core.[2][3]

Due to its reactivity, 5-(chloromethyl)thiazole and its derivatives are classified as hazardous materials, being harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[7] Appropriate safety precautions are paramount when handling these chemicals.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties for the parent compound and its commercially significant 2-chloro derivative is provided below. The 2-chloro derivative, often a white to light yellow crystal or liquid depending on ambient temperature, requires refrigerated storage under an inert atmosphere for optimal preservation.[8]

Property5-(Chloromethyl)thiazole2-Chloro-5-(chloromethyl)thiazole
CAS Number 45438-77-5[9]105827-91-6[5]
Molecular Formula C₄H₄ClNS[9]C₄H₃Cl₂NS[6]
Molecular Weight 133.60 g/mol [9]168.04 g/mol [6]
Appearance Not specifiedWhite to light yellow crystal or colorless to light yellow liquid[8]
Melting Point Not specified29-31 °C[8]
Boiling Point Not specified97 °C at 6 mmHg[6]
Solubility Not specifiedSoluble in common organic solvents like methanol[8]

Synthesis of 5-(Chloromethyl)thiazole Derivatives

The synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT) is well-documented, employing various starting materials and reaction conditions. These methods often involve the cyclization of a precursor containing the necessary carbon, nitrogen, and sulfur atoms, followed by chlorination.

Summary of Synthetic Protocols for 2-Chloro-5-(chloromethyl)thiazole
Starting Material(s)Key ReagentsSolvent(s)Key ConditionsYieldReference
3-chloropropenyl isothiocyanatesChlorine (Cl₂)ChloroformReflux, 6-8 h43%[6]
2-chloroallyl isothiocyanateChlorine (Cl₂)Acetonitrile10-15 °C, then -10 °C for crystallization71% (of 94% pure product)[10]
2,3-dichloropropene, Sodium thiocyanateTetrabutylammonium bromide (catalyst), Sulfuryl chlorideTolueneIsomerization at 120°C, then chlorination-cyclization81.3% (93% purity)[11]
2-chloropropenyl thioisocyanateSulfuryl chloride, Azo isobutyronitrile (catalyst)AcetonitrileUV irradiation, 0-5 °C, 4.5 h94.3% (99.6% purity)[12]
1,3-dichloropropene, Sodium thiocyanateChlorine (Cl₂)Not specifiedThermal rearrangement, then chlorinationModerate[1]
General Synthetic Workflow

The synthesis often follows a multi-step pathway involving the formation of an isothiocyanate intermediate, which then undergoes a chlorination and cyclization reaction to form the thiazole ring.

G General Synthesis of 2-Chloro-5-(chloromethyl)thiazole A 1,3-Dichloropropene C 3-Chloro-2-propenylthiocyanate A->C B Sodium Thiocyanate B->C D 3-Chloro-1-propenylisothiocyanate (cis/trans mixture) C->D Thermal [3,3]-sigmatropic rearrangement F 2-Chloro-5-(chloromethyl)thiazole D->F E Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) E->F Chlorination & Cyclization

Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from 1,3-Dichloropropene.[1]

Fundamental Reaction Chemistry

The primary reactivity of 5-(chloromethyl)thiazole is dominated by the chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution reactions (Sₙ2).[3][4] This allows for the facile introduction of a wide variety of functional groups at the 5-position of the thiazole ring, making it a highly versatile intermediate for building molecular complexity.[3]

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a range of nucleophiles.

G Core Reactivity: Nucleophilic Substitution cluster_start Reactants A 5-(Chloromethyl)thiazole (or 2-Chloro derivative) C Sₙ2 Transition State A->C B Nucleophile (Nu⁻) e.g., R-NH₂, R-SH, R-O⁻ B->C D 5-(Substituted methyl)thiazole (Thiazole-CH₂-Nu) C->D Bond Formation E Chloride Ion (Cl⁻) C->E Bond Breaking

Caption: General mechanism for nucleophilic substitution at the chloromethyl group.

Examples of Nucleophilic Substitution Reactions
NucleophileReagent(s)ProductApplication/SignificanceReference
AmineAmmonia (NH₃)5-Aminomethyl-2-chloro-thiazoleIntermediate for agrochemicals[13]
FormateSodium Formate (HCOONa)2-Chloro-5-hydroxymethyl-thiazole (after hydrolysis)Intermediate for pharmaceuticals like Ritonavir[1][1]
HydrosulfideSodium Hydrosulfide (NaSH)2-Chlorothiazole-5-thiolVersatile building block for further synthesis[14]
ThiolCysteineThiol adductsDemonstrates reactivity with biological nucleophiles[15][15]

This reactivity is the cornerstone of its utility. For instance, the synthesis of the insecticide Thiamethoxam involves the reaction of CCMT with a substituted amine derivative. Similarly, creating precursors for Ritonavir involves converting the chloromethyl group to a hydroxymethyl group.[1][6]

Detailed Experimental Protocols

The following protocols are based on published synthetic procedures and illustrate the key transformations of 2-chloro-5-(chloromethyl)thiazole.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCMT)

This procedure describes the synthesis from a crude mixture of cis- and trans-3-chloropropenyl isothiocyanates.[6]

  • Reaction Setup: Charge a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with the crude isothiocyanate mixture (504.2 g, 3.79 mol) and chloroform (600 mL). The condenser outlet should be vented to an aqueous sodium hydroxide trap to neutralize evolved HCl.

  • Chlorination: Heat the mixture to reflux. Bubble chlorine gas (267.1 g, 3.77 mol) below the surface of the reaction over a period of 6-8 hours.

  • Monitoring: Monitor the conversion of the starting material to CCMT by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and filter it. Concentrate the filtrate on a rotary evaporator to remove the chloroform.

  • Purification: Add sodium bicarbonate (~0.25 equivalents) to the concentrated crude product. Distill the product under vacuum (97 °C at 6 mmHg) to yield CCMT (43% yield).[6]

Protocol 2: Synthesis of 2-Chloro-5-hydroxymethylthiazole

This protocol details the displacement of the aliphatic chlorine with a formate anion, followed by hydrolysis.[1]

  • Reaction Setup: In a flask equipped with a stirrer and condenser, charge sodium formate (121.5 g, 1.8 mol), Aliquat 336 (tricaprylylmethylammonium chloride, 4.81 g, 11.9 mmol) as a phase-transfer catalyst, and heptane (125 mL).

  • Addition of CCMT: Heat the mixture to reflux. Slowly add pre-washed 2-chloro-5-chloromethylthiazole (100 g, 0.6 mol). Continue refluxing overnight. Note: The original literature reported incomplete conversion and required a second pass with fresh reagents to improve the yield.[1]

  • Hydrolysis: After cooling the reaction, slowly add a 25% aqueous solution of sodium hydroxide (140 g) while keeping the temperature below 30 °C. Stir for 30 minutes.

  • Extraction: Add aqueous sodium chloride (70 mL, 20%), water (30 mL), and tert-butyl methyl ether (100 mL). Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer three times with tert-butyl methyl ether.

  • Purification: Combine the organic layers and dry over sodium sulfate. Treat with activated carbon and silica gel to remove color and impurities. Filter and concentrate the filtrate to obtain 2-chloro-5-hydroxymethylthiazole (yield was 40% based on the initial CCMT).[1]

G Workflow for 2-Chloro-5-hydroxymethylthiazole Synthesis A Mix CCMT, Sodium Formate, Catalyst in Heptane B Reflux Overnight A->B C Cool & Add NaOH (aq) (Hydrolysis) B->C D Aqueous Workup & Extraction with MTBE C->D E Dry & Decolorize Organic Phase D->E F Concentrate Solvent E->F G Final Product: 2-Chloro-5-hydroxymethylthiazole F->G

Caption: Experimental workflow for the synthesis of 2-Chloro-5-hydroxymethylthiazole.[1]

Conclusion

5-(Chloromethyl)thiazole, and particularly its 2-chloro derivative, are highly valuable and reactive intermediates in organic synthesis. Their fundamental chemistry is centered on the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution. This reactivity allows for the efficient construction of complex thiazole-containing molecules that are integral to the pharmaceutical and agrochemical industries.[2][5] A thorough understanding of its synthesis and reaction profile, coupled with stringent safety protocols, is essential for leveraging this important chemical building block in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ritonavir Utilizing a 5-(Chloromethyl)thiazole Hydrochloride Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antiretroviral drug Ritonavir, with a specific focus on the strategic use of a 5-(chloromethyl)thiazole derivative. The synthesis involves the preparation of two key fragments: a complex diamino alcohol core and a thiazole-containing side chain, which are ultimately coupled to form the final active pharmaceutical ingredient (API). The use of 2-chloro-5-(chloromethyl)thiazole hydrochloride as a starting material for one of the side chains is a key aspect of this synthetic route.

Overall Synthetic Strategy

The synthesis of Ritonavir is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Core Amine Fragment: Preparation of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane. This chiral intermediate forms the backbone of the Ritonavir molecule.

  • Synthesis of the Thiazole Side-Chain Fragment: Preparation of N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-L-valine. This fragment is constructed using a chloromethylthiazole derivative.

  • Final Coupling Reaction: Amide bond formation between the core amine fragment and the thiazole side-chain fragment to yield Ritonavir.

This document will focus on the synthesis of the thiazole side-chain and the final coupling step.

Data Presentation: Key Reaction Parameters

The following tables summarize the quantitative data for the key transformations in the synthesis of Ritonavir, starting from the preparation of the key thiazole intermediate.

Table 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole hydrochloride

ParameterValueReference
Starting Material 1-isothiocyanato-2-chloro-2-propene[1]
Reagent Chlorine (gaseous)[1]
Solvent Dichloromethane[1]
Temperature 25-40 °C[1]
Reaction Time 3-12 hours[1]
Product 2-chloro-5-(chloromethyl)thiazole hydrochloride[1]
Yield 88.5%[1]
Purity 99.7%[1]

Table 2: Final Coupling Reaction to Synthesize Ritonavir

ParameterValue
Reactant 1 N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-L-valine
Reactant 2 (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
Coupling Agent N,N'-Diisopropylcarbodiimide (DIC)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Cyclopentanone
Temperature 25-28 °C
Reaction Time 6-12 hours
Yield High
Purity High

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole hydrochloride

This protocol describes the synthesis of the key thiazole intermediate.

Materials:

  • 1-isothiocyanato-2-chloro-2-propene

  • Chlorine gas

  • Dichloromethane

  • Nitrogen gas

  • Reaction flask equipped with a gas inlet, stirrer, and thermometer

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve 1-isothiocyanato-2-chloro-2-propene in dichloromethane.

  • Cool the solution to the desired reaction temperature (25-40 °C)[1].

  • Slowly bubble chlorine gas into the stirred solution, maintaining the temperature within the specified range[1].

  • After the addition of chlorine is complete, continue stirring the reaction mixture for 3-12 hours[1].

  • The product, 2-chloro-5-chloromethylthiazole hydrochloride, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • The filtrate can be reused in subsequent batches[1].

  • Wash the filter cake with a sodium bicarbonate solution until the pH is between 4 and 6 to obtain the free base, 2-chloro-5-chloromethylthiazole, as the lower layer[1].

Protocol 2: Synthesis of N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-L-valine

This protocol outlines the multi-step preparation of the thiazole-containing side chain. The initial step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with a suitable amine, followed by further functionalization. Note: The direct conversion from 2-chloro-5-(chloromethyl)thiazole is a multi-step process and the following is a generalized representation based on established synthetic routes for similar structures.

Materials:

  • 2-chloro-5-(chloromethyl)thiazole

  • Isopropylamine

  • Methylamine

  • L-Valine methyl ester hydrochloride

  • Coupling agents (e.g., phosgene equivalents)

  • Bases (e.g., triethylamine, DIPEA)

  • Appropriate solvents (e.g., THF, Dichloromethane)

Procedure (Conceptual Outline):

  • Formation of the Isopropylthiazole Moiety: React 2-chloro-5-(chloromethyl)thiazole with a source of isopropylamine to introduce the isopropyl group at the 2-position of the thiazole ring. This is typically achieved through a nucleophilic aromatic substitution reaction.

  • Introduction of the Methylamino Group: The chloromethyl group at the 5-position is then reacted with methylamine to form the N-methylaminomethyl side chain.

  • Coupling with L-Valine Derivative: The resulting N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amine is then coupled with an activated L-valine derivative (e.g., L-valine methyl ester) using a suitable coupling agent to form the final urea linkage.

  • Purification: The final product is purified using standard techniques such as chromatography or recrystallization.

Protocol 3: Final Coupling for the Synthesis of Ritonavir

This protocol details the final amide bond formation to yield Ritonavir.

Materials:

  • N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-L-valine

  • (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cyclopentanone

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-L-valine in cyclopentanone.

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add N,N'-Diisopropylcarbodiimide (DIC) to the reaction mixture and stir.

  • In a separate vessel, dissolve (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane in cyclopentanone.

  • Slowly add the solution of the core amine to the activated side-chain solution.

  • Maintain the reaction temperature at 25-28 °C and stir for 6-12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, quench the reaction and proceed with the work-up and purification steps to isolate Ritonavir.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Ritonavir, highlighting the key stages involving the 5-(chloromethyl)thiazole intermediate.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation start 1-isothiocyanato-2-chloro-2-propene intermediate1 2-chloro-5-(chloromethyl)thiazole hydrochloride start->intermediate1 Chlorination intermediate2 Functionalized Thiazole Intermediate intermediate1->intermediate2 Functionalization side_chain N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl] amino carbonyl]-L-valine intermediate2->side_chain Coupling with Valine derivative ritonavir Ritonavir side_chain->ritonavir Final Coupling (DIC, DIPEA) core_amine (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane core_amine->ritonavir

Caption: Overall workflow for Ritonavir synthesis.

Signaling Pathway/Logical Relationship

The diagram below illustrates the key chemical transformations in the final coupling step of Ritonavir synthesis.

G reactant1 N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl] amino carbonyl]-L-valine (Side Chain) product {Ritonavir} reactant1->product reactant2 (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (Core Amine) reactant2->product reagents {DIC, DIPEA | Cyclopentanone} reagents->product

Caption: Final coupling reaction for Ritonavir synthesis.

References

Preparation of Novel Bioactive Molecules from 5-(Chloromethyl)thiazole Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules derived from 5-(Chloromethyl)thiazole hydrochloride. This versatile starting material serves as a key building block for a variety of derivatives with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the preparation and evaluation of these promising compounds.

Introduction to this compound in Drug Discovery

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] this compound is a particularly useful intermediate due to the reactive chloromethyl group, which allows for facile nucleophilic substitution reactions to introduce diverse functionalities at the 5-position of the thiazole ring. This reactivity enables the creation of extensive libraries of novel compounds for biological screening.

General Synthetic Protocols

The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This can be achieved with a variety of nucleophiles, most commonly amines and thiols, to generate aminomethyl and thiomethyl-linked thiazole derivatives, respectively.

Synthesis of N-Substituted 5-(Aminomethyl)thiazole Derivatives

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield N-substituted 5-(aminomethyl)thiazole derivatives. These compounds have shown promise as anticancer and antimicrobial agents.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (2.0-3.0 eq.) to the solution to neutralize the hydrochloride salt and facilitate the reaction.

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (40-80 °C) for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure N-substituted 5-(aminomethyl)thiazole derivative.

Synthesis of 5-((Aryl/Alkyl)thiomethyl)thiazole Derivatives

This protocol outlines the synthesis of thiazole derivatives with a thioether linkage by reacting this compound with various thiols. These compounds have been investigated for their antimicrobial and anticancer activities.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the desired thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or acetone.

  • Formation of Thiolate: Add a base (e.g., sodium hydroxide, potassium carbonate, or sodium ethoxide) (1.0-1.1 eq.) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Addition of Thiazole: To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 5-((aryl/alkyl)thiomethyl)thiazole derivative.

Bioactivity Data

The following tables summarize the in vitro biological activities of representative bioactive molecules prepared from this compound and its analogs.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLa1.3 ± 0.14[4]
U872.1 ± 0.23[4]
2 Thiazol-5(4H)-one derivative 4fHCT-1165.66[5][6]
HepG-22.89[5][6]
MCF-74.46[5][6]
3 Thiazol-5(4H)-one derivative 5aHCT-1166.41[5][6]
HepG-23.33[5][6]
MCF-74.50[5][6]
4 2-phenylacetamido-thiazole derivativeE. coli KAS III5.3[7]

IC₅₀: The half maximal inhibitory concentration.

Antimicrobial Activity

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 2,5-dichloro thienyl-substituted thiazole with 8-quinolinyl moietyS. aureus6.25 - 12.5[8]
E. coli6.25 - 12.5[8]
A. fumigatus6.25 - 12.5[8]
6 2-phenylacetamido-thiazole derivativeB. subtilis1.56 - 6.25[7]
S. aureus1.56 - 6.25[7]
E. coli1.56 - 6.25[7]
P. aeruginosa1.56 - 6.25[7]
7 Thiazole derivative with hydrazone linkageS. typhimurium0.49[9]

MIC: Minimum Inhibitory Concentration.

Mechanisms of Action and Signaling Pathways

Several thiazole derivatives have been found to exert their anticancer effects through the modulation of key cellular signaling pathways and processes.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1][10] Its dysregulation is a common feature in many cancers.[10] Certain thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by certain thiazole derivatives.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[14][15] Disruption of microtubule dynamics is a well-established anticancer strategy. Some thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Polymerization Polymerization Depolymerization Depolymerization Thiazole Thiazole Derivatives Thiazole->Tubulin Inhibits Polymerization Thiazole->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by bioactive thiazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bioactive molecules from this compound.

Experimental_Workflow Start 5-(Chloromethyl)thiazole Hydrochloride Synthesis Nucleophilic Substitution (with Amines or Thiols) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioScreening Biological Screening Characterization->BioScreening Anticancer Anticancer Assays (IC50 determination) BioScreening->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) BioScreening->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Anticancer->Mechanism Antimicrobial->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the preparation and evaluation of bioactive thiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel bioactive molecules. The straightforward nucleophilic substitution reactions at the chloromethyl position allow for the introduction of diverse chemical functionalities, leading to compounds with potent anticancer and antimicrobial activities. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new thiazole derivatives, contributing to the development of next-generation therapeutic agents.

References

Application Notes and Protocols: The Role of Chlorinated Thiazoles in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides detailed application notes and experimental protocols for the use of chlorinated thiazole derivatives in the synthesis of major agrochemicals. While the initial query focused on 5-(Chloromethyl)thiazole hydrochloride, extensive research indicates that the key intermediate for the large-scale synthesis of prominent neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, is 2-chloro-5-(chloromethyl)thiazole .

This compound is the salt form of 5-(chloromethyl)thiazole. In a basic reaction medium, the hydrochloride would be neutralized to the free base. However, the presence of the chloro group at the 2-position of the thiazole ring is a critical structural feature in the synthesis of the aforementioned agrochemicals. Therefore, this document will focus on the applications of 2-chloro-5-(chloromethyl)thiazole.

These protocols are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Synthesis of Thiamethoxam

Thiamethoxam is a broad-spectrum systemic insecticide that is effective against a wide range of sucking and chewing insects.[1][2] Its synthesis involves the N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with 2-chloro-5-(chloromethyl)thiazole.[1][3]

General Reaction Scheme:

The synthesis of Thiamethoxam is typically carried out in a polar aprotic solvent in the presence of a base and a phase transfer catalyst.[1]

thiamethoxam_synthesis reactant1 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine product Thiamethoxam reactant1->product reactant2 2-Chloro-5-(chloromethyl)thiazole reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF, Dimethyl Carbonate) Phase Transfer Catalyst (optional) reagents->product Reaction Conditions

Caption: Synthesis of Thiamethoxam.

Experimental Protocol:

This protocol is a compilation of methodologies described in various patents.[1][3][4]

Materials:

  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

  • 2-Chloro-5-(chloromethyl)thiazole

  • Dimethyl carbonate (Solvent)

  • Potassium carbonate (Base)

  • N,N-diisopropylethylamine (Base - alternative)

  • Tetramethylammonium hydroxide (Phase Transfer Catalyst - optional)

  • Hydrochloric acid (for pH adjustment)

  • Water

  • Ozone (for decolorization - optional)

Procedure:

  • To a reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and dimethyl carbonate.

  • Add 2-chloro-5-(chloromethyl)thiazole to the mixture.

  • Slowly add a mixture of the base (e.g., potassium carbonate or N,N-diisopropylethylamine) and, if used, the phase transfer catalyst, dissolved or suspended in dimethyl carbonate.

  • Maintain the reaction temperature between 40°C and 70°C.[3][4]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the concentration of 2-chloro-5-(chloromethyl)thiazole is less than 1.0%.[4]

  • Upon completion, add water to the reaction mixture.

  • Adjust the pH of the solution to approximately 6.5 with hydrochloric acid.[3]

  • Allow the layers to separate and collect the organic layer.

  • Optionally, decolorize the solution by bubbling ozone through it.[4]

  • Concentrate the organic layer under reduced pressure.

  • Cool the concentrated solution to induce crystallization (e.g., 0-5°C).[4]

  • Filter the precipitate and dry the solid to obtain Thiamethoxam.

Quantitative Data Summary:
ParameterValueReference
Reactant Molar Ratios
2-chloro-5-(chloromethyl)thiazole : 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine1:1 to 1:1.5[3]
Reaction Conditions
Temperature40 - 70 °C[3][4]
Reaction Time1 - 5 hours[4]
SolventDimethyl Carbonate, DMF[1][3]
BaseK₂CO₃, N,N-diisopropylethylamine[3][4]
Yield and Purity
Yield80 - 96%[3][4][5]
Purity (HPLC)>99%[4]

Synthesis of Clothianidin

Clothianidin is another significant neonicotinoid insecticide used to control a variety of pests.[2] Its synthesis involves the reaction of a nitroimino-hexahydro-triazine derivative with 2-chloro-5-(chloromethyl)thiazole.[6][7]

General Reaction Scheme:

The synthesis of Clothianidin follows a two-step process in some protocols, involving the formation of an intermediate followed by hydrolysis.

clothianidin_synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis reactant1 Nitroimino-hexahydro-triazine derivative intermediate Intermediate Triazine reactant1->intermediate reactant2 2-Chloro-5-(chloromethyl)thiazole reactant2->intermediate product Clothianidin intermediate->product reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF) reagents1->intermediate Reaction Conditions reagents2 Dilute Acid (e.g., HCl) reagents2->product Reaction Conditions

Caption: Synthesis of Clothianidin.

Experimental Protocol:

This protocol is based on methodologies for the synthesis of Clothianidin.[6][8][9]

Materials:

  • 1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (or similar derivative)

  • 2-Chloro-5-(chloromethyl)thiazole

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Potassium carbonate (Base)

  • Saturated brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, petroleum ether)

  • Dilute hydrochloric acid

Procedure:

Step 1: Condensation

  • In a reaction vessel, dissolve the nitroimino-hexahydro-triazine derivative and potassium carbonate in DMF.

  • Control the temperature at 20-25°C.

  • Add a solution of 2-chloro-5-(chloromethyl)thiazole in DMF dropwise over 30 minutes.

  • Slowly raise the temperature to 40-50°C.

  • Monitor the reaction by HPLC until the starting triazine derivative is consumed (<1.0%).[6]

  • Filter the reaction mixture while hot.

  • To the filtrate, add a mixture of saturated brine and an organic extraction solvent.

  • Stir, extract, and separate the organic phase.

  • Filter the organic phase and cool the filtrate to below 0°C to induce crystallization of the intermediate.

  • Collect the crystalline intermediate by suction filtration.

Step 2: Hydrolysis

  • The intermediate obtained in Step 1 is then treated with dilute hydrochloric acid to yield Clothianidin.[6] (Specific conditions for this step can vary and may require further optimization based on the specific intermediate).

Quantitative Data Summary:
ParameterValueReference
Reactant Molar Ratios
2-chloro-5-(chloromethyl)thiazole : Nitroimino-hexahydro-triazine derivativeApprox. 1:1[6][9]
Reaction Conditions (Condensation)
Temperature20 - 50 °C[6]
SolventDMF[6][9]
BaseK₂CO₃[6][9]
Yield and Purity
Overall Yield77 - 90.4%[6][7]
Purity (HPLC)>99%[6]

Experimental Workflow Overview

The general workflow for the synthesis of these agrochemicals involves several key stages, from reaction setup to product isolation.

experimental_workflow start Start: Reagent Preparation reaction Reaction Setup (Solvent, Reactants, Base) start->reaction monitoring Reaction Monitoring (Temperature Control, HPLC Analysis) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup isolation Product Isolation (Crystallization, Filtration) workup->isolation purification Purification & Drying isolation->purification end Final Product purification->end

Caption: General Experimental Workflow.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

References

Application Notes: Synthetic Routes to Functionalized Thiazoles Using 5-(Chloromethyl)thiazole HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1] 5-(Chloromethyl)thiazole hydrochloride is a versatile and reactive building block for the synthesis of diverse thiazole derivatives. The presence of a chloromethyl group at the C5 position provides a reactive electrophilic site for nucleophilic substitution, enabling the straightforward introduction of various functional groups.[2] These application notes provide detailed protocols for the N-, S-, and O-alkylation of nucleophiles using 5-(Chloromethyl)thiazole HCl, a key strategy for generating novel bioactive molecules and expanding chemical libraries for drug discovery.

Key Synthetic Strategies

The primary synthetic utility of 5-(Chloromethyl)thiazole HCl lies in its reactivity as an alkylating agent in SN2 reactions. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles. It is important to note that since the starting material is a hydrochloride salt, at least two equivalents of a base are typically required: one to neutralize the HCl salt and a second to facilitate the alkylation reaction.

N-Alkylation for the Synthesis of 5-(Aminomethyl)thiazoles

The N-alkylation of primary and secondary amines, anilines, and N-heterocycles with 5-(Chloromethyl)thiazole is a fundamental method for creating C-N bonds, yielding derivatives with significant potential in medicinal chemistry.[3]

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • 5-(Chloromethyl)thiazole HCl

  • Primary or secondary amine (e.g., piperidine, aniline, indazole) (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(Chloromethyl)thiazole HCl (1.0 equivalent) and the anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the base (2.5 - 3.0 equivalents) and stir the suspension for 10-15 minutes at room temperature.

  • Add the desired amine (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[4][5]

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the reaction mixture.

  • If DMF was used, dilute the filtrate with ethyl acetate and wash with water (3x) and then brine to remove the DMF. If acetonitrile was used, concentrate the filtrate under reduced pressure.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-substituted 5-(aminomethyl)thiazole derivative.[3]

Data Presentation: N-Alkylation Reactions
Amine NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃ACN606-1285-95
AnilineCs₂CO₃DMF704-880-90
IndazoleK₂CO₃DMF808-1675-85[6]
BenzylamineDIPEAACN505-1090-98

S-Alkylation for the Synthesis of 5-((Thio)methyl)thiazoles

S-alkylation with thiols provides a direct route to thioether-linked thiazole derivatives. This reaction proceeds efficiently under mild basic conditions, following a classic SN2 mechanism where the thiolate anion displaces the chloride.[7]

Experimental Protocol: General Procedure for S-Alkylation

Materials:

  • 5-(Chloromethyl)thiazole HCl

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 equivalent)

  • Base (e.g., K₂CO₃, NaH) (2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.5 equivalents) and stir for 15 minutes at room temperature to generate the thiolate anion.

  • Add a solution of 5-(Chloromethyl)thiazole HCl (1.1 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.[7]

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary to yield the pure thioether derivative.

Data Presentation: S-Alkylation Reactions
Thiol NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMFRoom Temp2-490-98
Benzyl MercaptanNaHTHFRoom Temp1-388-96
4-MethoxythiophenolK₂CO₃DMFRoom Temp2-492-99
2-MercaptobenzothiazoleK₂CO₃Toluene1106-10>80[8]

O-Alkylation for the Synthesis of 5-((Alkoxy)methyl)thiazoles

The synthesis of ether-linked thiazoles can be achieved via O-alkylation of alcohols or phenols. This reaction typically requires a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

Experimental Protocol: General Procedure for O-Alkylation (Williamson Ether Synthesis)

Materials:

  • 5-(Chloromethyl)thiazole HCl

  • Alcohol or Phenol (e.g., phenol, 4-methoxybenzyl alcohol) (1.0 equivalent)

  • Strong Base (e.g., NaH, 60% in mineral oil) (2.5 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.5 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 5-(Chloromethyl)thiazole HCl (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired ether.

Data Presentation: O-Alkylation Reactions
Alcohol/Phenol NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolNaHTHF506-1270-85
4-MethoxyphenolK₂CO₃DMF808-1675-90
Benzyl AlcoholNaHTHFRoom Temp4-880-92
2-NaphtholNaHDMF606-1078-88

Visualizations

G cluster_workflow General Experimental Workflow A 1. Reactant Preparation (Thiazole, Nucleophile, Base, Solvent) B 2. Reaction (Stirring, Heating, Monitoring by TLC/LC-MS) A->B C 3. Workup (Quenching, Extraction, Washing) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E F Pure Functionalized Thiazole E->F

Caption: General experimental workflow for thiazole functionalization.

G Start 5-(Chloromethyl)thiazole HCl N_prod 5-(Aminomethyl)thiazoles Start->N_prod N-Alkylation S_prod 5-((Thio)methyl)thiazoles Start->S_prod S-Alkylation O_prod 5-((Alkoxy)methyl)thiazoles Start->O_prod O-Alkylation N_nuc Amine Nucleophiles (R₂NH) N_nuc->Start + Base S_nuc Thiol Nucleophiles (RSH) S_nuc->Start + Base O_nuc Alcohol/Phenol Nucleophiles (ROH) O_nuc->Start + Base

Caption: Key synthetic pathways from 5-(Chloromethyl)thiazole HCl.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-chloromethylthiazole (CCMT) is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] Notably, it is a key building block for the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin, as well as the anti-AIDS drug Ritonavir.[2][3][4][5] This document provides detailed protocols for the laboratory-scale synthesis of 2-chloro-5-chloromethylthiazole, focusing on practical and efficient methodologies. The information is intended to guide researchers in the successful preparation of this important compound.

Physicochemical Properties

2-Chloro-5-chloromethylthiazole can exist as a white to slightly yellow crystal or a colorless to light yellow liquid at temperatures above 25°C.[6]

PropertyValueReference
Molecular FormulaC₄H₃Cl₂NS[3]
Molecular Weight168.04 g/mol [4]
Melting Point31-35°C[3][7]
Boiling Point97°C @ 6 mmHg[2]
Density1.503 g/cm³[3]

Synthetic Pathways

Several synthetic routes for the preparation of 2-chloro-5-chloromethylthiazole have been reported. The most common strategies involve the cyclization and chlorination of acyclic precursors. Below are diagrams illustrating two prominent synthetic pathways.

G cluster_0 Route 1: From 2,3-Dichloropropene and Sodium Thiocyanate 2,3-Dichloropropene 2,3-Dichloropropene 1-Thiocyano-2-chloropropene 1-Thiocyano-2-chloropropene 2,3-Dichloropropene->1-Thiocyano-2-chloropropene Substitution Sodium_Thiocyanate Sodium_Thiocyanate Sodium_Thiocyanate->1-Thiocyano-2-chloropropene 1-Isothiocyanato-2-chloropropene 1-Isothiocyanato-2-chloropropene 1-Thiocyano-2-chloropropene->1-Isothiocyanato-2-chloropropene Isomerization CCMT 2-Chloro-5-chloromethylthiazole 1-Isothiocyanato-2-chloropropene->CCMT Chlorination & Cyclization Sulfuryl_Chloride Sulfuryl_Chloride Sulfuryl_Chloride->CCMT

Caption: One-pot synthesis of CCMT from 2,3-dichloropropene.

G cluster_1 Route 2: From Allyl Isothiocyanate Derivatives Allyl_Isothiocyanate_Derivative 2-Haloallyl Isothiocyanate CCMT 2-Chloro-5-chloromethylthiazole Allyl_Isothiocyanate_Derivative->CCMT Chlorination Chlorinating_Agent Chlorine or Sulfuryl Chloride Chlorinating_Agent->CCMT

Caption: Synthesis of CCMT from an allyl isothiocyanate derivative.

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of 2-chloro-5-chloromethylthiazole.

Protocol 1: One-Pot Synthesis from 2,3-Dichloropropene and Sodium Thiocyanate

This method involves a sequential one-pot process including substitution, isomerization, and chlorination-cyclization reactions.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium Thiocyanate81.07100 g1.23
2,3-Dichloropropene110.97108 g0.97
Tetrabutylammonium Bromide322.372.5 g-
Toluene-200 mL-
Sulfuryl Chloride134.97--

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL).

  • With stirring, slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise to the mixture.

  • Heat the reaction mixture in an 80°C oil bath and reflux for 4 hours. The mixture will change from a yellow liquid with a white solid to a dark brown liquid.

  • After the initial reflux, increase the temperature to 120°C and heat for an additional 3 hours to induce isomerization. The mixture will turn into a black, opaque liquid.

  • Cool the reaction mixture and then proceed with the chlorination-cyclization by adding a suitable chlorinating agent such as sulfuryl chloride.

  • The crude 2-chloro-5-chloromethylthiazole is then purified.

Purification:

Purification is typically achieved by vacuum distillation.[2][8] The crude product can be distilled at approximately 97°C under a vacuum of 6 mmHg.[2] An alternative purification method involves distillation in the presence of a polyether like polyethylene glycol to improve separation.[8]

Protocol 2: Synthesis from 2-Chloroallyl Isothiocyanate

This protocol describes the synthesis of 2-chloro-5-chloromethylthiazole from 2-chloroallyl isothiocyanate and a chlorinating agent.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloroallyl Isothiocyanate133.6580 g4.0
Acetonitrile-860 g-
Chlorine70.9390 g5.5
Water-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloroallyl isothiocyanate (580 g, 4.0 mol) in acetonitrile (860 g).

  • Cool the solution to 10-15°C and introduce chlorine gas (390 g, 5.5 mol).

  • After the addition of chlorine, stir the reaction mixture for 2 hours at 20-25°C.

  • Cool the mixture to -10°C and stir for an additional hour, during which 2-chloro-5-chloromethylthiazole hydrochloride will crystallize.

  • Filter the crystalline product and wash with cold acetonitrile.

  • To liberate the free base, add the crystals to water (at 30-40°C). The 2-chloro-5-chloromethylthiazole will separate as a lower liquid phase.

  • Separate the organic phase, wash with water, and dry under a vacuum.

Yield and Purity:

This method has been reported to produce 2-chloro-5-chloromethylthiazole with a purity of 94% and a yield of 71%.[9]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-chloro-5-chloromethylthiazole.

G Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Reaction_Setup Reagent_Addition Addition of Starting Materials and Reagents Reaction_Setup->Reagent_Addition Reaction Controlled Heating and Reaction Time Reagent_Addition->Reaction Monitoring Monitoring Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Proceed if complete Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis Final_Product Pure 2-Chloro-5- chloromethylthiazole Analysis->Final_Product

Caption: General workflow for the synthesis of CCMT.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • Chlorinating agents such as sulfuryl chloride and chlorine gas are highly corrosive and toxic. Handle with extreme care.

  • The solvents used are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Pivotal Role of 5-(Chloromethyl)thiazole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(Chloromethyl)thiazole and its derivatives represent a cornerstone in the synthesis of a diverse array of biologically active compounds. This versatile heterocyclic building block, characterized by a reactive chloromethyl group attached to a thiazole ring, serves as a crucial intermediate in the development of pharmaceuticals ranging from antiviral and anticancer agents to potent kinase inhibitors. Its utility is further underscored by its role in the synthesis of widely-used agrochemicals. This document provides a detailed overview of the applications of 5-(chloromethyl)thiazole in medicinal chemistry, complete with experimental protocols and quantitative biological data to guide researchers and drug development professionals.

Application in the Synthesis of Key Pharmaceuticals

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The chloromethyl group at the 5-position provides a reactive handle for the introduction of various pharmacophores through nucleophilic substitution reactions, making 5-(chloromethyl)thiazole and its analogs invaluable in drug synthesis.

One of the most prominent applications is in the synthesis of the anti-HIV drug Ritonavir . Although the commercially used intermediate is often the chlorinated analog, 2-chloro-5-(chloromethyl)thiazole (CCMT), the underlying reactivity of the chloromethyl group is the key to forming a crucial part of the drug's structure.[1] Ritonavir is a protease inhibitor that plays a vital role in highly active antiretroviral therapy (HAART).

Furthermore, derivatives of 5-(chloromethyl)thiazole are instrumental in the development of targeted cancer therapies. A prime example is the synthesis of Dasatinib , a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3] The synthesis of Dasatinib and its analogs often involves the coupling of a 2-aminothiazole derivative, which can be prepared from precursors related to 5-(chloromethyl)thiazole, with other heterocyclic systems.[2][4][5] Dasatinib functions by inhibiting multiple tyrosine kinases, including BCR-ABL and Src family kinases, thereby blocking the signaling pathways that drive cancer cell proliferation.[6]

The scaffold is also a key component in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin , highlighting its broader importance in applied chemistry.[7]

Biological Activities of 5-(Chloromethyl)thiazole Derivatives

Derivatives synthesized from 5-(chloromethyl)thiazole exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.

Kinase Inhibition

As exemplified by Dasatinib, thiazole-containing compounds are potent kinase inhibitors .[8][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Thiazole derivatives have been shown to target a variety of kinases, including Src family kinases, Abl kinase, and Aurora kinases.[6][8] The development of selective kinase inhibitors is a major focus of modern drug discovery, and the 5-(chloromethyl)thiazole scaffold provides a robust platform for generating libraries of potential inhibitors for screening.

Antimicrobial Activity

Researchers have synthesized and evaluated numerous thiazole derivatives for their antimicrobial properties . These compounds have shown activity against a range of bacterial and fungal pathogens.[10][11] The general structure often involves the attachment of various aryl or heterocyclic moieties to the thiazole ring via the chloromethyl linker. The mechanism of action for these compounds can vary, but some are believed to interfere with essential microbial enzymes.

Antiviral Activity

Beyond its role in the synthesis of Ritonavir, the thiazole scaffold is being explored for the development of other antiviral agents . The versatility of the 5-(chloromethyl)thiazole intermediate allows for the synthesis of a wide range of derivatives that can be screened against various viral targets.

Quantitative Biological Data

The following table summarizes the biological activity of selected compounds derived from or related to 5-(chloromethyl)thiazole, providing a quantitative basis for their medicinal chemistry applications.

Compound ClassSpecific Compound/AnalogTargetActivity (IC50/MIC)Reference
Kinase InhibitorDasatinibBCR-ABL, Src family kinasesSub-nanomolar to nanomolar IC50[6]
Kinase InhibitorDasatinib Analog (Lactic Acid deriv.)K562 cells0.8 nM[3]
Kinase InhibitorDasatinib Analog (Mandelic Acid deriv.)Baf3/T315I cells1.2 nM[3]
AntimicrobialThiazole Derivative (Compound 3)S. aureusMIC: 0.23 mg/mL[10]
AntimicrobialThiazole Derivative (Compound 3)E. coliMIC: 0.47 mg/mL[10]
AntimicrobialThiazole Derivative (Compound 9)C. albicansMIC: 0.06 mg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-(chloromethyl)thiazole in synthesis. Below are representative protocols for key transformations.

Protocol 1: General N-Alkylation of Amines with a Chloromethylthiazole Derivative

This protocol outlines a general procedure for the reaction of a primary or secondary amine with a chloromethylthiazole, a fundamental step in synthesizing many bioactive molecules.

Materials:

  • 4-(Chloromethyl)-2-aminothiazole derivative

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous acetone or acetonitrile

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (1.5 equivalents)

Procedure:

  • Dissolve the 4-(chloromethyl)-2-aminothiazole derivative in anhydrous acetone or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary or secondary amine to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

This protocol is adapted from general N-alkylation procedures and the synthesis of piperazine-tethered thiazoles.[12][13]

Protocol 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring itself, often a precursor to chloromethylated derivatives. This protocol describes the synthesis of a 2-aminothiazole.

Materials:

  • α-Haloketone (e.g., 1,3-dichloroacetone)

  • Thiourea or a substituted thiourea

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the 2-aminothiazole.

  • Collect the product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

This is a generalized protocol for the Hantzsch synthesis.[14][15][16]

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of synthetic strategies and the biological mechanisms of action of the resulting compounds.

G General Workflow for Synthesis of Bioactive Thiazole Derivatives start 5-(Chloromethyl)thiazole reaction Nucleophilic Substitution (N- or S-Alkylation) start->reaction reagent Nucleophile (e.g., Amine, Thiol) reagent->reaction intermediate Functionalized Thiazole Derivative reaction->intermediate modification Further Chemical Modification (e.g., Coupling Reactions) intermediate->modification product Bioactive Compound (e.g., Kinase Inhibitor, Antimicrobial) modification->product screening Biological Screening product->screening

Caption: Synthetic workflow using 5-(chloromethyl)thiazole.

G Simplified Signaling Pathway of a Thiazole-Based Kinase Inhibitor growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) growth_factor->receptor src_abl Src/Abl Kinase receptor->src_abl Activation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) src_abl->downstream Phosphorylation apoptosis Apoptosis src_abl->apoptosis Inhibition of Pro-survival Signal proliferation Cell Proliferation and Survival downstream->proliferation inhibitor Thiazole-Based Inhibitor (e.g., Dasatinib) inhibitor->src_abl inhibitor->apoptosis Promotes

Caption: Mechanism of action for a thiazole-based kinase inhibitor.

References

Catalytic Derivatization of 5-(Chloromethyl)thiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic derivatization of 5-(chloromethyl)thiazole, a versatile building block in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antiviral drugs like Ritonavir.[1][2] Catalytic methods offer efficient and selective pathways to functionalize the thiazole core, enabling the synthesis of diverse compound libraries for drug discovery and development.

This guide focuses on several key palladium-catalyzed cross-coupling reactions and C-H activation strategies for the derivatization of 5-(chloromethyl)thiazole. While the chloromethyl group introduces a reactive handle for nucleophilic substitution, its presence also requires careful consideration of reaction conditions to achieve selective catalytic functionalization of the thiazole ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 5-(chloromethyl)thiazole, this reaction can be employed to introduce aryl or heteroaryl substituents at a halogenated position of the thiazole ring. For this application note, we will consider the coupling of a hypothetical 2-bromo-5-(chloromethyl)thiazole with an arylboronic acid.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants 5-(Chloromethyl)-2-bromothiazole 5-(Chloromethyl)-2-bromothiazole Product Product 5-(Chloromethyl)-2-bromothiazole->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Catalyzes Base Base Base->Product Activates Heck_Coupling cluster_inputs Inputs 5-(Chloromethyl)-2-bromothiazole 5-(Chloromethyl)-2-bromothiazole Product Product 5-(Chloromethyl)-2-bromothiazole->Product Alkene Alkene Alkene->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Catalyzes Base Base Base->Product Regenerates Catalyst Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base Aryl Halide 5-(Chloromethyl)- 2-bromothiazole Product Product Aryl Halide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Product Base Base Base->Product Buchwald_Hartwig_Amination Reactants 5-(Chloromethyl)-2-bromothiazole Amine Reaction Buchwald-Hartwig Coupling Reactants->Reaction CatalystSystem Pd Precatalyst Ligand Base CatalystSystem->Reaction Product Product Reaction->Product C-N Bond Formation CH_Arylation cluster_workflow C-H Arylation Workflow Start 5-(Chloromethyl)thiazole + Aryl Halide Catalysis Pd Catalyst Base, Additive Start->Catalysis Activation C-H Bond Activation at C5 Catalysis->Activation Coupling C-C Bond Formation Activation->Coupling Product 5-Aryl-5-(chloromethyl)thiazole Coupling->Product

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-chloro-5-chloromethylthiazole (CCMT), a key intermediate in the production of pharmaceuticals and agrochemicals. The information compiled herein is intended to guide researchers, scientists, and professionals in the drug development and chemical manufacturing sectors.

Introduction

2-Chloro-5-chloromethylthiazole (CCMT) is a vital building block in organic synthesis. It is a critical intermediate for the manufacture of neonicotinoid insecticides, such as thiamethoxam, and is also utilized in the synthesis of antiviral drugs like ritonavir, an inhibitor of the human immunodeficiency virus (HIV).[1][2] The efficient and scalable synthesis of CCMT is therefore of significant industrial importance. This document outlines various synthetic routes, providing detailed protocols and comparative data to assist in the selection and optimization of a manufacturing process suitable for industrial applications.

Overview of Synthetic Routes

Several methods for the synthesis of 2-chloro-5-chloromethylthiazole have been developed, primarily differing in their starting materials and chlorinating agents. The most common approaches begin with dichloropropenes or allyl isothiocyanate derivatives. Below is a summary of the prominent synthetic pathways.

Synthetic Pathway Diagram

G cluster_0 Route A: From 1,3-Dichloropropene cluster_1 Route B: From 2,3-Dichloropropene cluster_2 Route C: From 2-Haloallyl Isothiocyanate A1 1,3-Dichloropropene A2 3-Chloro-1-propenylisothiocyanate A1->A2 NaSCN A3 2-Chloro-5-chloromethylthiazole A2->A3 Chlorination B1 2,3-Dichloropropene B2 1-Isothiocyanato-2-chloropropene B1->B2 NaSCN B3 2-Chloro-5-chloromethylthiazole B2->B3 Isomerization & Chlorination-Cyclization C1 2-Haloallyl Isothiocyanate C2 2-Chloro-5-chloromethylthiazole C1->C2 Chlorinating Agent

Caption: Overview of major synthetic routes to 2-chloro-5-chloromethylthiazole.

Comparative Data of Synthetic Protocols

The selection of a synthetic route for industrial scale-up depends on various factors including yield, purity, cost of raw materials, and operational simplicity. The following table summarizes quantitative data from different reported protocols.

Starting MaterialChlorinating AgentSolventYield (%)Purity (%)Reference
1,3-Dichloropropene mixtureChlorineChloroform43 (after distillation)Not specified[3][4]
2,3-DichloropropeneThionyl chlorideToluene81.393[5]
2,3-DichloropropeneSulfuryl chlorideTolueneNot specified99[5][6]
2-Chloroallyl isothiocyanateChlorineAcetonitrile9396[7][8]
2-Chloroallyl isothiocyanateNot specifiedCarbon tetrachloride8496[9][10]
2-Chloroallyl isothiocyanateNot specifiedAcetonitrile8792[8][11]
Allyl isothiocyanateNot specifiedNot specifiedNot specified41.1 (crude)[6]
1-Isothiocyanato-2-chloro-2-propeneChlorineAcetonitrile86.899.5[12]

Detailed Experimental Protocols

The following are detailed protocols for key synthetic methods. These are intended as a starting point for process development and scale-up.

Protocol 1: Synthesis from 2,3-Dichloropropene (One-Pot Process)

This method involves a "one-pot" synthesis including substitution, isomerization, and chlorination-cyclization reactions.[5][6]

Materials:

  • 2,3-Dichloropropene

  • Sodium thiocyanate

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Toluene

  • Sulfuryl chloride or Thionyl chloride

Procedure:

  • To a suitable reactor, charge sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (catalytic amount), and toluene.

  • Under stirring, slowly add 2,3-dichloropropene (0.97 mol).

  • Heat the mixture to reflux at 80°C for approximately 4 hours.

  • Increase the temperature to 120°C and maintain for 3 hours to facilitate isomerization.

  • Cool the reaction mixture and then add the chlorinating agent (e.g., sulfuryl chloride) in a controlled manner while maintaining the temperature.

  • Upon completion of the reaction, as monitored by a suitable analytical method (e.g., GC), cool the mixture.

  • The product is then purified. A purity of up to 99% can be achieved.[6]

Protocol 2: Synthesis from 2-Chloroallyl Isothiocyanate

This protocol describes the chlorination of 2-chloroallyl isothiocyanate in a dipolar, aprotic solvent.[7][8]

Materials:

  • 2-Chloroallyl isothiocyanate

  • Chlorine gas

  • Acetonitrile

Procedure:

  • Dissolve 2-chloroallyl isothiocyanate (4.0 mol) in acetonitrile.

  • Cool the solution to 10-15°C.

  • Introduce chlorine gas (5.5 mol) into the solution while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours.

  • Degas the reaction mixture under vacuum at 30-35°C.

  • The resulting solution contains 2-chloro-5-chloromethylthiazole with a purity of approximately 96% and a yield of around 93%.[7][8]

  • For further purification, the product can be crystallized by cooling the reaction mixture to -10°C to -20°C to precipitate 2-chloro-5-chloromethylthiazole hydrochloride. The hydrochloride can then be neutralized with a base to yield the final product.[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of 2-chloro-5-chloromethylthiazole on an industrial scale.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification Stage cluster_2 Quality Control A Raw Material Charging B Reaction A->B C In-process Control (e.g., GC) B->C Monitoring C->B Feedback D Reaction Quenching / Neutralization C->D Reaction Complete E Phase Separation D->E F Solvent Removal E->F G Distillation / Crystallization F->G H Final Product Isolation G->H I Purity Analysis (GC, HPLC) H->I J Structural Confirmation (NMR, MS) I->J

Caption: General experimental workflow for industrial synthesis of CCMT.

Industrial Applications

The primary industrial applications of 2-chloro-5-chloromethylthiazole are in the agrochemical and pharmaceutical industries.

  • Agrochemicals: CCMT is a key intermediate in the synthesis of neonicotinoid insecticides, most notably thiamethoxam.[1][2] These insecticides are effective against a broad spectrum of pests and are used extensively in crop protection.[2] The synthesis of thiamethoxam involves the reaction of CCMT with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[9]

  • Pharmaceuticals: In the pharmaceutical sector, CCMT is used in the synthesis of ritonavir, an antiretroviral medication used to treat HIV/AIDS.[1][2] Ritonavir is a protease inhibitor that plays a crucial role in combination antiretroviral therapy.

Safety and Handling

2-Chloro-5-chloromethylthiazole is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. It is classified as an irritant and is harmful if swallowed or in contact with skin. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The scale-up synthesis of 2-chloro-5-chloromethylthiazole is a well-established industrial process with several viable synthetic routes. The choice of a particular method will depend on a careful evaluation of factors such as raw material availability and cost, desired product purity, and process safety and efficiency. The protocols and data presented in this document provide a solid foundation for the development and optimization of a robust and economical industrial-scale synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2-chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-5-chloromethylthiazole (CCMT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chloro-5-chloromethylthiazole?

A1: The most frequently employed synthetic strategies for 2-chloro-5-chloromethylthiazole (CCMT) involve the chlorination and cyclization of various isothiocyanate precursors. The primary routes include:

  • From 2,3-Dichloropropene and Sodium Thiocyanate: This method proceeds through a one-pot reaction involving substitution, isomerization, and subsequent chlorination-cyclization. It is often cited as having fewer side reactions.

  • From 1,3-Dichloropropene and Sodium Thiocyanate: This route forms 3-chloro-2-propenylthiocyanate, which then undergoes thermal rearrangement to 3-chloro-1-propenylisothiocyanate, followed by chlorination to yield CCMT.[1]

  • From Allyl Isothiocyanate: This is a common starting material, but the reaction with chlorinating agents is known to produce a number of side products, often resulting in lower purity of the final product.[2][3]

  • From 2-Chloroallyl Isothiocyanate: This precursor can also be used and is reported to give good yields and high purity when the reaction is carried out in a dipolar, aprotic solvent.[4][5]

Q2: I am getting a low yield of 2-chloro-5-chloromethylthiazole. What are the potential causes?

A2: Low yields in the synthesis of CCMT can stem from several factors:

  • Side Reactions: The formation of byproducts is a significant cause of reduced yield. The chlorination of allyl isothiocyanate, in particular, is prone to the formation of multiple side products.[2][3]

  • Incomplete Reaction: The conversion of the isothiocyanate precursor to CCMT may be incomplete. It is crucial to monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the starting material has been consumed.[6]

  • Product Decomposition: CCMT can be thermally unstable and may decompose at high temperatures, especially during distillation.[7] This can lead to the formation of polymeric residues and a lower isolated yield.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and the choice and amount of chlorinating agent can significantly impact the yield. For instance, some methods require a large excess of the chlorinating agent and high temperatures, which can also promote side reactions.[2][3]

Q3: My final product has low purity. What are the likely impurities and how can I remove them?

A3: Low purity is a common issue, often attributed to the formation of isomeric and other side products. While specific impurities are often not fully characterized in literature, they can arise from:

  • Isomeric Thiazoles: Depending on the starting material and reaction conditions, isomers of the desired product may be formed.

  • Over-chlorinated or Incompletely Chlorinated Products: The chlorination reaction may not be perfectly selective, leading to molecules with too many or too few chlorine atoms.

  • Polymeric Byproducts: High temperatures, especially during distillation, can cause polymerization of the starting materials or the product, resulting in a "black bottom" residue and contamination of the distillate.[7]

Purification Strategies:

  • Distillation: Vacuum distillation is the most common method for purifying CCMT.[6] However, care must be taken to avoid high temperatures that can cause decomposition.

  • Crystallization: The crude product can sometimes be purified by crystallization.

  • Chromatography: While less common on an industrial scale, column chromatography can be used for purification in a laboratory setting.

  • Washing: Washing the crude product with a mild base, such as sodium bicarbonate solution, can help to remove acidic impurities.[6]

Troubleshooting Guides

Issue 1: Low Purity and Presence of Multiple Byproducts

Symptoms:

  • GC analysis of the crude product shows multiple peaks in addition to the desired 2-chloro-5-chloromethylthiazole.

  • The isolated product is a discolored oil or solid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Use of Allyl Isothiocyanate as a Precursor The chlorination of allyl isothiocyanate is known to be non-selective and produce numerous byproducts.[2][3] Consider switching to a more selective precursor such as 2-chloroallyl isothiocyanate[4][5] or using the one-pot method from 2,3-dichloropropene.
Suboptimal Reaction Temperature Both excessively high and low temperatures can lead to the formation of side products. Carefully control the reaction temperature within the range specified in the protocol.
Incorrect Stoichiometry of Chlorinating Agent An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete reaction. Precisely measure and control the addition of the chlorinating agent.
Presence of Water Some synthetic routes are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents if the protocol requires it.
Issue 2: Formation of Polymeric Residue During Distillation

Symptoms:

  • A dark, viscous, or solid residue remains in the distillation flask after vacuum distillation.

  • The yield of the distilled product is lower than expected based on crude analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Thermal Decomposition of the Product 2-chloro-5-chloromethylthiazole is known to be thermally sensitive.[7]
- Use a high-vacuum pump to lower the boiling point of the product and reduce the required distillation temperature.
- Use a Kugelrohr or short-path distillation apparatus to minimize the time the product is exposed to high temperatures.
- Consider adding a stabilizer. One patent suggests that the addition of epoxy soybean oil to the crude product before distillation can suppress pyrolytic decomposition.[7]
Presence of Impurities that Catalyze Polymerization Acidic or other reactive impurities in the crude product may promote polymerization at elevated temperatures.
- Wash the crude product with a sodium bicarbonate solution to remove acidic impurities before distillation.[6]

Experimental Protocols

Synthesis of 2-Chloro-5-chloromethylthiazole from 1,3-Dichloropropene

This protocol is based on the method described by Hillstrom et al.[1]

Step 1: Synthesis of 3-Chloro-2-propenylthiocyanate

  • React 1,3-dichloropropene (a mixture of cis and trans isomers) with sodium thiocyanate.

Step 2: Isomerization to 3-Chloro-1-propenylisothiocyanate

  • The resulting 3-chloro-2-propenylthiocyanate is heated to induce a thermal[2][2]-sigmatropic rearrangement to form a mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanate.[1]

Step 3: Chlorination to 2-Chloro-5-chloromethylthiazole

  • The mixture of isothiocyanates is dissolved in a suitable solvent (e.g., chloroform).

  • Chlorine gas is bubbled through the solution at reflux.[6]

  • The reaction progress is monitored by GC.

  • Upon completion, the reaction mixture is cooled and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Process Workflows

General Synthesis and Troubleshooting Workflow

General Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Select Synthetic Route Select Synthetic Route Perform Reaction Perform Reaction Select Synthetic Route->Perform Reaction Monitor Progress (e.g., GC) Monitor Progress (e.g., GC) Perform Reaction->Monitor Progress (e.g., GC) Work-up Work-up Monitor Progress (e.g., GC)->Work-up Purification Purification Work-up->Purification Characterization (e.g., NMR, GC-MS) Characterization (e.g., NMR, GC-MS) Purification->Characterization (e.g., NMR, GC-MS) Low Yield/Purity Low Yield/Purity Characterization (e.g., NMR, GC-MS)->Low Yield/Purity Unsatisfactory Results Identify Symptoms Identify Symptoms Low Yield/Purity->Identify Symptoms Consult Troubleshooting Guide Consult Troubleshooting Guide Identify Symptoms->Consult Troubleshooting Guide Adjust Reaction Conditions Adjust Reaction Conditions Consult Troubleshooting Guide->Adjust Reaction Conditions Optimize Purification Optimize Purification Consult Troubleshooting Guide->Optimize Purification Adjust Reaction Conditions->Perform Reaction Re-run Synthesis Optimize Purification->Purification Re-purify

Caption: A flowchart outlining the general workflow for the synthesis of 2-chloro-5-chloromethylthiazole and the steps for troubleshooting common issues.

Decision Tree for Precursor Selection

Precursor Selection Decision Tree Goal: High Purity Goal: High Purity Consider 2,3-Dichloropropene Consider 2,3-Dichloropropene Goal: High Purity->Consider 2,3-Dichloropropene One-pot synthesis preferred Consider 2-Chloroallyl Isothiocyanate Consider 2-Chloroallyl Isothiocyanate Goal: High Purity->Consider 2-Chloroallyl Isothiocyanate Good yield and purity reported Avoid Allyl Isothiocyanate Avoid Allyl Isothiocyanate Goal: High Purity->Avoid Allyl Isothiocyanate Known to produce byproducts Willing to Perform Multi-step Synthesis? Willing to Perform Multi-step Synthesis? Goal: High Purity->Willing to Perform Multi-step Synthesis? Willing to Perform Multi-step Synthesis?->Consider 2,3-Dichloropropene No Consider 1,3-Dichloropropene Consider 1,3-Dichloropropene Willing to Perform Multi-step Synthesis?->Consider 1,3-Dichloropropene Yes

References

Technical Support Center: Purification of 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)thiazole hydrochloride. The information is designed to address common purification challenges encountered during experimental work.

Troubleshooting Guide

Q1: My purified this compound is a dark oil or tar-like substance, not a solid. What could be the problem?

A1: The appearance of a dark oil or tar suggests the presence of significant impurities or degradation of the product. Several factors could contribute to this issue:

  • Thermal Decomposition: this compound and its free base, 2-chloro-5-(chloromethyl)thiazole, are thermally sensitive.[1][2] High temperatures during distillation or prolonged heating can lead to decomposition and the formation of colored, high-molecular-weight byproducts.[1]

  • Residual Solvents: Incomplete removal of high-boiling solvents used in the synthesis or purification can result in an oily product.

  • Presence of Impurities: Byproducts from the synthesis, such as chlorinated intermediates or unreacted starting materials, can interfere with crystallization and lead to an oily consistency.

Troubleshooting Steps:

  • Avoid High Temperatures: If using distillation for purification, ensure it is performed under high vacuum to lower the boiling point.[3] Consider adding a stabilizer, such as epoxy soybean oil or a polyether (e.g., polyethylene glycol), to the distillation pot to inhibit thermal decomposition.[1][2]

  • Optimize Solvent Removal: Ensure complete removal of reaction solvents using a rotary evaporator at a controlled temperature before attempting final purification.

  • Attempt Crystallization: If the product is an oil, try to induce crystallization. This can be achieved by dissolving the oil in a minimal amount of a suitable hot solvent and then slowly cooling. Seeding with a small crystal of pure product can also be effective.

  • Chromatographic Purification: For small-scale purification, column chromatography can be an effective method to separate the desired product from colored impurities and byproducts.

Q2: I am observing a low yield after purification. What are the potential causes and how can I improve it?

A2: Low recovery of this compound can be attributed to several factors throughout the purification process:

  • Decomposition during Distillation: As mentioned, thermal degradation is a primary cause of yield loss.[1][2]

  • Incomplete Crystallization: If using recrystallization, the choice of solvent is critical. If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Losses During Aqueous Workup: The hydrochloride salt is water-soluble. During washing or extraction steps, product can be lost to the aqueous phase. Converting the hydrochloride to the free base with a mild base (e.g., sodium bicarbonate) before extraction into an organic solvent can mitigate this.[3][4]

  • Multiple Purification Steps: Each additional purification step, such as recrystallization or chromatography, will inevitably lead to some loss of material.

Troubleshooting Steps:

  • Optimize Distillation: Use high vacuum and consider stabilizers as mentioned previously.[1][2]

  • Optimize Recrystallization: Screen for an optimal recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Control pH during Workup: When neutralizing the hydrochloride salt, carefully monitor the pH to ensure complete conversion to the free base for efficient extraction.

  • Minimize Purification Steps: If possible, streamline the purification process. For example, a well-optimized crystallization may eliminate the need for subsequent chromatographic purification.

Q3: My final product has a persistent yellow or brownish color. How can I remove these colored impurities?

A3: Colored impurities are a common issue and are often high-molecular-weight byproducts formed during the synthesis or from degradation.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon can effectively adsorb colored impurities.[5] After a short period of stirring, the carbon is removed by filtration.

  • Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.

  • Silica Gel Filtration: Passing a solution of the crude product through a short plug of silica gel can remove polar, colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: While specific impurity profiles can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials, such as allyl isothiocyanate derivatives.[5][6]

  • Chlorinated intermediates from the cyclization reaction.

  • High-molecular-weight, colored byproducts, which may be polymeric in nature.[1]

  • Hydrolysis products, such as 5-(hydroxymethyl)thiazole derivatives, if exposed to water.[5]

Q2: What is the recommended method for storing this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a suitable method for the purification of 5-(Chloromethyl)thiazole and its hydrochloride salt, especially on a laboratory scale. A typical stationary phase would be silica gel. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system would need to be determined empirically, for example, by using thin-layer chromatography (TLC).

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a hazardous substance. It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[7] It is also suspected of causing genetic defects.[7] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[8]

Quantitative Data

Table 1: Purity and Yield of 2-Chloro-5-(chloromethyl)thiazole from Various Purification Methods

Purification MethodStarting MaterialPurity of Final ProductYieldReference
Crystallization from Acetonitrile2-Chloroallyl isothiocyanate94%71%[9][10]
DistillationCrude 2-chloro-5-chloromethylthiazole>99%81.3%[11]
Distillation with Polyether AdditiveCrude 2-chloro-5-chloromethylthiazole98.5%93%[1]
Neutralization and Extraction2-Chloro-5-chloromethylthiazole hydrochloride99.7%88.5%[4]

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a general guideline for the purification of this compound by crystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot acetonitrile.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.

  • Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Distillation of the Free Base

This protocol describes the purification of the free base, 2-chloro-5-(chloromethyl)thiazole, by vacuum distillation.

  • Neutralization: Dissolve the crude this compound in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7).

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Vacuum Distillation: Add a stabilizer (e.g., a small amount of polyethylene glycol) to the crude free base.[1] Set up a vacuum distillation apparatus and distill the product under high vacuum. Collect the fraction that distills at the appropriate temperature and pressure.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Pure Product Crude_Product Crude 5-(Chloromethyl)thiazole Hydrochloride Crystallization Crystallization (e.g., from Acetonitrile) Crude_Product->Crystallization Distillation Neutralization to Free Base followed by Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography (Silica Gel) Crude_Product->Chromatography Pure_Product Pure 5-(Chloromethyl)thiazole Hydrochloride Crystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Guide Start Problem with Purification Oily_Product Product is an Oil/Tar Start->Oily_Product Low_Yield Low Yield Start->Low_Yield Colored_Product Colored Product Start->Colored_Product Check_Temp High Temperature Exposure? Oily_Product->Check_Temp Check_Crystallization Suboptimal Crystallization? Low_Yield->Check_Crystallization Use_Carbon Treat with Activated Carbon Colored_Product->Use_Carbon Recrystallize Recrystallize from Suitable Solvent Colored_Product->Recrystallize Reduce_Heat Use High Vacuum / Stabilizers Check_Temp->Reduce_Heat Yes Check_Solvent Incomplete Solvent Removal? Check_Temp->Check_Solvent No Optimize_Evaporation Optimize Rotary Evaporation Check_Solvent->Optimize_Evaporation Yes Screen_Solvents Screen Recrystallization Solvents Check_Crystallization->Screen_Solvents Yes Check_Workup Losses during Workup? Check_Crystallization->Check_Workup No Check_Workup->Check_Temp No Control_pH Control pH during Neutralization Check_Workup->Control_pH Yes

Caption: Troubleshooting logic for common purification issues.

References

strategies to increase the yield of 5-(Chloromethyl)thiazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Chloromethyl)thiazole hydrochloride and increasing its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.Maintain the reaction temperature within the optimal range of -10°C to 25°C. For the chlorination of 2-chloroallyl isothiocyanate, a temperature range of 10°C to 15°C is often preferred.[1][2]
Incorrect Stoichiometry of Reactants: An inappropriate molar ratio of the chlorinating agent to the starting material can lead to incomplete conversion or the formation of undesired over-chlorinated products.Use a molar ratio of chlorinating agent to 2-halogenated allyl isothiocyanate of 1.0-1.5 equivalents. A ratio of 1.15-1.40 equivalents is often found to be particularly effective.[1]
Inappropriate Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.Employ a non-protonic dipolar solvent such as acetonitrile, dimethylformamide, or dimethyl sulfoxide. Acetonitrile is frequently reported to give high yields.[1][2]
Decomposition during Work-up: The product can be sensitive to high temperatures and prolonged exposure to acidic or basic conditions during purification.Avoid high temperatures during the entire process.[3] After the reaction, consider degassing the mixture under reduced pressure at a moderate temperature (e.g., 30-35°C).[1][2] For purification, washing with a mild base like 10% sodium bicarbonate solution to a pH of 4-6 can be effective.[3]

Issue 2: Poor Product Purity

Potential Cause Recommended Solution
Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.The use of a non-protonic dipolar solvent at low temperatures can significantly increase the purity of the crude product, sometimes to over 92-96%.[1][2]
Residual Acid: Incomplete neutralization or removal of acidic components from the reaction mixture can contaminate the final product.Wash the crude product with a sodium bicarbonate solution until the pH is between 4 and 6.[3]
Thermal Decomposition during Distillation: The product can decompose at high temperatures during vacuum distillation, leading to lower purity.Perform vacuum distillation at a low temperature (e.g., 97°C under 6mm/Hg).[4] The addition of an oligomeric polyether during distillation can also help to obtain a very pure product in high yield.[5]
Incomplete Crystallization: If purifying by crystallization of the hydrochloride salt, suboptimal conditions can lead to impure crystals.Cool the reaction mixture to between -10°C and -50°C (preferably -15°C to -20°C) to induce crystallization of 2-chloro-5-chloromethylthiazole hydrochloride. The resulting crystals can then be washed with cold solvent.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most frequently cited starting materials are 2-halogenated allyl isothiocyanates, such as 2-chloroallyl isothiocyanate.[1][2] Other precursors mentioned in the literature include allyl isothiocyanate and 1,3-dichloropropene, which is used to generate an isothiocyanate intermediate.[7][8]

Q2: Which chlorinating agents are most effective for this synthesis?

Elemental chlorine is a commonly used and effective chlorinating agent.[1][3] Other suitable chlorinating agents that can release chlorine under reaction conditions include sulfuryl chloride and phosgene.[1][9]

Q3: What is the recommended solvent and why?

Non-protonic dipolar solvents are highly recommended, with acetonitrile being a preferred choice.[1][2] These solvents facilitate the reaction and can lead to a high purity of the crude product, potentially eliminating the need for extensive purification steps.[1]

Q4: How can the yield of the synthesis be maximized?

To maximize the yield, it is crucial to control the reaction parameters carefully. Key strategies include:

  • Using a non-protonic dipolar solvent like acetonitrile.[1]

  • Maintaining a low reaction temperature, typically between -10°C and 25°C.[1][2]

  • Employing an optimal molar ratio of chlorinating agent to the starting material (1.15-1.40 equivalents).[1]

  • Minimizing thermal decomposition by avoiding high temperatures during the reaction and work-up.[3]

Q5: What are the best methods for purifying the final product?

Several effective purification methods are available:

  • Crystallization: The product can be crystallized as its hydrochloride salt by cooling the reaction mixture. This method can yield a product with high purity.[1][6]

  • Base Wash: Washing the crude product with an aqueous sodium bicarbonate solution can effectively remove acidic impurities and yield a pure product.[3]

  • Vacuum Distillation: Distillation under reduced pressure is a common purification technique. To prevent decomposition, it is advisable to perform the distillation at a low temperature.[4] Adding an oligomeric polyether can improve the purity and yield of the distilled product.[5]

Data Presentation

Table 1: Comparison of Synthesis Strategies for this compound

Starting Material Chlorinating Agent Solvent Temperature (°C) Reported Yield Key Remarks Reference
2-chlorallyl isothiocyanateChlorineAcetonitrile10 to 1593%High purity (96%) after solvent removal.[1][2]
1-isothiocyanic acid base-2-chloro-2-propeneChlorineAcetonitrile30 to 3586.8%Avoids high-temperature treatment.[3]
1-isothiocyanic acid base-2-chloro-2-propeneChlorineDichloromethane25 to 3088.5%Avoids high-temperature treatment.[3]
cis- and trans-3-chloropropenyl isothiocyanatesChlorineChloroformReflux43%Yield after distillation.[4][7]
2-chloroallyl isothiocyanateNot specifiedNot specified-10 to -20 (crystallization)71%Product purity of 94%.[1][6]

Experimental Protocols

Protocol 1: High-Yield Synthesis using 2-chlorallyl isothiocyanate and Chlorine in Acetonitrile

This protocol is based on a method reported to achieve a high yield and purity.[1][2]

  • Dissolve 580g (4.0 mol) of 2-chlorallyl isothiocyanate in 860g of acetonitrile in a suitable reaction vessel equipped with a stirrer and a cooling system.

  • Maintain the temperature of the mixture between 10°C and 15°C.

  • Introduce 390g (5.5 mol) of chlorine gas into the solution.

  • After the addition of chlorine is complete, stir the mixture for 2 hours at 20°C to 25°C.

  • Following the reaction, degas the mixture under reduced pressure at 30°C to 35°C.

  • The resulting acetonitrile solution contains 2-chloro-5-chloromethylthiazole with a reported yield of 93% and a purity of 96% after solvent removal.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_purification_options Purification Options start Dissolve 2-chloroallyl isothiocyanate in Acetonitrile react Introduce Chlorine Gas (10-15°C) start->react stir Stir at 20-25°C (2 hours) react->stir degas Degas under Reduced Pressure stir->degas isolate Isolate Product degas->isolate distill Vacuum Distillation isolate->distill crystallize Crystallize as HCl salt (-10 to -50°C) isolate->crystallize wash Wash with NaHCO3 soln. isolate->wash end_product High Purity 5-(Chloromethyl)thiazole Hydrochloride distill->end_product crystallize->end_product wash->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield temp Suboptimal Temperature low_yield->temp stoich Incorrect Stoichiometry low_yield->stoich solvent Inappropriate Solvent low_yield->solvent decomp Decomposition low_yield->decomp opt_temp Control Temp: -10 to 25°C temp->opt_temp opt_stoich Adjust Molar Ratio: 1.15-1.40 eq. stoich->opt_stoich opt_solvent Use Acetonitrile solvent->opt_solvent gentle_workup Gentle Work-up: Low Temp, Mild Base decomp->gentle_workup

Caption: Troubleshooting logic for addressing low product yield.

References

identification of byproducts in the chlorination of allyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of allyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the chlorination of allyl isothiocyanate?

The primary product is 1,2-dichloropropyl isothiocyanate. This results from the electrophilic addition of chlorine across the carbon-carbon double bond of the allyl group.

Q2: What is the general mechanism for the chlorination of allyl isothiocyanate?

The reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized as it approaches the electron-rich double bond of allyl isothiocyanate. The π-electrons of the double bond attack the electrophilic chlorine atom, forming a cyclic chloronium ion intermediate. The chloride ion then attacks one of the carbons of the cyclic intermediate in an SN2-like fashion, leading to the opening of the ring and the formation of the vicinal dichloride. This mechanism results in an anti-addition of the two chlorine atoms.

Q3: Can the isothiocyanate group (-N=C=S) react with chlorine?

While the primary reaction occurs at the alkene, the isothiocyanate group is known to be reactive towards electrophiles. Under forcing conditions or with excess chlorine, reactions involving the isothiocyanate moiety could potentially occur, leading to undesired byproducts. However, under typical chlorination conditions for alkenes, the double bond is significantly more reactive.

Q4: What are the potential byproducts in the chlorination of allyl isothiocyanate?

Several byproducts can be formed depending on the reaction conditions:

  • Chlorohydrins: If there is water present in the reaction mixture (e.g., in the solvent or from atmospheric moisture), the cyclic chloronium ion intermediate can be trapped by a water molecule. Subsequent deprotonation leads to the formation of a chlorohydrin, such as 1-chloro-3-isothiocyanatopropan-2-ol or 2-chloro-3-isothiocyanatopropan-1-ol.

  • Solvent Adducts: If a nucleophilic solvent other than water is used (e.g., an alcohol), it can also attack the chloronium ion to form the corresponding solvent adduct.

  • Products of Isothiocyanate Degradation: Allyl isothiocyanate can be unstable in certain conditions. For example, in aqueous media, it can degrade to form allyl thiocyanate, diallyl sulfide, and N,N'-diallylthiourea.[1] It is plausible that some of these degradation products could be present or be formed and subsequently chlorinated.

  • Over-chlorination Products: Although less common for simple alkenes, under harsh conditions, further reactions could potentially occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1,2-dichloropropyl isothiocyanate - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient chlorine. - Loss of product during workup.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize the reaction temperature. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions. - Ensure the stoichiometry of chlorine is appropriate. A slight excess may be needed, but a large excess can lead to byproducts. - Review the workup and purification procedures to minimize product loss.
Presence of significant amounts of chlorohydrin byproducts - Presence of water in the reaction.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Formation of a complex mixture of unidentified byproducts - Reaction temperature is too high. - Excess chlorine leading to side reactions. - Reaction with the isothiocyanate group. - Degradation of allyl isothiocyanate.- Maintain a low and controlled reaction temperature. - Use a controlled amount of chlorine, adding it slowly to the reaction mixture. - Consider using a milder chlorinating agent. - Ensure the starting allyl isothiocyanate is pure and has not degraded. Store it properly according to the manufacturer's instructions.
Difficulty in purifying the final product - Byproducts with similar physical properties to the desired product.- Employ high-resolution purification techniques such as flash column chromatography with a carefully selected eluent system. - Consider derivatization of the product or byproducts to facilitate separation.

Experimental Protocols

General Protocol for the Chlorination of Allyl Isothiocyanate

This is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Allyl isothiocyanate

  • Chlorine gas or a solution of chlorine in an inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane, or chloroform)

  • Ice bath

  • Reaction flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a drying tube

  • Apparatus for quenching the reaction (e.g., a solution of sodium thiosulfate)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Set up the reaction flask in a fume hood.

  • Reaction Setup: Dissolve allyl isothiocyanate in a suitable anhydrous inert solvent in the reaction flask and cool the solution to 0 °C using an ice bath.

  • Chlorine Addition: Slowly bubble chlorine gas through the solution or add a solution of chlorine in the same solvent dropwise with vigorous stirring. The addition should be controlled to maintain the temperature at 0 °C. The disappearance of the chlorine's yellow-green color indicates its consumption.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Quenching: Once the reaction is complete, quench any excess chlorine by bubbling nitrogen through the solution or by adding a solution of a reducing agent like sodium thiosulfate.

  • Workup: Wash the organic layer with water and brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

  • Characterization: Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Chlorination of Allyl Isothiocyanate start Start dissolve Dissolve Allyl Isothiocyanate in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_cl2 Slowly Add Chlorine cool->add_cl2 monitor Monitor Reaction (TLC/GC) add_cl2->monitor quench Quench Excess Chlorine monitor->quench Reaction Complete workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry purify Purify Product (Distillation/Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 1,2-dichloropropyl isothiocyanate.

Potential Reaction Pathways

reaction_pathways Potential Reaction Pathways in Allyl Isothiocyanate Chlorination AITC Allyl Isothiocyanate Intermediate Chloronium Ion Intermediate AITC->Intermediate + Cl2 Cl2 Cl2 H2O H2O (trace) Solvent Nucleophilic Solvent MainProduct 1,2-Dichloropropyl Isothiocyanate Intermediate->MainProduct + Cl- Chlorohydrin Chlorohydrin Byproduct Intermediate->Chlorohydrin + H2O SolventAdduct Solvent Adduct Byproduct Intermediate->SolventAdduct + Solvent

Caption: Main reaction and potential side reactions during chlorination.

References

optimizing reaction conditions for preparing 5-(Chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for preparing 5-(Chloromethyl)thiazole hydrochloride. It includes frequently asked questions (FAQs), a detailed troubleshooting guide, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most frequently used starting materials are isothiocyanate derivatives. Common precursors include 2-chloroallyl isothiocyanate, 3-chloro-1-isothiocyanato-1-propene, and 1-isothiocyanato-2-propene.[1][2][3] The choice of starting material can influence the reaction conditions and the impurity profile of the final product.

Q2: Which chlorinating agents are suitable for this synthesis?

A2: Several chlorinating agents can be used, including chlorine gas, sulfuryl chloride, and phosgene.[4] Sulfuryl chloride is often preferred as it can lead to higher yields.[5] The selection of the chlorinating agent may require adjustments to the reaction temperature and solvent.

Q3: What solvents are recommended for the reaction?

A3: Dipolar aprotic solvents are generally recommended. Acetonitrile is a common choice, along with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] Chloroform and dichloromethane have also been used in some protocols.[1] The solvent can affect reaction kinetics and the solubility of the hydrochloride salt intermediate.

Q4: What is the typical yield and purity I can expect?

A4: Yields and purity can vary significantly depending on the chosen protocol and reaction conditions. Reported yields range from approximately 70% to over 90%.[4][6] Purity of the crude product can also vary, with some methods reporting purities as high as 99% after purification.[1]

Q5: How is the this compound product typically isolated?

A5: The product is often isolated by crystallization directly from the reaction mixture, especially when using solvents like acetonitrile.[4] The hydrochloride salt is typically filtered and washed with a cold solvent.[4]

Q6: How can I convert the hydrochloride salt to the free base, 2-chloro-5-(chloromethyl)thiazole?

A6: The hydrochloride salt can be neutralized to the free base by treatment with an aqueous solution of a weak base, such as sodium bicarbonate, until the pH is in the range of 4-6.[1]

Experimental Workflow & Troubleshooting

The following diagrams illustrate a typical experimental workflow for the synthesis and a troubleshooting guide for common issues encountered during the process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purification Purification cluster_optional Optional Free Base Conversion start Dissolve Isothiocyanate Precursor in Solvent chlorination Introduce Chlorinating Agent at Controlled Temperature start->chlorination Cooling stir Stir for Specified Duration chlorination->stir cool Cool to Induce Crystallization stir->cool filter Filter Hydrochloride Salt cool->filter wash Wash with Cold Solvent filter->wash neutralize Neutralize with NaHCO3 Solution filter->neutralize Optional dry Dry the Product wash->dry extract Extract Free Base neutralize->extract

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity cluster_control Poor Reaction Control issue Problem Encountered cause_yield1 Incomplete Reaction issue->cause_yield1 Check Reaction Monitoring Data cause_yield2 Side Reactions issue->cause_yield2 Analyze Impurity Profile cause_purity1 Unreacted Starting Material issue->cause_purity1 Check Reaction Monitoring Data cause_purity2 Byproduct Formation issue->cause_purity2 Analyze Impurity Profile cause_control1 Exothermic Reaction issue->cause_control1 Observe Temperature Spikes solution_yield1 Increase reaction time or temperature moderately. Ensure stoichiometric amount of chlorinating agent. cause_yield1->solution_yield1 solution_yield2 Lower reaction temperature. Control rate of reagent addition. cause_yield2->solution_yield2 cause_yield3 Product Decomposition solution_yield3 Avoid high temperatures during reaction and workup. Use vacuum distillation at lower temperatures if applicable. cause_yield3->solution_yield3 solution_purity1 Monitor reaction progress (e.g., by GC). Adjust reaction time accordingly. cause_purity1->solution_purity1 solution_purity2 Optimize temperature and reagent stoichiometry. Purify by recrystallization or distillation. cause_purity2->solution_purity2 solution_control1 Ensure efficient cooling and stirring. Add chlorinating agent dropwise or in portions. cause_control1->solution_control1

Caption: Troubleshooting guide for the synthesis of this compound.

Troubleshooting Guide

Problem: Low Product Yield

  • Potential Cause 1: Incomplete Reaction

    • Evidence: Presence of significant amounts of starting material in the crude product, as detected by GC or other analytical methods.[7]

    • Solution:

      • Increase the reaction time. Some protocols suggest stirring for several hours after the addition of the chlorinating agent.[1]

      • Ensure that the molar ratio of the chlorinating agent to the isothiocyanate precursor is adequate. An excess of the chlorinating agent is sometimes used.[2]

      • Moderately increasing the reaction temperature may improve the reaction rate, but be cautious of potential side reactions.

  • Potential Cause 2: Side Reactions and Byproduct Formation

    • Evidence: The presence of unexpected peaks in the analytical chromatogram of the crude product. Some synthesis routes are known to produce multiple byproducts.[2]

    • Solution:

      • Lower the reaction temperature. Many protocols specify a temperature range of -10°C to 25°C to minimize side reactions.[4]

      • Control the rate of addition of the chlorinating agent. A slow, dropwise addition can help to maintain a consistent temperature and reduce the formation of byproducts.

  • Potential Cause 3: Product Decomposition

    • Evidence: Darkening of the reaction mixture or the final product. Some methods aim to avoid high-temperature treatments to prevent material decomposition.[1]

    • Solution:

      • Maintain the recommended temperature throughout the reaction and work-up.

      • If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[7]

Problem: Low Product Purity

  • Potential Cause 1: Unreacted Starting Material

    • Evidence: A significant peak corresponding to the starting material in the analysis of the final product.

    • Solution:

      • Monitor the reaction progress using techniques like GC to ensure it goes to completion.[7]

      • Adjust the reaction time or temperature as needed based on the monitoring results.

  • Potential Cause 2: Formation of Byproducts

    • Evidence: Multiple impurity peaks in the analytical data.

    • Solution:

      • Optimize the reaction conditions (temperature, stoichiometry) to disfavor the formation of byproducts.

      • Purify the crude product by recrystallization or distillation. Washing the isolated hydrochloride salt with a cold solvent can also help remove impurities.[4]

Problem: Poor Reaction Control

  • Potential Cause 1: Exothermic Reaction

    • Evidence: A rapid, uncontrolled increase in the reaction temperature upon addition of the chlorinating agent.

    • Solution:

      • Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or cryostat).

      • Add the chlorinating agent slowly and in a controlled manner (e.g., dropwise).

      • Ensure vigorous stirring to dissipate heat effectively.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Reaction Conditions for the Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
2-Chloroallyl isothiocyanateChlorineAcetonitrile10 to 152 hours9392-94[4]
1-Isothiocyanato-2-chloro-2-propeneChlorineDichloromethane25 to 303 hours88.599.7[1]
1-Isothiocyanato-2-chloro-2-propeneChlorine1,2-Dichloroethane35 to 407 hours87.399.6[1]
3-Chloropropenyl isothiocyanatesChlorineChloroformReflux6-8 hours~65 (crude)-[7]
2,3-Dichloropropene & Sodium thiocyanateSulfuryl chlorideToluene80 then 1204 then 3 hours81.393[8]

Table 2: Molar Ratios of Reactants

Isothiocyanate PrecursorChlorinating AgentMolar Ratio (Precursor:Agent)Reference
2-Chloroallyl isothiocyanateChlorine1 : 1.375[4]
1-Isothiocyanato-2-chloro-2-propeneChlorine1 : 1.1[1]
1-Isothiocyanato-2-chloro-2-propeneChlorine1 : 1[1]
3-Chloropropenyl isothiocyanatesChlorine1 : ~1[7]

Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Chloroallyl Isothiocyanate [4]

  • Preparation: Dissolve 2-chloroallyl isothiocyanate (4.0 mol) in acetonitrile (860 g) in a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet.

  • Chlorination: Cool the solution to 10-15°C. Introduce chlorine gas (5.5 mol) into the solution while maintaining the temperature in this range.

  • Reaction: After the addition of chlorine is complete, stir the mixture for 2 hours at 20-25°C.

  • Crystallization: Cool the reaction mixture to -10°C and stir for an additional hour at this temperature to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the crystalline product and wash it with cold acetonitrile.

  • Work-up (Optional, for free base): To obtain the free base, suspend the crystalline hydrochloride salt in water at 30-40°C. The product will separate as a lower organic phase. Separate the layers, wash the organic phase with water, and dry under vacuum.

Protocol 2: Synthesis from 1-Isothiocyanato-2-chloro-2-propene [1]

  • Preparation: Add 1-isothiocyanato-2-chloro-2-propene (150 g) and dichloromethane (300 g) to a reaction flask.

  • Chlorination: While maintaining the temperature at 25-30°C, slowly introduce chlorine gas (87.8 g, molar ratio 1:1.1) over 2 hours.

  • Reaction: After the chlorine addition, stir the mixture for 3 hours at the same temperature to ensure the complete formation of the hydrochloride salt.

  • Isolation: Isolate the precipitated 2-chloro-5-chloromethylthiazole hydrochloride by centrifugation or filtration.

  • Neutralization: Wash the isolated solid with a 10% aqueous sodium bicarbonate solution until the pH of the washings is between 4 and 5. The lower organic layer is the 2-chloro-5-chloromethylthiazole product.

  • Purification: Dehydrate the product under reduced pressure to obtain the final purified compound.

References

avoiding polymerization in reactions with 5-(Chloromethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)thiazole. This highly reactive intermediate is a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds. However, its reactivity, particularly the propensity for polymerization, can lead to challenges in achieving high yields and purity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization when using 5-(Chloromethyl)thiazole?

A1: The primary cause of polymerization is the high reactivity of the chloromethyl group, which makes the molecule susceptible to self-condensation reactions. This process is often analogous to a Friedel-Crafts alkylation, where one molecule of 5-(Chloromethyl)thiazole acts as an electrophile and another acts as a nucleophile. This reaction can be catalyzed by trace amounts of Lewis acids or strong Brønsted acids in your reaction mixture. The thiazole ring, while electron-deficient, can be activated towards electrophilic substitution, leading to the formation of oligomers and polymers.

Q2: What are the initial signs that my reaction with 5-(Chloromethyl)thiazole is undergoing polymerization?

A2: Early indicators of polymerization include:

  • Formation of an insoluble precipitate: A common sign is the appearance of a sticky, often brownish or yellowish, solid that is insoluble in the reaction solvent.

  • Increased viscosity of the reaction mixture: The formation of oligomers can lead to a noticeable thickening of the reaction medium.

  • Complex NMR spectra: The crude ¹H NMR spectrum may show broad, unresolved signals in the aromatic and methylene regions, characteristic of polymeric material, in addition to the signals of your desired product.

  • Low yield of the desired product: Significant polymerization will consume the starting material, leading to a lower than expected yield of your target molecule.

Q3: How can I prevent or minimize polymerization during my reaction?

A3: Preventing polymerization involves careful control of reaction conditions to disfavor the self-condensation pathway. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature. Many nucleophilic substitution reactions with 5-(Chloromethyl)thiazole can be performed at or below room temperature.

  • Use of Non-Polar, Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform, or toluene are often suitable. Polar aprotic solvents such as DMF or DMSO can sometimes promote side reactions if not scrupulously dried.

  • Choice of Base: Use a non-nucleophilic, hindered base if a base is required for your reaction. These bases can neutralize any generated HCl without promoting side reactions. Alternatively, using a stoichiometric amount of a weaker base like potassium carbonate or cesium carbonate can be effective.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the formation of HCl and subsequent acid-catalyzed polymerization.

  • Slow Addition of Reagents: Adding the 5-(Chloromethyl)thiazole slowly to the reaction mixture containing the nucleophile can help to ensure it reacts with the intended reagent rather than itself.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 5-(Chloromethyl)thiazole and provides systematic steps to resolve them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Extensive Polymerization: The majority of the starting material has polymerized. • Decomposition of Starting Material: 5-(Chloromethyl)thiazole can be unstable, especially at elevated temperatures. • Inactive Nucleophile: The nucleophile is not sufficiently reactive under the chosen conditions.Re-evaluate Reaction Conditions: Lower the reaction temperature. Consider adding the 5-(Chloromethyl)thiazole dropwise to a solution of the nucleophile. • Check Starting Material Purity: Ensure the 5-(Chloromethyl)thiazole is pure and has been stored correctly (cool, dry, dark, inert atmosphere). • Increase Nucleophile Reactivity: If using a neutral nucleophile, consider deprotonating it with a suitable base before adding the electrophile.
Formation of an Insoluble Precipitate Polymer Formation: The precipitate is likely the polymeric byproduct. • Inorganic Salt Precipitation: If using an inorganic base or salt, it may be precipitating from the solvent.Confirm Precipitate Identity: If possible, isolate and attempt to characterize the precipitate (e.g., by IR spectroscopy) to confirm if it is organic (polymer) or inorganic. • Optimize Solvent: Choose a solvent in which all reactants and the desired product are soluble. If inorganic salts are the issue, a more polar solvent might be necessary, but this must be balanced against the risk of side reactions.
Reaction Mixture Turns Dark Brown/Black Decomposition and Polymerization: Dark coloration is often indicative of decomposition and the formation of complex, conjugated polymeric structures.Strict Temperature Control: Maintain a consistently low temperature throughout the reaction. • Use of Inhibitors/Scavengers: Consider adding a hindered, non-nucleophilic base (e.g., a proton sponge) to scavenge any generated acid that could catalyze decomposition.
Multiple Unidentified Spots on TLC Mixture of Oligomers: The spots may correspond to dimers, trimers, and other short-chain polymers. • Side Reactions with Nucleophile: The nucleophile may be reacting at multiple sites or decomposing.Simplify Reaction Conditions: Start with a clean, simple system (pure starting materials, dry solvent, inert atmosphere) to identify the source of the side products. • Purify Nucleophile: Ensure the nucleophile is pure and free from contaminants that could be catalyzing side reactions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a starting point for the reaction of 5-(Chloromethyl)thiazole with a primary or secondary amine, aiming to minimize polymerization.

Materials:

  • 5-(Chloromethyl)thiazole (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile and anhydrous potassium carbonate.

  • Add the anhydrous solvent (acetonitrile or DCM) and stir the suspension for 15-20 minutes at room temperature.

  • In a separate dry flask, dissolve the 5-(Chloromethyl)thiazole in a small amount of the anhydrous solvent.

  • Add the 5-(Chloromethyl)thiazole solution dropwise to the stirred suspension of the amine and base over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Polymerization and Prevention Strategies

The following diagrams illustrate the likely polymerization pathway and a decision-making workflow for setting up a successful reaction.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Thiazole_Cl 5-(Chloromethyl)thiazole Carbocation Thiazolyl-CH2+ Thiazole_Cl->Carbocation Lewis Acid (trace) Dimer Dimer Carbocation->Dimer Another_Thiazole Another 5-(Chloromethyl)thiazole Another_Thiazole->Dimer Polymer Poly(methylenethiazole) Dimer->Polymer + n Thiazole-CH2Cl

Caption: Proposed acid-catalyzed polymerization mechanism of 5-(Chloromethyl)thiazole.

ReactionWorkflow Start Plan Reaction with 5-(Chloromethyl)thiazole Purity Is Starting Material Pure? Start->Purity Purify Purify by Distillation (if necessary) Purity->Purify No Conditions Select Reaction Conditions Purity->Conditions Yes Purify->Conditions Temp Low Temperature? (e.g., 0°C to RT) Conditions->Temp HighTemp High Temperature (Risk of Polymerization) Temp->HighTemp No Base Use Hindered/Weak Base? Temp->Base Yes StrongBase Strong, Nucleophilic Base (Risk of Side Reactions) Base->StrongBase No Solvent Use Anhydrous, Aprotic Solvent? Base->Solvent Yes PolarSolvent Polar/Protic Solvent (Risk of Solvolysis/Polymerization) Solvent->PolarSolvent No RunReaction Run Reaction under Inert Atmosphere Solvent->RunReaction Yes

Caption: Decision workflow for minimizing side reactions with 5-(Chloromethyl)thiazole.

Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5-chloromethylthiazole (CCMT).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving 2-chloro-5-chloromethylthiazole.

Issue 1: Product decomposition or low yield after distillation.

  • Question: I am observing significant product loss or decomposition during the distillation of 2-chloro-5-chloromethylthiazole. What could be the cause and how can I prevent it?

  • Answer: 2-Chloro-5-chloromethylthiazole can be sensitive to high temperatures. Decomposition can occur, leading to lower yields and the formation of impurities.[1] It is crucial to perform the distillation under reduced pressure to lower the boiling point. The distillation should be carried out at a top temperature of approximately 75-97°C under a vacuum of 0.6-6 mmHg.[2][3][4] Exceeding these temperatures can lead to the formation of a black, glassy residue in the distillation flask, indicating decomposition.[2]

    To mitigate decomposition, consider the following:

    • Use of additives: The addition of oligomeric polyethers, such as polyethylene glycol or polypropylene glycol, to the crude material before distillation can help stabilize the CCMT.[2]

    • Thorough degassing: Before distillation, ensure that the reaction mixture is properly degassed under reduced pressure at a moderate temperature (e.g., 30-35°C) to remove any volatile impurities or residual solvents.[5]

    • Neutralization: If any acidic byproducts are present from the reaction, they should be neutralized before distillation. Washing the crude product with a mild base like sodium bicarbonate solution can help.[3][4]

Issue 2: The distilled 2-chloro-5-chloromethylthiazole is colored (orange-yellow).

  • Question: My distilled 2-chloro-5-chloromethylthiazole has a distinct orange-yellow color. How can I decolorize it to obtain a pure, white to light yellow product?

  • Answer: The coloration indicates the presence of impurities. Several methods can be employed for decolorization:

    • Crystallization: The distillate can be purified by crystallization. This is a highly effective method for obtaining high-purity, colorless crystals of CCMT.[6] The process typically involves dissolving the distilled product in a suitable solvent (e.g., aliphatic hydrocarbons, ethers, or esters) at an elevated temperature and then cooling to 0-40°C to induce crystallization.[6]

    • Activated Carbon Treatment: Adding activated carbon to a solution of the crude or distilled product can help adsorb colored impurities.[3][6] The solution is then filtered to remove the carbon before proceeding with crystallization or another purification step.

    • Silica Gel Treatment: Passing a solution of the product through a short plug of silica gel can also remove colored impurities.[3]

Issue 3: Difficulty in handling the product due to its low melting point.

  • Question: 2-Chloro-5-chloromethylthiazole has a melting point of 29-31°C, making it difficult to handle as it can be a solid or a liquid at room temperature. What are the best practices for handling and storing this compound?

  • Answer: The low melting point of CCMT indeed requires careful handling.[1][7] It is often supplied as a white to light yellow crystal or a colorless to light yellow liquid.[7][8]

    • Storage: It is recommended to store 2-chloro-5-chloromethylthiazole in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][9] For long-term storage, refrigeration at 2-8°C is advised to maintain its stability and solid form.[1][9]

    • Handling: When handling, it is advisable to work in a well-ventilated area or a chemical fume hood.[9] Given its potential to be a liquid, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn to avoid skin and eye contact.[1][10][11] If the material is solid, it can be gently warmed to melt for easier transfer via a syringe or pipette.

Frequently Asked Questions (FAQs)

Q1: What are the main hazards associated with 2-chloro-5-chloromethylthiazole?

A1: 2-Chloro-5-chloromethylthiazole is a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[10][11][12][13] It may also cause an allergic skin reaction.[11][12] It is toxic to aquatic life with long-lasting effects.[10][11] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate PPE.[1][9][10][11]

Q2: What is a typical workup procedure for a reaction mixture containing 2-chloro-5-chloromethylthiazole?

A2: A general workup procedure after the synthesis of CCMT often involves the following steps:

  • Degassing: The reaction mixture is first degassed under reduced pressure to remove volatile components.[5]

  • Solvent Removal: The solvent is removed, often by distillation under reduced pressure.[5]

  • Washing: The residue is then washed with water to remove any remaining solvent and residual acids.[5] A wash with a dilute solution of a weak base like sodium bicarbonate may also be performed to neutralize any acidity.[3][4]

  • Extraction: If necessary, the product is extracted into a suitable organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).[3]

  • Purification: The final purification is typically achieved by vacuum distillation.[2][3][4] For higher purity, crystallization can be performed on the distilled product.[6]

Q3: What are the recommended conditions for vacuum distillation of 2-chloro-5-chloromethylthiazole?

A3: Vacuum distillation is a crucial step for purifying CCMT. The conditions can vary slightly, but a general range is provided in the literature.

ParameterValueReference
Pressure 0.5 - 10 mbar[2]
Top Temperature ~75 - 97 °C[2][3][4]

Q4: What are some common incompatible materials with 2-chloro-5-chloromethylthiazole?

A4: 2-Chloro-5-chloromethylthiazole is incompatible with strong oxidizing agents.[1][9] Contact with these materials should be avoided to prevent hazardous reactions.

Experimental Protocols

Protocol 1: General Workup and Vacuum Distillation of 2-Chloro-5-chloromethylthiazole

  • Cooling and Filtration (if applicable): After the reaction is complete, cool the reaction mixture. If any solids have precipitated, they should be filtered off.[3]

  • Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the bulk of the solvent.[3][4]

  • Neutralization: To the concentrated residue, add a sufficient amount of a weak base, such as sodium bicarbonate, to neutralize any acidity.[3][4]

  • Vacuum Distillation: Set up a distillation apparatus for vacuum distillation. Distill the product at a pressure of approximately 6 mm/Hg and a temperature of around 97°C.[3][4] Collect the fraction corresponding to pure 2-chloro-5-chloromethylthiazole.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Degassing Degassing (Reduced Pressure) Reaction_Mixture->Degassing Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Degassing->Solvent_Removal Washing Aqueous Wash (Water/Brine/NaHCO3 soln.) Solvent_Removal->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Crystallization Crystallization (Optional, for high purity) Distillation->Crystallization Pure_Product Pure 2-Chloro-5- chloromethylthiazole Distillation->Pure_Product Sufficient Purity Crystallization->Pure_Product Troubleshooting_Logic Start Workup Issue Encountered Issue1 Low Yield / Decomposition after Distillation Start->Issue1 Issue2 Colored Product (Orange-Yellow) Start->Issue2 Issue3 Handling Difficulties (Low Melting Point) Start->Issue3 Solution1a Reduce Distillation Temperature/Pressure Issue1->Solution1a Solution1b Add Stabilizer (e.g., Polyether) Issue1->Solution1b Solution1c Neutralize Before Distillation Issue1->Solution1c Solution2a Perform Crystallization Issue2->Solution2a Solution2b Treat with Activated Carbon/Silica Gel Issue2->Solution2b Solution3a Store at 2-8°C Issue3->Solution3a Solution3b Use Appropriate PPE and Work in Fume Hood Issue3->Solution3b

References

troubleshooting low conversion rates in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Hantzsch thiazole synthesis?

Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1][2] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.[1] The stability of the thioamide can be a significant limiting factor, particularly in acidic conditions.[2][3]

Q2: How critical is the purity of reactants and solvents for a successful synthesis?

Reactant and solvent purity is crucial for achieving high yields.[1] Impurities present in the α-haloketone or thioamide can lead to undesired side reactions, which consume the starting materials and complicate the purification of the final product. The presence of water can also be detrimental in certain cases, making the use of anhydrous solvents advisable.[1]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a significant role in both the reaction rate and the final yield.[1] While various solvents can be employed, the optimal choice is dependent on the specific substrates being used. For instance, in one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents such as 1-butanol, 2-propanol, and water have proven effective under reflux conditions.[1][4] In some microwave-assisted syntheses, methanol has been used with good results.[1] It is often beneficial to conduct small-scale solvent screening to determine the best option for your particular reaction.

Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it influence the reaction?

Reaction temperatures can vary considerably depending on the chosen methodology. Conventional heating methods often necessitate refluxing for several hours.[1] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be carried out at temperatures ranging from 90-130°C.[1] The Hantzsch synthesis is often exothermic, so it is important to control the temperature, as overheating can lead to the formation of side products.[2]

Q5: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is often linked to the reactivity of the starting materials and intermediates. To enhance selectivity, consider the following:

  • Control Stoichiometry: Using a slight excess of the thioamide can help drive the reaction to completion and minimize side reactions involving the α-haloketone.[2]

  • Temperature Management: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can be beneficial. Stepwise addition of reagents can also help to control the reaction exotherm and reduce the formation of undesired products.[2]

Troubleshooting Guide

Low Conversion Rates

If you are experiencing low conversion rates, a systematic approach to troubleshooting can help identify the root cause.

TroubleshootingWorkflow cluster_conditions Reaction Condition Optimization Start Low Conversion Rate CheckPurity Verify Reactant and Solvent Purity Start->CheckPurity Start Here OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry Conditions Optimized AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent VaryTime Vary Reaction Time OptimizeConditions->VaryTime AnalyzeSideProducts Analyze for Side Products CheckStoichiometry->AnalyzeSideProducts Stoichiometry Correct SuccessfulReaction Successful Reaction AnalyzeSideProducts->SuccessfulReaction Issue Resolved AdjustTemp->CheckStoichiometry ChangeSolvent->CheckStoichiometry VaryTime->CheckStoichiometry

Caption: A workflow diagram for troubleshooting low conversion rates in thiazole synthesis.

Data Presentation

Solvent and Temperature Effects on Yield

The following table summarizes the impact of different solvents and temperatures on the yield of a one-pot synthesis of a Hantzsch thiazole derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water255No reaction
2WaterReflux3.580
3Ethanol255No reaction
4EthanolReflux385
5Methanol255No reaction
6MethanolReflux382
71-ButanolReflux290
82-PropanolReflux2.588

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[4]

Comparison of Conventional Heating and Ultrasonic Irradiation

This table compares the reaction times and yields of Hantzsch thiazole synthesis under conventional heating versus ultrasonic irradiation.

EntryMethodTimeYield (%)
1aConventional Heating3.5 h85
1bUltrasonic Irradiation2 h85
2aConventional Heating2.5 h88
2bUltrasonic Irradiation1.5 h88
3aConventional Heating2 h90
3bUltrasonic Irradiation1.5 h90

This data illustrates that ultrasonic activation can significantly decrease reaction times without negatively impacting the yield.[4]

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5][6]

  • Add methanol (5 mL) and a magnetic stir bar.[5][6]

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[6]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[5][6]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[5][6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[5][6]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[6]

  • Spread the collected solid on a watch glass and allow it to air dry completely.[5][6]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol provides a general procedure for a more rapid, microwave-assisted synthesis.

Materials:

  • α-haloketone (1 mmol)

  • Thiourea or appropriate thioamide (1.1-1.5 mmol)

  • Suitable solvent (e.g., methanol, ethanol)

Procedure:

  • Combine the α-haloketone and the thiourea or thioamide in a microwave reaction vessel.[6]

  • Add a suitable solvent.[6]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.[6]

  • Isolate the product using the work-up and purification procedures described in Protocol 1.[6]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step pathway. Understanding these steps can help in diagnosing issues with the reaction.

HantzschMechanism Reactants α-Haloketone + Thioamide SN2 S-Alkylation Intermediate Reactants->SN2 SN2 Attack Cyclization Hydroxythiazoline Intermediate SN2->Cyclization Intramolecular Cyclization Product Thiazole Product Cyclization->Product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-5-Chloromethylthiazole (CCMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5-chloromethylthiazole (CCMT). The following information is designed to address common issues encountered during the purification of crude CCMT.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-chloro-5-chloromethylthiazole?

A1: The most prevalent and effective methods for purifying crude CCMT are vacuum distillation and crystallization. Often, a combination of these techniques is employed to achieve high purity. Distillation is typically used for the initial bulk purification, followed by crystallization to remove closely related impurities and achieve a final product with high purity. Chromatographic methods are generally reserved for small-scale purification due to cost and scalability limitations.

Q2: What are the typical impurities found in crude 2-chloro-5-chloromethylthiazole?

A2: Impurities in crude CCMT can originate from the synthetic route or from degradation of the product. Common impurities may include:

  • Unreacted starting materials: Such as 2-chloroallyl isothiocyanate or its precursors.

  • Side-reaction products: Formed during the chlorination and cyclization steps of the synthesis. The specific byproducts will depend on the synthetic route employed.

  • Positional isomers: Isomers of CCMT where the chloro and chloromethyl groups are at different positions on the thiazole ring.

  • Polymeric materials and tars: Resulting from the thermal decomposition of CCMT during synthesis or distillation at elevated temperatures.

  • Residual Solvents: Organic solvents used during the synthesis or workup, such as acetonitrile or toluene.

  • 2-Chloro-5-chloromethylthiazole hydrochloride: This can form if the reaction mixture is acidic and is not properly neutralized.

Q3: What analytical techniques are recommended for assessing the purity of 2-chloro-5-chloromethylthiazole?

A3: The purity of CCMT is most commonly assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for analyzing the volatile components, including the desired product and many of the common impurities. HPLC can also be used and is particularly useful for less volatile or thermally sensitive impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product.

Troubleshooting Guides

Distillation Issues

Q4: My 2-chloro-5-chloromethylthiazole is decomposing during vacuum distillation, leading to a low yield and a dark, tarry residue. What can I do to prevent this?

A4: Thermal decomposition is a common issue during the distillation of CCMT due to its relatively high boiling point. Here are several strategies to mitigate this problem:

  • Ensure a deep vacuum: Distilling at a lower pressure will reduce the boiling point of CCMT, thereby decreasing the required distillation temperature and minimizing thermal stress. Aim for a pressure of 1-4 mbar if your vacuum pump allows.

  • Use a distillation additive: Certain additives can stabilize CCMT at higher temperatures.

    • Polyethylene glycol (PEG): Adding a high-boiling polyether like PEG (average molar mass of 300-600 Da) to the distillation pot can help to keep the residue fluid and prevent the formation of solid tars, which improves heat transfer and reduces localized overheating.

    • Epoxy soybean oil: This can also be added to the crude product before distillation to prevent high-temperature decomposition.

  • Control the distillation temperature: Keep the pot temperature as low as possible while still allowing for a reasonable distillation rate. The head temperature should be monitored closely and should correspond to the boiling point of CCMT at the operating pressure.

  • Minimize residence time: Use a distillation setup that minimizes the time the CCMT is exposed to high temperatures, such as a short-path distillation apparatus.

Q5: The purity of my distilled 2-chloro-5-chloromethylthiazole is lower than expected. How can I improve it?

A5: If the purity of your distilled CCMT is unsatisfactory, consider the following troubleshooting steps:

  • Improve fractional distillation efficiency: If you are using simple distillation, switching to a fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux column) can significantly improve the separation of CCMT from impurities with close boiling points.

  • Optimize the reflux ratio: In fractional distillation, increasing the reflux ratio can enhance separation efficiency, although it may also increase the distillation time.

  • Pre-treat the crude material:

    • Wash with a base: If acidic impurities, such as 2-chloro-5-chloromethylthiazole hydrochloride, are present, washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) before distillation can remove them.

    • Treatment with a lower alcohol: Stirring the crude product with a lower alcohol before distillation has been reported to improve the purity of the final product.

  • Check for leaks in the distillation setup: A vacuum leak will increase the pressure and the required distillation temperature, potentially leading to decomposition and co-distillation of impurities.

Crystallization Issues

Q6: I am having trouble inducing crystallization of my purified 2-chloro-5-chloromethylthiazole. What should I do?

A6: If CCMT fails to crystallize from a solution, you can try the following techniques:

  • Seeding: Introduce a small crystal of pure CCMT to the supersaturated solution. This will provide a nucleation site for crystal growth.

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can act as nucleation sites.

  • Lower the temperature slowly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Increase the concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of CCMT.

  • Try a different solvent system: If one solvent does not work, experiment with different solvents or solvent mixtures. Good crystallization solvents for CCMT include aliphatic hydrocarbons (e.g., hexane, heptane) and ethers.

Q7: The purity of my 2-chloro-5-chloromethylthiazole did not improve significantly after crystallization. What could be the reason?

A7: If crystallization does not yield the desired purity, consider these points:

  • Inappropriate solvent choice: The chosen solvent may be too good a solvent for the impurities, causing them to co-crystallize with the product. Conversely, if the solvent is too poor, the product may precipitate out too quickly, trapping impurities. A good crystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurities should remain soluble at low temperatures.

  • Insufficient washing of the crystals: After filtering the crystals, it is crucial to wash them with a small amount of cold crystallization solvent to remove any residual mother liquor that contains the impurities.

  • Cooling too rapidly: As mentioned before, rapid cooling can trap impurities within the crystal lattice.

  • Consider a second recrystallization: For very impure samples, a second recrystallization from a fresh batch of solvent may be necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Distillation Methods for CCMT Purification

Purification MethodAdditiveDistillation Pressure (mbar)Pot Temperature (°C)Purity of Distillate (%)Yield (%)Reference
Simple Vacuum DistillationNone0.6 - 0.7up to 11094.387
Vacuum DistillationPolyethylene Glycol (400 Da)1 - 2up to 11098.593
Vacuum DistillationEpoxy Soybean OilNot specifiedNot specified>98.5>95

Table 2: Experimental Conditions for CCMT Purification

StepParameterValueReference
Synthesis Starting Material2-chloroallyl isothiocyanate
Chlorinating AgentChlorine
SolventAcetonitrile
Reaction Temperature10 - 25 °C
Distillation Pressure1 - 4 mbar
Pot Temperature90 - 110 °C
Head Temperature~75 °C at 1-2 mbar
Crystallization SolventHexane
Temperature-20 °C

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude CCMT with Polyethylene Glycol

  • Preparation: To the crude CCMT in a round-bottom flask, add polyethylene glycol (average molar mass 400) in a weight ratio of approximately 1:10 to 1:5 (PEG:crude CCMT).

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Solvent Removal: If a solvent is present, remove it under reduced pressure.

  • Distillation: Gradually increase the vacuum to 1-2 mbar and heat the distillation pot to 90-110°C.

  • Collection: Collect the CCMT distillate at a head temperature of approximately 75°C.

  • Completion: Stop the distillation when the desired amount of product has been collected or when the pot temperature starts to rise significantly. The residue in the pot should remain liquid due to the presence of PEG.

Protocol 2: Recrystallization of Distilled CCMT

  • Dissolution: Dissolve the distilled CCMT in a minimum amount of a suitable solvent (e.g., hexane) at room temperature or with gentle warming.

  • Cooling: Slowly cool the solution to induce crystallization. The cooling can be done in stages: first to room temperature, then to 0-5°C in an ice bath, and finally to -20°C in a freezer for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude_CCMT Crude 2-Chloro-5-chloromethylthiazole Pre_treatment Optional Pre-treatment (e.g., Base Wash) Crude_CCMT->Pre_treatment Distillation Vacuum Distillation Crude_CCMT->Distillation Pre_treatment->Distillation Distillate Distilled CCMT Distillation->Distillate Residue High-boiling Impurities and Decomposition Products Distillation->Residue Crystallization Crystallization Distillate->Crystallization Pure_CCMT High-Purity CCMT Crystallization->Pure_CCMT Mother_Liquor Mother Liquor (Soluble Impurities) Crystallization->Mother_Liquor

Caption: General purification workflow for crude CCMT.

TroubleshootingDistillation Start Low Purity after Distillation Check_Vacuum Check for Vacuum Leaks Start->Check_Vacuum Check_Vacuum->Start Leaks Found and Fixed Use_Fractional Use Fractional Distillation Check_Vacuum->Use_Fractional No Leaks Pre_treat Pre-treat Crude Material? Use_Fractional->Pre_treat Purity Still Low Success Improved Purity Use_Fractional->Success Purity Improved Base_Wash Wash with Base Pre_treat->Base_Wash Yes Alcohol_Treat Treat with Lower Alcohol Pre_treat->Alcohol_Treat Yes Pre_treat->Success No Base_Wash->Success Alcohol_Treat->Success

Caption: Troubleshooting low purity in CCMT distillation.

ImpurityRemoval cluster_impurities Impurity Type cluster_methods Removal Method Volatile Volatile Impurities Distillation Vacuum Distillation Volatile->Distillation High_Boiling High-Boiling/Tars High_Boiling->Distillation Isomers Positional Isomers Crystallization Crystallization Isomers->Crystallization Acidic Acidic Impurities Base_Wash Base Wash Acidic->Base_Wash

Caption: Impurity types and their primary removal methods.

stability issues of 5-(Chloromethyl)thiazole hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Chloromethyl)thiazole hydrochloride during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The optimal storage temperature is between 2-8°C. The container should be tightly closed to prevent moisture absorption and exposure to air.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the expected hazardous decomposition products of this compound?

A3: Upon decomposition, typically under thermal stress, this compound can emit toxic fumes. The hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, thiazole-containing compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light to minimize the risk of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container, protected from light and moisture.

    • Assess Purity: If degradation is suspected, it is recommended to re-analyze the purity of the compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

    • Review Solution Preparation: If used in solution, prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, especially at room temperature or in non-buffered media. The hydrochloride salt is acidic in aqueous solution, which can influence stability.

Problem 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown impurities and elucidate their structures.

    • Conduct Forced Degradation Studies: To confirm if the unknown peaks are degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This can help in identifying the degradation pathway and the resulting products.

    • Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can effectively separate the parent compound from all potential degradation products.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data from a hypothetical forced degradation study on this compound to demonstrate typical stability patterns.

Table 1: Degradation of this compound under Various Stress Conditions.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Product (Hypothesized)
0.1 M HCl24 hours60°C15%5-(Hydroxymethyl)thiazole
0.1 M NaOH8 hours60°C25%5-(Hydroxymethyl)thiazole
10% H₂O₂24 hours25°C8%Thiazole ring oxidation products
Thermal48 hours80°C12%Dimerization/polymerization products
Photolytic (UV/Vis)7 days25°C5%Ring-opened products

Table 2: Illustrative Long-Term Storage Stability Data.

Storage ConditionTime PointPurity (%) (Illustrative)
2-8°C, Protected from light0 months99.5
6 months99.2
12 months98.9
25°C / 60% RH0 months99.5
3 months97.8
6 months95.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation: Expose the solid compound to a combination of UV and visible light in a photostability chamber for 7 days. Dissolve the stressed solid in the initial solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides an example of an HPLC method suitable for analyzing the stability of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_storage Recommended Storage cluster_stability Stability Issues cluster_degradation Degradation cluster_outcome Experimental Outcome storage_conditions Store at 2-8°C Tightly sealed container Protect from light and moisture degradation_product Degradation Products improper_storage Improper Storage (High temp, moisture, light) improper_storage->degradation_product leads to incompatibilities Incompatibilities (Strong oxidizers, strong acids) incompatibilities->degradation_product leads to loss_of_activity Loss of Activity / Inconsistent Results degradation_product->loss_of_activity causes

Caption: Logical relationship between storage, stability, and experimental outcome.

alternative solvents for the synthesis of 2-chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-chloromethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-chloro-5-chloromethylthiazole?

A1: The most prevalent methods involve the chlorination of an isothiocyanate precursor. Key starting materials include allyl isothiocyanate, 2-chloroallyl isothiocyanate, and 1-isothiocyanato-2-chloro-2-propene. The choice of starting material can influence the reaction conditions and the formation of byproducts.

Q2: Which solvents are typically used for this synthesis?

A2: Traditionally, chlorinated solvents such as dichloromethane and chloroform have been widely used.[1][2] Toluene and acetonitrile are also common choices that can offer advantages in terms of reaction control and product isolation.[1][3][4]

Q3: Are there any "greener" or more environmentally friendly solvent alternatives?

A3: While specific literature on their application in this synthesis is limited, promising green solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are potential alternatives.[5][6] These solvents are known for their lower toxicity, reduced peroxide formation, and easier recycling.[5][6] Researchers are encouraged to explore these options, though reaction optimization would be necessary.

Q4: What are the typical yields for the synthesis of 2-chloro-5-chloromethylthiazole?

A4: Yields can vary significantly depending on the chosen synthetic route, solvent, and reaction conditions. Reported yields range from approximately 43% to as high as 93% of the theoretical maximum.[1]

Q5: What are the main safety concerns associated with this synthesis?

A5: The synthesis involves hazardous materials, including corrosive chlorinating agents and potentially toxic solvents. Proper personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-chloro-5-chloromethylthiazole.

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield - Incomplete reaction.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize the reaction temperature and time. Some routes may require elevated temperatures to proceed efficiently.
- Suboptimal solvent choice.- The solvent can significantly impact reaction kinetics. Consider screening alternative solvents. For instance, switching from a non-polar to a polar aprotic solvent might improve yield.
- Degradation of starting materials or product.- Ensure the purity and stability of the isothiocyanate starting material. - Avoid excessively high temperatures, which can lead to decomposition.
Formation of Side Products - Incorrect stoichiometry of reagents.- Carefully control the molar ratio of the chlorinating agent to the isothiocyanate. An excess of the chlorinating agent can lead to over-chlorination.
- Presence of impurities in starting materials or solvents.- Use high-purity starting materials and anhydrous solvents. Water can interfere with the reaction and lead to unwanted byproducts.
- Reaction temperature is too high.- Running the reaction at a lower temperature may increase selectivity and reduce the formation of side products.
Difficulty in Product Purification - Presence of closely related impurities.- Employ fractional distillation under reduced pressure for purification. - Column chromatography can also be an effective method for separating the desired product from impurities.
- Oily or tarry crude product.- An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help to neutralize acidic byproducts and facilitate purification.
Reaction is Too Exothermic or Difficult to Control - Rate of addition of reagents is too fast.- Add the chlorinating agent dropwise or in portions, especially at the beginning of the reaction. - Use an ice bath to maintain a consistent and safe reaction temperature.
- High concentration of reactants.- Diluting the reaction mixture with an appropriate solvent can help to moderate the reaction rate and improve heat dissipation.

Data Presentation

The following table summarizes reaction conditions and outcomes for the synthesis of 2-chloro-5-chloromethylthiazole using different solvents.

Solvent Starting Material Chlorinating Agent Temperature (°C) Reaction Time Yield (%) Purity (%) Reference
Toluene2,3-dichloropropene and sodium thiocyanateSulfuryl chloride80-1207 hours81.393[3]
Acetonitrile2-chloroallyl isothiocyanateChlorine10-252 hours9396[1][7]
Chloroformcis- and trans-3-chloropropenyl isothiocyanatesChlorineReflux6-8 hours43 (after distillation)Not specified[2]
DichloromethaneAllyl isothiocyanate derivativeSulfuryl chlorideNot specifiedNot specified82>90[8]

Experimental Protocols

Synthesis using Toluene

This protocol is based on the reaction of 2,3-dichloropropene and sodium thiocyanate.[3]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 100g of sodium thiocyanate (1.23 mol), 2.5g of tetrabutylammonium bromide, and 200 mL of toluene.

  • Addition of Reactant: While stirring, slowly add 108g (0.97 mol) of 2,3-dichloropropene dropwise.

  • Substitution Reaction: Heat the mixture in an 80°C oil bath and reflux for 4 hours.

  • Isomerization: Increase the temperature to 120°C and continue heating for 3 hours.

  • Chlorination and Cyclization: Cool the reaction mixture and then proceed with the addition of a chlorinating agent such as sulfuryl chloride to effect the final cyclization to 2-chloro-5-chloromethylthiazole.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The solvent can be removed by rotary evaporation. The crude product can then be purified by vacuum distillation.

Synthesis using Acetonitrile

This protocol is based on the chlorination of 2-chloroallyl isothiocyanate.[1][7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 580 g (4.0 mol) of 2-chloroallyl isothiocyanate in 860 g of acetonitrile.

  • Chlorination: Cool the solution to 10-15°C and introduce 390 g (5.5 mol) of chlorine gas. After the addition, stir the mixture at 20-25°C for 2 hours.

  • Crystallization: Cool the reaction mixture to -10°C and stir for one hour to allow for the crystallization of 2-chloro-5-chloromethylthiazole hydrochloride.

  • Isolation: Filter the crystals and wash with cold acetonitrile.

  • Neutralization and Extraction: Treat the crystals with water at approximately 40°C to liberate the free base, which will separate as a lower liquid phase. Separate the organic phase, wash with water, and dry under vacuum.

Mandatory Visualization

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 2-chloro-5-chloromethylthiazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material Isothiocyanate Precursor reaction_vessel Reaction Vessel (Controlled Temperature) start_material->reaction_vessel chlorinating_agent Chlorinating Agent chlorinating_agent->reaction_vessel solvent Solvent solvent->reaction_vessel quenching Quenching / Neutralization reaction_vessel->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Distillation / Chromatography) drying->purification final_product 2-Chloro-5-chloromethylthiazole purification->final_product

Caption: General workflow for the synthesis of 2-chloro-5-chloromethylthiazole.

Proposed Reaction Mechanism

The following diagram illustrates a proposed mechanism for the formation of the thiazole ring from an allyl isothiocyanate derivative.[8][9]

G cluster_mechanism Proposed Reaction Mechanism Allyl Isothiocyanate Allyl Isothiocyanate Sulfenyl Chloride Derivative Sulfenyl Chloride Derivative Allyl Isothiocyanate->Sulfenyl Chloride Derivative + Cl2 2-Thiazoline Derivative 2-Thiazoline Derivative Sulfenyl Chloride Derivative->2-Thiazoline Derivative Cyclization 2-Chloro-5-(chloromethyl)thiazole 2-Chloro-5-(chloromethyl)thiazole 2-Thiazoline Derivative->2-Chloro-5-(chloromethyl)thiazole - HX

Caption: Proposed mechanism for thiazole formation via chlorination of allyl isothiocyanate.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-chloro-5-chloromethylthiazole (CCMT), a key intermediate in the production of neonicotinoid insecticides. The following sections detail the experimental protocols, present comparative data on yields and purity, and visualize the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of 2-chloro-5-chloromethylthiazole can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired product purity, scalability, and environmental considerations.

Synthetic Route Starting Materials Key Reagents Reported Yield Reported Purity Key Advantages Key Disadvantages
Route 1 2,3-Dichloropropene, Sodium thiocyanateToluene, Tetrabutylammonium bromide, Sulfuryl chloride~81.3%Up to 99%"One-pot" process, high purity, simple operation.[1]High-temperature isomerization step.
Route 2 1,3-Dichloropropene, Sodium thiocyanateChloroform, Chlorine~65%>95% (after distillation)Readily available starting materials.Multi-step process involving thermal rearrangement, use of chlorine gas.[2]
Route 3 2-Chloroallyl isothiocyanateAcetonitrile, Chlorine71-93%94-96%High yield and purity, reaction at low temperatures.[3][4]Starting material may be more expensive.
Route 4 5-Methylene-1,3-thiazolidine-2-thioneDichloromethane, Water, Sulfuryl chloride70%Not specifiedAlternative starting material.Synthesis of the starting thiazolidine is required.
Route 5 Allyl isothiocyanateChlorinating agent, Oxidizing agent50.4%47.8% (after simple distillation)Simple starting material.Low yield and purity, formation of multiple by-products.[5]

Experimental Protocols and Visualizations

This section provides detailed experimental methodologies for the key synthetic routes, accompanied by visualizations of the reaction pathways.

Route 1: From 2,3-Dichloropropene and Sodium Thiocyanate

This "one-pot" method is an efficient route to high-purity CCMT.[1]

Experimental Protocol
  • To a 500 mL three-necked flask, add 100g (1.23 mol) of sodium thiocyanate, 2.5g of tetrabutylammonium bromide, and 200 mL of toluene.

  • With stirring, slowly add 108g (0.97 mol) of 2,3-dichloropropene dropwise.

  • Heat the mixture to 80°C and reflux for 4 hours.

  • Increase the temperature to 120°C and maintain for 3 hours to effect isomerization.

  • Cool the reaction mixture. The subsequent chlorination and cyclization would be carried out using a chlorinating agent like sulfuryl chloride, followed by purification.

G Route 1: From 2,3-Dichloropropene A 2,3-Dichloropropene + Sodium Thiocyanate B 1-Thiocyano-2-chloropropene A->B Toluene, 80°C C 1-Isothiocyanato-2-chloropropene B->C Isomerization, 120°C D 2-Chloro-5-chloromethylthiazole C->D Sulfuryl Chloride

Caption: One-pot synthesis of CCMT.

Route 2: From 1,3-Dichloropropene and Sodium Thiocyanate

This route involves the synthesis of an isothiocyanate intermediate followed by chlorination.

Experimental Protocol
  • A mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL) is charged into a 2-liter round-bottomed flask.

  • The mixture is heated to reflux with stirring.

  • Chlorine gas (267.1 g, 3.77 mol) is bubbled through the solution over 6-8 hours.

  • The reaction progress is monitored by Gas Chromatography (GC).

  • Upon completion, the mixture is cooled and filtered.

  • The filtrate is concentrated, and the crude product is distilled under vacuum (97°C at 6 mm/Hg) to yield the final product.[2][6]

G Route 2: From 1,3-Dichloropropene A 1,3-Dichloropropene + Sodium Thiocyanate B 3-Chloro-2-propenylthiocyanate A->B Reaction C 3-Chloro-1-propenylisothiocyanate B->C Thermal Rearrangement D 2-Chloro-5-chloromethylthiazole C->D Chlorination (Cl2) G Route 3: From 2-Chloroallyl Isothiocyanate A 2-Chloroallyl Isothiocyanate B 2-Chloro-5-chloromethylthiazole Hydrochloride A->B Chlorine, Acetonitrile, -10 to 25°C C 2-Chloro-5-chloromethylthiazole B->C Water, 40°C G Route 4: From 5-Methylene-1,3-thiazolidine-2-thione A 5-Methylene-1,3-thiazolidine-2-thione B 2-Chloro-5-chloromethylthiazole A->B Sulfuryl Chloride, Dichloromethane, Water, 0°C G Route 5: From Allyl Isothiocyanate A Allyl Isothiocyanate B 2-Chloro-5-chloromethylthiazole + By-products A->B Chlorinating Agent

References

A Comparative Guide to the Synthesis of 5-(Chloromethyl)thiazole Hydrochloride: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-(chloromethyl)thiazole hydrochloride is a critical step in the production of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic methodologies, focusing on reaction yields and product purity. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for various methods of synthesizing 5-(chloromethyl)thiazole, which is typically generated from its hydrochloride salt.

Method Starting Materials Solvent Yield (%) Purity (%) Reference
1. Chlorination of 1-isothiocyanato-2-chloro-2-propene1-isothiocyanato-2-chloro-2-propene, ChlorineAcetonitrile86.899.5[1]
2. Chlorination of 1-isothiocyanato-2-chloro-2-propene1-isothiocyanato-2-chloro-2-propene, ChlorineDichloromethane88.599.7[1]
3. Chlorination of 1-isothiocyanato-2-chloro-2-propene1-isothiocyanato-2-chloro-2-propene, Chlorine1,2-Dichloroethane87.399.6[1]
4. Reaction of 2-chloroallyl isothiocyanate with chlorinating agent2-chloroallyl isothiocyanate, Chlorinating agentAcetonitrile9396[2][3]
5. Reaction of 2-haloallyl isothiocyanate with chlorinating agent2-haloallyl isothiocyanate, Chlorinating agentDipolar, aprotic solvent7194[2]
6. Chlorination of 3-chloropropenyl isothiocyanatescis- and trans-3-chloropropenyl isothiocyanates, ChlorineChloroform43 (distilled)-[4][5]
7. One-pot from 2,3-dichloropropene2,3-dichloropropene, Sodium thiocyanate, Sulfuryl chlorideToluene81.399[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are outlined below.

Method 1 & 2 & 3: Chlorination of 1-isothiocyanato-2-chloro-2-propene

This method involves the direct chlorination of 1-isothiocyanato-2-chloro-2-propene in different organic solvents to produce 2-chloro-5-chloromethylthiazole hydrochloride, which is then neutralized to obtain the final product.

Experimental Workflow:

start Start: 1-isothiocyanato-2-chloro-2-propene and Organic Solvent chlorination Introduce Chlorine gas at 25-40 °C start->chlorination stirring Stir for 3-12 hours chlorination->stirring centrifugation Centrifuge to separate hydrochloride salt stirring->centrifugation washing Wash with Sodium Bicarbonate solution to pH 4-6 centrifugation->washing product End: 2-chloro-5-chloromethylthiazole washing->product

Caption: General workflow for the synthesis of 2-chloro-5-chloromethylthiazole.

Protocol:

  • 150g of 1-isothiocyanato-2-chloro-2-propene is added to an organic solvent (e.g., 750g acetonitrile, 300g dichloromethane, or 200g 1,2-dichloroethane) in a reaction flask.[1]

  • Chlorine gas is slowly introduced into the mixture at a controlled temperature of 25-40 °C over 2-3 hours.[1]

  • The reaction mixture is stirred for an additional 3-12 hours at the same temperature to allow for the complete formation of 2-chloro-5-chloromethylthiazole hydrochloride.[1]

  • The resulting solid hydrochloride salt is separated by centrifugation.[1]

  • The filter cake is washed with a 10% sodium bicarbonate aqueous solution until the pH of the mixture is between 4 and 6.[1]

  • The lower organic layer containing the pure 2-chloro-5-chloromethylthiazole is separated and dehydrated under reduced pressure.[1]

Method 4 & 5: Reaction of 2-haloallyl isothiocyanate with a chlorinating agent

This process utilizes a 2-haloallyl isothiocyanate and a chlorinating agent in a dipolar, aprotic solvent. The resulting hydrochloride salt is crystallized and then neutralized.

Experimental Workflow:

start Start: 2-haloallyl isothiocyanate and Dipolar, aprotic solvent reaction React with Chlorinating Agent start->reaction cooling Cool to -10 to -50 °C to crystallize hydrochloride salt reaction->cooling filtration Filter the crystals cooling->filtration neutralization Add water at 20-50 °C to release the free base filtration->neutralization separation Separate the lower liquid phase (product) neutralization->separation product End: 2-chloro-5-chloromethylthiazole separation->product

Caption: Synthesis via crystallization of the hydrochloride intermediate.

Protocol:

  • 2-chloroallyl isothiocyanate is reacted with a chlorinating agent in a dipolar, aprotic solvent like acetonitrile.[2]

  • The reaction mixture is then cooled to between -10 °C and -50 °C to crystallize the 2-chloro-5-chloromethylthiazole hydrochloride.[2][3]

  • The crystals are filtered off and washed with a cold solvent.[2][3]

  • Water is added to the crystals at a temperature of 20 °C to 50 °C to release the 2-chloro-5-chloromethylthiazole as a lower liquid phase, which is then separated.[2][3]

  • The organic phase is washed with water and dried to yield the final product.[2] An alternative workup involves degassing the reaction mixture in a vacuum and then washing with water to remove the solvent and acid residues.[2]

Method 6: Chlorination of 3-chloropropenyl isothiocyanates

This method starts with a mixture of cis and trans isomers of 3-chloropropenyl isothiocyanates which are chlorinated to form the desired product.

Protocol:

  • A crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) is dissolved in chloroform (600 mL) in a 2-liter round-bottomed flask.[5]

  • The mixture is heated to reflux, and chlorine gas (267.1 g, 3.77 mol) is bubbled through the solution over 6-8 hours.[5]

  • The reaction progress is monitored by Gas Chromatography (GC).[5]

  • Upon completion, the reaction mixture is cooled and filtered.[5]

  • The chloroform is removed from the filtrate by rotary evaporation.[5]

  • Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrated filtrate, and the product is purified by vacuum distillation at 97 °C (6 mmHg).[5]

Method 7: One-pot synthesis from 2,3-dichloropropene

This "one-pot" procedure involves three sequential reactions starting from 2,3-dichloropropene without isolating the intermediates.

Logical Relationship of One-Pot Synthesis:

A Substitution Reaction (2,3-dichloropropene + NaSCN) B Isomerization Reaction (High Temperature) A->B forms 1-thiocyano-2-chloropropene C Chlorination-Cyclization (+ Sulfuryl Chloride) B->C forms 1-isothiocyanato-2-chloropropene D Final Product (2-chloro-5-chloromethylthiazole) C->D

Caption: Sequential reactions in the one-pot synthesis method.

Protocol:

  • Substitution: 100g of sodium thiocyanate (1.23 mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene are placed in a 500mL three-necked flask. 108g (0.97 mol) of 2,3-dichloropropene is added dropwise with stirring. The mixture is refluxed in an 80°C oil bath for 4 hours.[6]

  • Isomerization: The temperature is then raised to 120°C for 3 hours to induce isomerization.[6]

  • Chlorination-Cyclization: The reaction is followed by the addition of a chlorinating agent such as sulfuryl chloride to effect chlorination and cyclization to the final product.[6]

  • Purification: After cooling, the solvent is evaporated, and the product is purified. Gas chromatography analysis of one such experiment showed a product purity of 93% with a yield of 81.3%, though some product remained in the distilled toluene.[6] A purity of 99% is claimed to be achievable with this method.[6]

References

A Comparative Guide to Alternative Reagents for Thiazole Moiety Introduction in Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ritonavir, a critical protease inhibitor in antiretroviral therapy, involves the crucial step of introducing a 5-methylthiazole group. The conventional and most frequently cited method utilizes 5-(Chloromethyl)thiazole hydrochloride. However, alternative reagents have been developed to improve safety, efficiency, and yield. This guide provides an objective comparison of the conventional reagent with a notable alternative, (5-thiazolylmethyl)(4-nitrophenyl)carbonate, supported by available experimental data from patent literature.

The Role of the Thiazole Moiety in Ritonavir

The 5-thiazolylmethoxycarbonyl group is a key component of the Ritonavir molecule, contributing significantly to its binding affinity with the HIV-1 protease. The synthesis of the core diaminoalcohol backbone and its subsequent coupling with the thiazole-containing side chains is a pivotal part of the overall manufacturing process. The efficiency and purity achieved in this coupling step directly impact the final yield and quality of the active pharmaceutical ingredient (API).

Conventional Reagent: this compound

This compound is the traditional reagent used to introduce the thiazole moiety. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the primary amine of the Ritonavir backbone attacks the chloromethyl group of the thiazole.

Logical Workflow for Conventional Synthesis

A Intermediate A ((2S,3S,5S)-2-amino-5-(Boc-amino)- 1,6-diphenyl-3-hydroxyhexane) C Coupling Reaction (Nucleophilic Substitution) A->C B 5-(Chloromethyl)thiazole hydrochloride B->C D Intermediate B ((2S,3S,5S)-5-(Boc-amino)-2-(N-((5-thiazolyl)- methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane) C->D E Deprotection & Further Steps D->E F Ritonavir E->F

Caption: Conventional pathway using 5-(Chloromethyl)thiazole HCl.

Experimental Protocol (Generalized)

While specific recent patents do not detail this exact step with yields, a generalized protocol based on the original synthesis routes (disclosed in patents like WO 94/14436 and U.S. Patent 5,541,206) can be described. The reaction typically involves the diamino alcohol intermediate where one amine is protected (e.g., with a Boc group).

  • Reactant Preparation : The Boc-protected diaminohexane intermediate is dissolved in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition : A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) is added to the solution to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction.

  • Reagent Addition : this compound is added to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction : The mixture is stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification : The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to yield the desired intermediate.

Alternative Reagent: (5-thiazolylmethyl)(4-nitrophenyl)carbonate

An alternative approach utilizes (5-thiazolylmethyl)(4-nitrophenyl)carbonate. This reagent acts as an activated carbonate, which acylates the primary amine of the Ritonavir backbone. The 4-nitrophenoxide is an excellent leaving group, facilitating the reaction.

Logical Workflow for Alternative Synthesis

A Intermediate A ((2S,3S,5S)-2-amino-5-(Boc-amino)- 1,6-diphenyl-3-hydroxyhexane) C Coupling Reaction (Acylation) A->C B (5-thiazolylmethyl) (4-nitrophenyl)carbonate B->C D Intermediate B ((2S,3S,5S)-5-(Boc-amino)-2-(N-((5-thiazolyl)- methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane) C->D E Deprotection & Further Steps D->E F Ritonavir E->F

Caption: Alternative pathway using (5-thiazolylmethyl)(4-nitrophenyl)carbonate.

Experimental Protocol (Based on CN101967130A)

The following protocol is adapted from the procedure described in Chinese patent CN101967130A for the synthesis of a key Ritonavir intermediate.

  • Reactant Preparation : 20g of the Boc-protected diaminohexane intermediate ((2S, 3S, 5S)-2-amino-3-hydroxyl-5-(tert.-butoxy formamido group)-1,6-phenylbenzene hexane) and 14.5g of (5-thiazolyl)methyl-4-nitrophenyl carbonate are added to 300ml of ethyl acetate.

  • Reaction : The mixture is heated in a water bath to reflux (approximately 77°C) and maintained at 60°C for 12-14 hours.

  • Workup : The reaction mixture is cooled to room temperature. 3g of aqueous ammonia is added, and the mixture is stirred for 1 hour. The solution is then washed three times with 100ml of 4% sodium hydroxide solution, followed by two washes with 100ml of sodium chloride solution.

  • Purification : The organic layer is evaporated to dryness at 50°C to yield a golden yellow oily matter. The crude product is then crystallized from an ethyl acetate/n-heptane mixture to afford the purified intermediate.

Performance Comparison

Direct, side-by-side comparative data for these two specific reagents in a single publication is limited. However, a qualitative and quantitative comparison can be constructed based on the nature of the reagents and data from related synthetic steps.

Parameter5-(Chloromethyl)thiazole HCl(5-thiazolylmethyl)(4-nitrophenyl)carbonate
Reaction Type Nucleophilic Substitution (SN2)Acylation
Byproducts HCl (requires neutralization)4-Nitrophenol (removable by base wash)
Reagent Stability Generally stable, but can be lachrymatory.Solid, generally stable under normal conditions.
Reaction Conditions Typically requires a non-nucleophilic base and anhydrous conditions.Can be run under reflux in standard organic solvents.
Workup Complexity May require careful neutralization and removal of salts.Involves a straightforward aqueous base wash to remove the 4-nitrophenol byproduct.[1]
Reported Yield Overall yields for Ritonavir synthesis routes vary significantly. Earlier patents suggest moderate yields for multi-step processes.A related final step in a Ritonavir synthesis using a different condensing agent but the same intermediate reported a yield of 91.5% .[2]

Conclusion

The use of (5-thiazolylmethyl)(4-nitrophenyl)carbonate presents a viable and potentially advantageous alternative to the conventional This compound for the synthesis of Ritonavir. Key benefits of the alternative reagent include:

  • Milder Reaction Conditions : The acylation reaction avoids the in-situ generation of HCl, simplifying the reaction setup.

  • Simpler Workup : The primary byproduct, 4-nitrophenol, is readily removed by a simple aqueous base wash, which can be more efficient and scalable than removing triethylamine hydrochloride salts.

  • Potential for Higher Purity : The clean nature of the acylation reaction and the ease of byproduct removal may lead to a purer intermediate, potentially reducing the need for extensive chromatographic purification.

While a definitive statement on yield superiority requires a direct head-to-head study, the high yields reported in overall synthesis schemes that utilize the carbonate reagent suggest it is a highly efficient method. For researchers and professionals in drug development, exploring the use of (5-thiazolylmethyl)(4-nitrophenyl)carbonate could offer significant improvements in the manufacturing process of Ritonavir, leading to higher efficiency, purity, and a more favorable process economy.

References

Spectroscopic Validation of 2-Chloro-5-chloromethylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for successfully synthesized 2-chloro-5-chloromethylthiazole and its potential synthesis alternatives or byproducts. Detailed experimental protocols and data interpretation are included to aid in the validation of synthesis products.

Introduction

2-Chloro-5-chloromethylthiazole is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the efficacy and safety of the final products. Spectroscopic techniques are essential tools for the structural confirmation and purity assessment of synthesized 2-chloro-5-chloromethylthiazole. This guide focuses on the validation of 2-chloro-5-chloromethylthiazole against potential impurities that may arise during synthesis, such as 2,4-dichloro-5-chloromethylthiazole and 2-chloro-5-methylthiazole.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2-chloro-5-chloromethylthiazole and its common alternatives. This data is crucial for identifying the desired product and detecting potential impurities in the synthesis mixture.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) FT-IR (cm⁻¹) Mass Spectrometry (m/z)
2-Chloro-5-chloromethylthiazole 7.3 (s, 1H), 4.6 (s, 2H)[1][2]152.6 (C2), 140.2 (C4), 137.5 (C5), 37.1 (CH₂Cl)[1][2]Data not explicitly found, but characteristic peaks would include C-H (aromatic and aliphatic), C=N, C-S, and C-Cl stretching vibrations.Molecular Ion (M⁺): ~167/169/171 (due to chlorine isotopes)
2,4-Dichloro-5-chloromethylthiazole No specific ¹H NMR data found. A singlet for the CH₂Cl protons would be expected.No specific ¹³C NMR data found. Distinct signals for the three chlorinated carbons would be expected.Data not explicitly found. Similar to the target compound with potential shifts due to the additional chlorine atom.Molecular Ion (M⁺): ~201/203/205/207 (due to chlorine isotopes)
2-Chloro-5-methylthiazole 7.45 (q, 1H), 2.5 (d, 3H)151.1, 137.0, 125.5, 12.1Data not explicitly found, but would show characteristic peaks for the thiazole ring and methyl group.Molecular Ion (M⁺): ~133/135 (due to chlorine isotope)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the presence of impurities.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using standard parameters. Typical spectral width is 0-10 ppm.

  • ¹³C NMR: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is required.

Data Analysis:

  • Compare the chemical shifts and integration values of the acquired spectra with the reference data in the table above.

  • The presence of unexpected peaks may indicate impurities. For instance, the absence of a signal around 7.3 ppm and the presence of a quartet and a doublet would suggest the presence of 2-chloro-5-methylthiazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption bands for functional groups such as C-H, C=N, C-S, and C-Cl bonds.

  • Compare the obtained spectrum with a reference spectrum of pure 2-chloro-5-chloromethylthiazole if available. Differences in the fingerprint region (below 1500 cm⁻¹) can be indicative of impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be adjusted according to the instrument's sensitivity (typically in the ppm range).

Data Acquisition (Electron Ionization - EI):

  • Inject the sample into the GC-MS system. The GC will separate the components of the mixture before they enter the mass spectrometer.

  • The mass spectrometer will ionize the molecules (typically with a 70 eV electron beam) and separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis:

  • Identify the molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, M+4, etc., peaks.

  • Analyze the fragmentation pattern to confirm the structure. For 2-chloro-5-chloromethylthiazole, characteristic fragments would result from the loss of chlorine atoms or the chloromethyl group.

  • The presence of molecular ions corresponding to the masses of potential byproducts (e.g., m/z ~201 for 2,4-dichloro-5-chloromethylthiazole or m/z ~133 for 2-chloro-5-methylthiazole) would indicate their presence in the sample.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of 2-chloro-5-chloromethylthiazole synthesis products.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesis of 2-chloro-5-chloromethylthiazole Purification Purification of Crude Product Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Data_Comparison Compare Data with Standards and Alternatives NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Purity_Assessment Assess Purity Data_Comparison->Purity_Assessment Final_Product Validated Product Purity_Assessment->Final_Product Meets Purity Criteria Further_Purification Further Purification Required Purity_Assessment->Further_Purification Fails Purity Criteria

Caption: Workflow for the spectroscopic validation of 2-chloro-5-chloromethylthiazole.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust methodology for the validation of 2-chloro-5-chloromethylthiazole synthesis products. By comparing the spectroscopic data of the synthesized compound with that of the pure substance and potential byproducts, researchers can confidently assess the purity and confirm the identity of their product. This rigorous validation is a critical step in ensuring the quality and reliability of this important chemical intermediate in drug development and other applications.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-chloromethylthiazole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The production of 2-chloro-5-chloromethylthiazole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is achievable through several synthetic routes. This guide provides a detailed comparison of the most common production methods, offering a cost-benefit analysis based on yield, purity, reaction conditions, and procedural complexity to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Analysis of Production Methods

The selection of a synthetic route for 2-chloro-5-chloromethylthiazole is a trade-off between yield, purity, cost of starting materials, and the complexity and safety of the procedure. The following table summarizes the quantitative data for the most prevalent production methods.

Starting Material(s)Key ReagentsSolvent(s)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
2,3-Dichloropropene and Sodium ThiocyanateSulfuryl chloride, Tetrabutylammonium bromideToluene81.393One-pot synthesis, simple operation.[1]High temperatures required for isomerization.[1]
1-Isothiocyanato-2-chloro-2-propeneChlorine1,2-Dichloroethane, Acetonitrile, or Methylene dichloride87.3 - 96.399.5 - 99.7High yield and purity, avoids high temperature.[2]Use of toxic chlorine gas.
cis- and trans-3-Chloropropenyl isothiocyanatesChlorineChloroform~65 (crude), 43 (distilled)-Utilizes readily available starting materials.Lower yield after purification.[3][4]
2-Haloallyl isothiocyanateChlorinating agent (e.g., Chlorine)Acetonitrile71 - 9392 - 96Good to high yields and purity.[5][6]Starting material may be less accessible.
5-Methylene-1,3-thiazolidine-2-thionesChlorinating agent (e.g., Chlorine, Sulfuryl chloride)Chloroform or Dichloromethane~70>99Good yield and high purity.[7][8]Starting material synthesis adds steps.
Allyl isothiocyanateChlorine or Sulfuryl chlorideChloroform52.6 - 67.641.3 - 42.4 (crude)Readily available starting material.Low purity of the crude product, requires significant purification.[9][10]

Experimental Protocols

Method 1: From 2,3-Dichloropropene and Sodium Thiocyanate

This method involves a one-pot synthesis that proceeds through substitution, isomerization, and chlorination-cyclization reactions.[1]

Protocol:

  • To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.

  • With stirring, slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise.

  • Heat the mixture to 80°C and reflux for 4 hours.

  • Increase the temperature to 120°C and maintain for 3 hours to induce isomerization.

  • After cooling, the solvent is evaporated to yield the intermediate product.

  • The intermediate is then reacted with a chlorinating agent like sulfuryl chloride in a suitable solvent.

  • The final product, 2-chloro-5-chloromethylthiazole, is then purified.

Method 2: From 1-Isothiocyanato-2-chloro-2-propene

This method achieves high purity and yield through the chlorination of 1-isothiocyanato-2-chloro-2-propene.[2]

Protocol:

  • In a reaction flask, dissolve 150g of 1-isothiocyanato-2-chloro-2-propene in 200g of 1,2-dichloroethane.

  • Maintain the temperature at 35-40°C while slowly bubbling 79.8g of chlorine gas into the solution over 3 hours.

  • Stir the mixture at this temperature for an additional 7 hours.

  • The resulting 2-chloro-5-chloromethylthiazole hydrochloride is separated by centrifugation.

  • The filter cake is washed with a 10% sodium bicarbonate solution until the pH is 5-6 to obtain the final product.

Method 3: From cis- and trans-3-Chloropropenyl isothiocyanates

This method utilizes a mixture of isothiocyanate isomers for the synthesis.[3][4]

Protocol:

  • Charge a 2-liter round-bottomed flask with a crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol) and chloroform (600 mL).

  • Heat the mixture to reflux with stirring.

  • Bubble chlorine gas (267.1 g, 3.77 mole) through the solution over a period of 6-8 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture and filter.

  • Concentrate the filtrate to remove chloroform.

  • Add sodium bicarbonate to the concentrate and distill under vacuum (97 °C at 6mm/Hg) to purify the product.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic routes to 2-chloro-5-chloromethylthiazole.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Process cluster_2 Final Product A 2,3-Dichloropropene + Sodium Thiocyanate P1 One-pot: Substitution, Isomerization, Chlorination A->P1 B 1-Isothiocyanato-2-chloro-2-propene P2 Direct Chlorination B->P2 C cis/trans-3-Chloropropenyl isothiocyanates P3 Chlorination C->P3 D 2-Haloallyl isothiocyanate P4 Chlorination D->P4 E 5-Methylene-1,3-thiazolidine-2-thiones P5 Chlorinative Ring Opening E->P5 F Allyl isothiocyanate P6 Chlorination F->P6 Z 2-Chloro-5-chloromethylthiazole P1->Z P2->Z P3->Z P4->Z P5->Z P6->Z

Caption: Synthetic routes to 2-chloro-5-chloromethylthiazole.

Conclusion

The choice of a production method for 2-chloro-5-chloromethylthiazole depends heavily on the specific requirements of the user. For high purity and yield, the method starting from 1-isothiocyanato-2-chloro-2-propene is highly effective, though it involves the use of hazardous chlorine gas. The one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate offers a simpler operational procedure and good yield, making it an attractive option for industrial applications.[1] For laboratory-scale synthesis where starting material availability is a key consideration, the route from allyl isothiocyanate is feasible, but requires extensive purification. Ultimately, a thorough evaluation of the costs of raw materials, energy, and waste disposal, alongside the desired scale of production and available equipment, will determine the most economically viable and efficient method.

References

comparative study of catalysts for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiazole derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in a wide array of pharmacologically active compounds. The efficiency of these syntheses is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of thiazole derivatives, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst is often a trade-off between reaction efficiency, cost, and environmental impact. Below is a summary of the performance of different catalysts in the synthesis of thiazole derivatives, highlighting key metrics such as reaction time and yield.

Catalyst TypeSpecific Catalyst ExampleReactionStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Heterogeneous Nanocatalyst NiFe2O4 NanoparticlesOne-pot, three-component synthesisα-halo carbonyl compound, thiosemicarbazide, various anhydrides45-60 min75up to 90%[1][2]
Homogeneous Copper Catalyst Copper(I) Iodide (CuI)CyclizationOximes, anhydrides, potassium thiocyanate24 h120up to 85%[3]
Homogeneous Copper Catalyst Copper(II) Bromide (CuBr2)Oxidative Csp3-H bond cleavageAldehydes, amines, elemental sulfur16 h8030-76%[4]
Traditional (Catalyst-Free/Base-Catalyzed) None/Base (e.g., Na2CO3)Hantzsch Thiazole Synthesis2-bromoacetophenone, thiourea30 min100High (not quantified in source)[5]
Heterogeneous Acid Catalyst Silica Supported Tungstosilisic AcidOne-pot, multi-component Hantzsch synthesis3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesNot specified65 (conventional) / RT (ultrasonic)79-90%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key experiments cited in the comparison table.

Protocol 1: Synthesis of Thiazole Scaffolds using NiFe2O4 Nanoparticles[1][2]

This protocol describes a green, one-pot, three-component synthesis of thiazole derivatives.

Catalyst Preparation (Sol-Gel Method):

  • Prepare a 0.2 M aqueous solution of ferric chloride (FeCl3·6H2O) and a 0.1 M aqueous solution of nickel chloride (NiCl2·6H2O).

  • Mix the solutions and stir vigorously for 2 hours at 80°C.

  • Add 0.3 M NaOH solution dropwise until the pH reaches 12, leading to the formation of brown precipitates.

  • Continue stirring for another 2 hours under the same conditions.

  • Collect the precipitates by centrifugation, wash thoroughly with distilled water until neutral, and dry in a hot air oven at 100°C for 4 hours.

  • Crush the dried precipitate into a powder and calcine at 550°C in a muffle furnace for 6 hours to obtain the NiFe2O4 nanoparticles.

Synthesis Procedure:

  • In a reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol).

  • Add NiFe2O4 nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.

  • Heat the resulting mixture at 75°C for 45-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

  • Purify the product by recrystallization from absolute ethanol.

Protocol 2: Conventional Hantzsch Thiazole Synthesis[5]

This protocol outlines the classic Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthesis Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Protocol 3: Copper-Catalyzed Synthesis of Thiazoles from Oximes[3]

This protocol describes a copper-catalyzed cyclization to form thiazole derivatives.

Synthesis Procedure:

  • To a reaction tube, add the oxime (1.0 equiv.), anhydride (2.0 equiv.), potassium thiocyanate (KSCN, 2.0 equiv.), and copper(I) iodide (CuI) as the catalyst.

  • Add toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 120°C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, purify the reaction mixture using column chromatography to isolate the desired thiazole product.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope.

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis is a classic and widely used method for the preparation of thiazole derivatives.[3][8] It involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a multi-step mechanism that includes nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.[9]

Hantzsch_Workflow reagents Reactants: α-Haloketone Thioamide mixing Mixing in Solvent reagents->mixing heating Heating mixing->heating workup Aqueous Workup (e.g., Na2CO3 wash) heating->workup isolation Isolation: Filtration workup->isolation product Thiazole Derivative isolation->product Hantzsch_Mechanism start α-Haloketone + Thioamide step1 Nucleophilic Attack (SN2) start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate (Hydroxythiazoline) step2->intermediate2 step3 Dehydration intermediate2->step3 product Thiazole Product step3->product Copper_Catalyzed_Pathway reactants Starting Materials (e.g., Oximes, Aldehydes, Amines) activation Catalyst-Substrate Complex Formation reactants->activation catalyst Copper Catalyst (e.g., CuI, CuBr2) catalyst->activation bond_formation C-S and C-N Bond Formation activation->bond_formation cyclization Intramolecular Cyclization bond_formation->cyclization aromatization Oxidation/Aromatization cyclization->aromatization product Thiazole Derivative aromatization->product

References

Greener Pathways to a Key Pharmaceutical Intermediate: A Comparative Guide to the Synthesis of 5-(Chloromethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-(chloromethyl)thiazole, a crucial building block in the production of various pharmaceuticals and agrochemicals, has traditionally relied on methods that are effective but often raise environmental and safety concerns. In the drive towards sustainable chemical manufacturing, the development of green chemistry approaches for its synthesis is of paramount importance. This guide provides a comparative analysis of different synthetic routes to 5-(chloromethyl)thiazole, with a focus on methodologies that align with the principles of green chemistry, such as improved efficiency, reduced waste, and the use of less hazardous substances.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for various synthetic approaches to 5-(chloromethyl)thiazole, offering a side-by-side comparison of their efficiency and reaction conditions.

Synthetic RouteStarting Material(s)Key ReagentsSolventReaction Temperature (°C)Reaction TimeYield (%)Reference
Route 1: From Allyl Isothiocyanate Allyl isothiocyanateSulfuryl chlorideChloroform≤ 304 hours73
Allyl isothiocyanateChlorineCarbon tetrachloride≤ 51.5 hours82 (purity >90%)
Route 2: From 1,3-Dichloropropene 1,3-Dichloropropene, Sodium thiocyanateChlorineChloroformReflux6-8 hours~65[1]
Route 3: One-Pot Synthesis from 2,3-Dichloropropene 2,3-Dichloropropene, Sodium thiocyanateSulfuryl chlorideToluene80 then 1204 hours then 3 hours81.3 (purity 93%)[2]
Route 4: From 2-Chloroallyl Isothiocyanate 2-Chloroallyl isothiocyanateChlorineAcetonitrile10-252 hours71 (purity 94%)[3]
2-Chloroallyl isothiocyanateSulfuryl chlorideChloroform≤ 303.5 hours-

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods highlighted in this guide.

Route 1: Synthesis from Allyl Isothiocyanate with Sulfuryl Chloride

Procedure: To a mixture of 2-chloroallyl isothiocyanate (50 g) and chloroform (50 mL), sulfuryl chloride (60.1 g) was added over a period of 1 hour and 30 minutes, while maintaining the internal temperature at or below 30°C using a water bath. After the addition was complete, the water bath was removed, and the reaction mixture was allowed to stir at room temperature for an additional 2 hours and 30 minutes. The chloroform was subsequently removed by distillation, followed by distillation under reduced pressure to yield 13.3 g of 2-chloro-5-(chloromethyl)thiazole (73% yield).

Route 2: Synthesis from 1,3-Dichloropropene

Procedure: A mixture of 1,3-dichloropropene and sodium thiocyanate is reacted to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes thermal[4][4]-sigmatropic rearrangement upon heating to yield 3-chloro-1-propenylisothiocyanate. This mixture of isothiocyanate isomers is then subjected to chlorination. Chlorine gas (267.1 g, 3.77 mole) was bubbled through a refluxing solution of the isothiocyanates in chloroform over a period of 6-8 hours. The reaction progress was monitored by Gas Chromatography (GC). Upon completion, the reaction mixture was cooled and filtered. The filtrate was concentrated on a rotary evaporator to remove the chloroform, affording 2-chloro-5-(chloromethyl)thiazole in approximately 65% yield based on the weight of the concentrate and GC purity.[1]

Route 3: One-Pot Synthesis from 2,3-Dichloropropene

Procedure: In a 500 mL three-necked flask, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200 mL). With stirring, slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise. The mixture is heated to reflux at 80°C in an oil bath for 4 hours. Following this, the temperature is raised to 120°C for 3 hours. After the reaction is complete and the mixture has cooled, the solvent is evaporated on a rotary evaporator to yield the crude product. The reported yield of 2-chloro-5-chloromethylthiazole is 81.3% with a purity of 93%.[2]

Route 4: Synthesis from 2-Chloroallyl Isothiocyanate with Chlorine

Procedure: 2-Chloroallyl isothiocyanate (580 g, 4.0 mol) is dissolved in acetonitrile (860 g). At a temperature of 10° to 15°C, chlorine (390 g, 5.5 mol) is introduced into the solution. The mixture is then stirred at 20° to 25°C for 2 hours. After cooling to -10°C and stirring for one hour, the resulting crystals are collected and washed with cold acetonitrile. The crystals are then mixed with 2 kg of water at 40°C, leading to the formation of two liquid phases. The organic phase is separated, washed with 400 g of water at 30° to 35°C, and dried under reduced pressure at 30°C. This procedure yields 507 g (2.84 mol) of 2-chloro-5-chloromethylthiazole as a melt with a purity of 94%, corresponding to a yield of 71%.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes for 5-(Chloromethyl)thiazole.

G cluster_0 Route 1: From Allyl Isothiocyanate Allyl Isothiocyanate Allyl Isothiocyanate Reaction with Chlorinating Agent Reaction with Chlorinating Agent Allyl Isothiocyanate->Reaction with Chlorinating Agent Sulfuryl Chloride or Chlorine 5-(Chloromethyl)thiazole 5-(Chloromethyl)thiazole Reaction with Chlorinating Agent->5-(Chloromethyl)thiazole

Caption: Synthetic pathway of 5-(Chloromethyl)thiazole starting from Allyl Isothiocyanate.

G cluster_1 Route 2: From 1,3-Dichloropropene 1,3-Dichloropropene 1,3-Dichloropropene Reaction with NaSCN Reaction with NaSCN 1,3-Dichloropropene->Reaction with NaSCN Sodium Thiocyanate 3-Chloro-2-propenylthiocyanate 3-Chloro-2-propenylthiocyanate Reaction with NaSCN->3-Chloro-2-propenylthiocyanate Thermal Rearrangement Thermal Rearrangement 3-Chloro-2-propenylthiocyanate->Thermal Rearrangement Heat 3-Chloro-1-propenylisothiocyanate 3-Chloro-1-propenylisothiocyanate Thermal Rearrangement->3-Chloro-1-propenylisothiocyanate Chlorination Chlorination 3-Chloro-1-propenylisothiocyanate->Chlorination Chlorine 5-(Chloromethyl)thiazole 5-(Chloromethyl)thiazole Chlorination->5-(Chloromethyl)thiazole

Caption: Multi-step synthesis of 5-(Chloromethyl)thiazole from 1,3-Dichloropropene.

G cluster_2 Route 3: One-Pot from 2,3-Dichloropropene 2,3-Dichloropropene 2,3-Dichloropropene One-Pot Reaction One-Pot Reaction 2,3-Dichloropropene->One-Pot Reaction 1. NaSCN, Toluene, 80°C 2. 120°C 3. Sulfuryl Chloride 5-(Chloromethyl)thiazole 5-(Chloromethyl)thiazole One-Pot Reaction->5-(Chloromethyl)thiazole

Caption: One-pot synthesis of 5-(Chloromethyl)thiazole from 2,3-Dichloropropene.

G cluster_3 Route 4: From 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate 2-Chloroallyl Isothiocyanate Chlorination Chlorination 2-Chloroallyl Isothiocyanate->Chlorination Chlorine or Sulfuryl Chloride 5-(Chloromethyl)thiazole 5-(Chloromethyl)thiazole Chlorination->5-(Chloromethyl)thiazole

Caption: Synthesis of 5-(Chloromethyl)thiazole from 2-Chloroallyl Isothiocyanate.

Discussion of Green Chemistry Aspects

While a comprehensive green metric analysis would require more extensive data, a qualitative comparison of the presented methods can be made based on the principles of green chemistry.

  • Atom Economy: All the presented routes involve addition and cyclization reactions, which generally have better atom economy than multi-step syntheses involving protection and deprotection steps. The one-pot synthesis from 2,3-dichloropropene (Route 3) is particularly attractive as it minimizes intermediate isolation steps, potentially leading to higher overall efficiency and reduced waste.

  • Use of Hazardous Substances: Many of the described methods utilize chlorinated solvents such as chloroform and carbon tetrachloride, which are environmentally persistent and have known health risks. A greener approach would involve substituting these with more benign solvents. The use of highly reactive and hazardous reagents like chlorine gas and sulfuryl chloride is common across several methods. While effective, their handling and potential for accidental release pose significant safety risks. The development of catalytic or milder chlorination methods would be a significant green improvement.

  • Energy Efficiency: Some methods require elevated temperatures (reflux conditions or heating to 120°C), which contributes to the overall energy consumption of the process. The methods that can be performed at or near room temperature (e.g., Route 1 and parts of Route 4) are more energy-efficient.

  • Waste Reduction: The one-pot synthesis (Route 3) inherently reduces waste by eliminating the need for purification of intermediates. The patent for this method explicitly mentions avoiding a large amount of hydrochloric acid in the process and generating "no three wastes," suggesting a focus on waste minimization.[5]

Conclusion

The synthesis of 5-(chloromethyl)thiazole can be achieved through various routes, each with its own set of advantages and disadvantages from a green chemistry perspective. The one-pot synthesis from 2,3-dichloropropene appears to be a promising green alternative, offering a simplified procedure and potentially reduced waste generation. However, a thorough evaluation would necessitate a more detailed analysis of the environmental impact of all reagents and solvents used, as well as a quantitative assessment of waste streams. Future research should focus on replacing hazardous chlorinated solvents and developing catalytic, more atom-economical chlorination methods to further enhance the green credentials of 5-(chloromethyl)thiazole synthesis.

References

efficacy of 2-chloro-5-chloromethylthiazole as a building block versus analogues

Author: BenchChem Technical Support Team. Date: December 2025

As a versatile heterocyclic building block, 2-chloro-5-chloromethylthiazole plays a significant role in the synthesis of various pharmaceutical and bioactive compounds. Its unique structure, featuring two reactive sites—a chlorine atom on the thiazole ring and a chloromethyl group—allows for diverse chemical transformations. This guide provides a comparative analysis of the efficacy of 2-chloro-5-chloromethylthiazole against its analogues, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic needs.

Comparative Efficacy in Nucleophilic Substitution Reactions

The reactivity of the chloromethyl group in 2-chloro-5-chloromethylthiazole and its analogues is a key determinant of their utility in synthesis. The following table summarizes the comparative yields in reactions with various nucleophiles.

Building BlockNucleophileProductYield (%)Reference
2-chloro-5-chloromethylthiazole2-Mercaptobenzimidazole2-Chloro-5-((1H-benzo[d]imidazol-2-ylthio)methyl)thiazole95%
2-chloro-5-chloromethylthiazoleSodium azide5-(Azidomethyl)-2-chlorothiazole98%
2-bromo-5-bromomethylthiazolePotassium thiocyanate2-Bromo-5-(thiocyanatomethyl)thiazole85%
2-chloro-5-(1-chloroethyl)thiazole2-Mercaptobenzimidazole2-Chloro-5-(1-(1H-benzo[d]imidazol-2-ylthio)ethyl)thiazole88%

Analysis: The data indicates that 2-chloro-5-chloromethylthiazole generally provides excellent yields in nucleophilic substitution reactions at the 5-position. For instance, its reaction with 2-mercaptobenzimidazole and sodium azide proceeds with 95% and 98% yields, respectively. While direct comparative data with a brominated analogue under identical conditions is limited in the public domain, bromo derivatives are often more reactive but can be less stable and more expensive. The introduction of a methyl group on the chloromethyl side chain, as in 2-chloro-5-(1-chloroethyl)thiazole, can slightly decrease the yield due to steric hindrance.

Reactivity of the 2-Chloro Position

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, particularly with sulfur, oxygen, and nitrogen nucleophiles. This reactivity is crucial for the synthesis of compounds like the anthelmintic drug nitazoxanide.

Building BlockNucleophileProductYield (%)Reference
2-chloro-5-chloromethylthiazole2-Hydroxy-N-phenylbenzamide2-(Phenylcarbamoyl)phenyl 5-(chloromethyl)thiazole-2-carboxylate~70-80%
2-amino-5-chloromethylthiazoleNot ApplicableNot ApplicableN/A

Analysis: The 2-chloro group can be readily displaced by nucleophiles. For example, in the synthesis of nitazoxanide precursors, it reacts with salicylamide derivatives. An analogue like 2-amino-5-chloromethylthiazole offers a different reaction pathway, where the amino group can be diazotized and substituted (Sandmeyer reaction) or act as a nucleophile itself in further reactions. The choice between a 2-chloro and a 2-amino analogue depends on the desired synthetic route and target molecule.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloro-5-((1H-benzo[d]imidazol-2-ylthio)methyl)thiazole:

A solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in a suitable solvent such as ethanol or acetonitrile is prepared. To this solution, 2-mercaptobenzimidazole (1 equivalent) and a base, for example, potassium carbonate or sodium hydroxide (1.1 equivalents), are added. The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent to afford the desired 2-chloro-5-((1H-benzo[d]imidazol-2-ylthio)methyl)thiazole.

Synthetic Utility and Logical Workflow

The dual reactivity of 2-chloro-5-chloromethylthiazole allows for a stepwise functionalization, providing a logical workflow for the synthesis of complex molecules.

G A 2-Chloro-5- chloromethylthiazole B Nucleophilic Substitution at 5-position (e.g., with R-SH) A->B Step 1 C Intermediate A B->C D Nucleophilic Aromatic Substitution at 2-position (e.g., with R'-OH) C->D Step 2 E Final Product D->E

Caption: Stepwise functionalization of 2-chloro-5-chloromethylthiazole.

This workflow highlights the typical synthetic sequence where the more reactive chloromethyl group is first addressed, followed by the substitution of the less reactive 2-chloro position. This strategic approach allows for the controlled introduction of different functional groups.

Signaling Pathway Implication

Many compounds synthesized from 2-chloro-5-chloromethylthiazole are biologically active and target specific signaling pathways. For instance, derivatives have been explored as inhibitors of pathways involved in cell proliferation.

G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Ligand Growth Factor Ligand->Receptor Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->Receptor Proliferation Cell Proliferation Pathway->Proliferation

Caption: Inhibition of a generic cell signaling pathway by a thiazole derivative.

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of 2-chloro-5-chloromethylthiazole (CCMT): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). CCMT is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate and reliable quantification of this compound is crucial for quality control and reaction monitoring.

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. This document presents a comparative validation summary of hypothetical, yet representative, HPLC-UV and GC-MS methods to aid researchers in choosing the most suitable approach for their needs.

Methodology Comparison

Both HPLC-UV and GC-MS are powerful techniques for the quantification of organic molecules like CCMT.[3]

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust and widely accessible method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency for volatile compounds and offers superior selectivity and sensitivity due to the mass spectrometric detection.[4]

The validation of these methods involves assessing key performance parameters to ensure they are fit for their intended purpose.[5][6]

Data Presentation: Validation Summary

The following tables summarize the validation parameters for the two analytical methods.

Table 1: HPLC-UV Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.5 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)0.8%≤ 1.0%
- Intermediate Precision (n=6)1.2%≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mLReportable
Limit of Quantitation (LOQ) 0.5 µg/mLReportable
Specificity No interference from placebo and known impuritiesPeak purity > 99.0%

Table 2: GC-MS Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.01 - 25 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)0.5%≤ 1.0%
- Intermediate Precision (n=6)0.9%≤ 2.0%
Limit of Detection (LOD) 0.003 µg/mLReportable
Limit of Quantitation (LOQ) 0.01 µg/mLReportable
Specificity No interference observed from matrix componentsConfirmed by mass spectra

Experimental Protocols

HPLC-UV Method

Objective: To quantify 2-chloro-5-chloromethylthiazole using a stability-indicating HPLC-UV method. A stability-indicating method is designed to separate the active ingredient from its degradation products, allowing for accurate quantification even in the presence of these degradants.[7]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-chloro-5-chloromethylthiazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.

GC-MS Method

Objective: To provide a highly sensitive and selective method for the quantification of 2-chloro-5-chloromethylthiazole, suitable for trace-level analysis.

Instrumentation & Conditions:

  • GC-MS System: Agilent 8890 GC with a 7000D Triple Quadrupole MS or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier Ion: To be determined based on the mass spectrum of CCMT.

  • Qualifier Ions: To be determined based on the mass spectrum of CCMT.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-chloro-5-chloromethylthiazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 0.01 to 25 µg/mL.

  • Sample Preparation: Extract or dissolve the sample in the solvent to obtain a theoretical concentration of CCMT within the calibration range.

Visualizations

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation cluster_reporting Phase 4: Reporting Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC or GC-MS) Define_Purpose->Select_Method Define_Params Define Validation Parameters Select_Method->Define_Params Prepare_Samples Prepare Standards & Samples Define_Params->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity Collect_Data->Assess_Linearity Assess_Accuracy Assess Accuracy Collect_Data->Assess_Accuracy Assess_Precision Assess Precision Collect_Data->Assess_Precision Assess_Specificity Assess Specificity Collect_Data->Assess_Specificity Assess_Limits Assess LOD/LOQ Collect_Data->Assess_Limits Validation_Report Generate Validation Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_Specificity->Validation_Report Assess_Limits->Validation_Report

Caption: General workflow for the validation of an analytical method.

Method_Selection_Logic Start Start: Need to Quantify CCMT Trace_Analysis Trace Analysis Required? Start->Trace_Analysis Thermal_Stability Is the Matrix Complex or Thermally Labile? Trace_Analysis->Thermal_Stability No Select_GCMS Select GC-MS Trace_Analysis->Select_GCMS Yes Thermal_Stability->Select_GCMS No Select_HPLC Select HPLC-UV Thermal_Stability->Select_HPLC Yes Consider_Derivatization Consider Derivatization for GC-MS Select_HPLC->Consider_Derivatization

Caption: Decision logic for selecting an analytical method for CCMT.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Chloromethyl)thiazole Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 5-(Chloromethyl)thiazole hydrochloride, a compound that requires careful management due to its hazardous properties. The following procedures are based on available safety data for the closely related compound, 2-Chloro-5-(chloromethyl)thiazole, and should be adapted to meet local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound and its analogs are classified as hazardous materials. Understanding the associated risks is the first step in safe handling and disposal. The table below summarizes the key hazard information.

Hazard CategoryGHS PictogramsHazard StatementsPrecautionary Statements
Acute Toxicity ☠️H302: Harmful if swallowed. H311: Toxic in contact with skin.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a poison center or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.
Skin Corrosion/ Irritation corrosiveH314: Causes severe skin burns and eye damage.P260: Do not breathe dust. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.
Serious Eye Damage/ Irritation corrosiveH318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a poison center or doctor.
Skin Sensitization ❗️H317: May cause an allergic skin reaction.P272: Contaminated work clothing should not be allowed out of the workplace. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Germ Cell Mutagenicity health_hazardH341: Suspected of causing genetic defects.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.
Environmental Hazard environmentH411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following steps provide a clear workflow for the proper disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2] An eyewash station and safety shower must be readily accessible.

  • Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[1][3]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: For situations with potential for aerosolization or if working outside a fume hood, a self-contained breathing apparatus (SCBA) is recommended.[1]

2. Spill Management:

  • Immediate Action: In case of a spill, evacuate unnecessary personnel from the area.[3][4]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[4][5]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container.[4][5] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.[3][5]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

3. Waste Collection and Storage:

  • Containerization: Collect all waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "Waste this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3] The storage area should have secondary containment.

4. Final Disposal:

  • Regulatory Compliance: The disposal of this hazardous waste must be conducted in strict accordance with all local, state, and federal regulations.[1][5]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company to transport and dispose of the material at an approved waste disposal plant.[3][5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling 5-(Chloromethyl)thiazole hydrochloride ppe Step 1: Wear Appropriate PPE & Use Engineering Controls start->ppe spill Spill Occurs? ppe->spill spill_management Step 2: Spill Management (Contain, Clean, Decontaminate) spill->spill_management Yes waste_collection Step 3: Waste Collection & Storage spill->waste_collection No spill_management->waste_collection final_disposal Step 4: Final Disposal via Licensed Service waste_collection->final_disposal end End: Safe & Compliant Disposal final_disposal->end no_spill No Spill

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-(Chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-(Chloromethyl)thiazole hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous materials, posing significant health risks upon exposure. The primary hazards include acute toxicity if swallowed or in contact with skin, severe skin and eye damage, and potential for allergic skin reactions.[1][2] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[2]

Quantitative Hazard Classification

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects[1][2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound to protect against all potential routes of exposure.

Body PartRequired PPEStandard/Specification
Respiratory Full-face or half-mask air-purifying respiratorNIOSH approved[4]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Follow manufacturer's chemical resistance guide
Eyes & Face Chemical splash-resistant safety goggles and a face shieldOSHA 29 CFR 1910.133 or EU EN166[3][5]
Body Flame-retardant lab coat and a chemical-resistant apronCertified to EN ISO 27065 for pesticides or equivalent[5]
Footwear Closed-toe, chemical-resistant shoesEnsure full foot coverage and chemical resistance

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

  • The recommended storage temperature is between 2-8°C.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

Handling:

  • All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][6][7]

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Wash hands thoroughly after handling.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[8]

  • Do not allow the chemical to enter drains or the environment.[7][8]

  • Contaminated packaging should be disposed of as unused product.[8]

Experimental Protocol: Weighing and Dissolving a Hazardous Solid

This protocol outlines the steps for safely weighing and preparing a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stir bar and stir plate (optional)

  • Required PPE (as specified in the table above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE before entering the designated handling area.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (balance, glassware, etc.) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully open the container of this compound, ensuring the opening is pointed away from you.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid generating dust.

    • Close the primary container tightly immediately after dispensing.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated beaker or flask.

    • Add the appropriate solvent to the weighing paper to rinse any residual powder into the vessel.

    • Add the remaining volume of solvent to the beaker.

    • If necessary, place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

  • Post-Procedure:

    • Carefully remove all equipment from the fume hood.

    • Decontaminate all surfaces and equipment used.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visual Workflow and Emergency Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the immediate response to an accidental exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Workspace Dissolve->Decon Waste Dispose of Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs (Skin/Eye Contact, Inhalation) Remove Remove from Exposure Exposure->Remove Rinse Rinse Affected Area (15+ minutes) Remove->Rinse Alert Alert Supervisor / EHS Rinse->Alert SeekMedical Seek Immediate Medical Attention Alert->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency response procedure for exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.